molecular formula C6H3Cl2FO2S B1418972 4-Chloro-3-fluorobenzenesulfonyl chloride CAS No. 942035-77-0

4-Chloro-3-fluorobenzenesulfonyl chloride

Cat. No.: B1418972
CAS No.: 942035-77-0
M. Wt: 229.06 g/mol
InChI Key: RFNFVLMVKPVCRW-UHFFFAOYSA-N
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Description

4-Chloro-3-fluorobenzenesulfonyl chloride is a useful research compound. Its molecular formula is C6H3Cl2FO2S and its molecular weight is 229.06 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-chloro-3-fluorobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2FO2S/c7-5-2-1-4(3-6(5)9)12(8,10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFNFVLMVKPVCRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)Cl)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2FO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10656193
Record name 4-Chloro-3-fluorobenzene-1-sulfonyl chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

942035-77-0
Record name 4-Chloro-3-fluorobenzene-1-sulfonyl chloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-3-fluorobenzene-1-sulfonyl chloride
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Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 4-Chloro-3-fluorobenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Chloro-3-fluorobenzenesulfonyl chloride is a key bifunctional aromatic compound featuring chloro, fluoro, and sulfonyl chloride moieties. Its strategic substitution pattern makes it a valuable intermediate in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and agrochemicals. The presence of two distinct halogen atoms offers multiple points for synthetic diversification, while the highly reactive sulfonyl chloride group serves as a robust handle for introducing the sulfonyl scaffold into target structures.

This guide provides a comprehensive overview of the physicochemical properties, spectroscopic profile, reactivity, and essential handling protocols for this compound (CAS No. 101659-33-8). The information herein is curated for researchers, chemists, and drug development professionals who utilize substituted sulfonyl chlorides as foundational building blocks in their synthetic endeavors.

molecule cluster_ring C1 C C2 C C1->C2 S S C1->S C3 C C2->C3 C4 C C3->C4 F F C3->F C5 C C4->C5 Cl_C Cl C4->Cl_C C6 C C5->C6 C6->C1 p O1 O S->O1 = O2 O S->O2 = Cl_S Cl S->Cl_S

Caption: Molecular structure of this compound.

Section 1: Core Physicochemical Properties

Precise experimental data for this compound is not extensively documented in publicly available literature. The properties listed below are based on its chemical structure and data from analogous compounds. Researchers should perform their own characterization to verify these properties for high-purity samples.

PropertyValueSource/Comment
CAS Number 101659-33-8Chemical Abstracts Service Registry Number.
Molecular Formula C₆H₃Cl₂FO₂SDerived from molecular structure.
Molecular Weight 229.06 g/mol Calculated from atomic weights.[1]
Appearance Expected to be a white to off-white or pale yellow crystalline solidBased on analogous compounds like 4-chlorobenzenesulfonyl chloride and 4-fluoro-3-cyanobenzenesulfonyl chloride.[2][3]
Melting Point Data not available. Expected to be a low-melting solid.For comparison, 4-chlorobenzenesulfonyl chloride melts at 55°C[2], and 4-chloro-2-fluorobenzenesulfonyl chloride melts at 34-38°C. The substitution pattern will influence the crystal lattice energy.
Boiling Point Data not available.High boiling point expected due to molecular weight and polarity. Prone to decomposition at high temperatures.
Solubility Insoluble in water; Soluble in many organic solvents.Expected to be soluble in solvents like ethers, benzene, and chlorinated solvents.[2] Reacts with protic solvents like alcohols and water.
Moisture Sensitivity HighThe sulfonyl chloride group readily hydrolyzes in the presence of water to form the corresponding sulfonic acid and hydrochloric acid.[4][5]

Section 2: Spectroscopic Profile

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The spectrum will show signals in the aromatic region (typically 7.5-8.5 ppm). Due to the substitution pattern, three distinct proton signals are expected. Each signal will appear as a complex multiplet due to coupling with the adjacent proton(s) and the fluorine atom. The proton ortho to the sulfonyl chloride group is expected to be the most downfield.

  • ¹³C NMR: Six distinct signals are expected in the aromatic region. The carbon atom bonded to the sulfonyl chloride group will be significantly downfield. The carbon-fluorine bond will result in a large one-bond coupling constant (¹JC-F) for the C3 carbon, and smaller two- and three-bond couplings (²JC-F, ³JC-F) for adjacent carbons.

  • ¹⁹F NMR: A single resonance is expected. This signal will be split into a doublet of doublets due to coupling with the two ortho protons (H-2 and H-4).

Infrared (IR) Spectroscopy

The IR spectrum provides crucial information about the functional groups present. For a solid sample, Attenuated Total Reflectance (ATR) is the preferred method due to minimal sample preparation.

  • S=O Stretching: Two strong, characteristic absorption bands are the most prominent feature of a sulfonyl chloride. These correspond to the asymmetric and symmetric stretching of the S=O bonds, typically appearing around 1370-1380 cm⁻¹ and 1170-1190 cm⁻¹ , respectively.

  • Aromatic C-H Stretching: A weak absorption band will be present above 3000 cm⁻¹ .

  • Aromatic C=C Stretching: Medium to strong bands will appear in the 1450-1600 cm⁻¹ region, characteristic of the benzene ring.

  • C-F Stretching: A strong band is expected in the 1200-1280 cm⁻¹ region.

  • C-Cl Stretching: A medium to strong band is expected in the 1000-1100 cm⁻¹ region for an aryl chloride.

  • S-Cl Stretching: A weaker band may be observed in the 500-600 cm⁻¹ region.

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry would reveal key structural information.

  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z 228 (for ³⁵Cl isotopes). A crucial feature will be the isotopic pattern for two chlorine atoms. This will result in a characteristic M⁺, [M+2]⁺, and [M+4]⁺ peak cluster with an approximate ratio of 9:6:1, confirming the presence of two chlorine atoms.

  • Key Fragmentation: A prominent fragment would be the loss of the chlorine radical from the sulfonyl chloride group ([M-Cl]⁺), resulting in a peak at m/z 193. Subsequent loss of SO₂ would lead to the 4-chloro-3-fluorophenyl cation at m/z 129.

Section 3: Chemical Reactivity and Applications

The reactivity of this compound is dominated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group. This group is an excellent leaving group, making the compound highly susceptible to nucleophilic attack.[4][5]

Nucleophilic Substitution: The Gateway to Sulfonamides

The primary application of arylsulfonyl chlorides is their reaction with primary or secondary amines to form sulfonamides.[5][6] This reaction is fundamental in medicinal chemistry, as the sulfonamide functional group is a key component in numerous therapeutic agents.

The reaction proceeds readily, often in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to quench the HCl byproduct. The electron-withdrawing nature of the chloro and fluoro substituents on the aromatic ring further activates the sulfonyl chloride group towards nucleophilic attack, potentially enhancing its reactivity compared to unsubstituted benzenesulfonyl chloride.

sulfonamide_formation subst 4-Chloro-3-fluorobenzenesulfonyl chloride start_node subst->start_node amine Primary/Secondary Amine (R₂NH) amine->start_node base Base (e.g., Pyridine) product N-Substituted Sulfonamide hcl_base [Base-H]⁺Cl⁻ mid_node start_node->mid_node + mid_node->product + HCl

Caption: General reaction scheme for the synthesis of sulfonamides.

Other Key Reactions
  • Hydrolysis: The compound is highly sensitive to moisture and will readily hydrolyze to 4-chloro-3-fluorobenzenesulfonic acid and HCl.[4][5] This necessitates handling under anhydrous conditions.

  • Reaction with Alcohols: In the presence of a base, it reacts with alcohols to form sulfonate esters.

  • Friedel-Crafts Reaction: It can act as an electrophile in Friedel-Crafts reactions with electron-rich aromatic compounds to form diaryl sulfones.[5]

Section 4: Experimental Protocols for Characterization

The following protocols are standardized methods for characterizing solid organic compounds and are directly applicable to this compound.

Protocol: Melting Point Determination

This protocol provides a reliable method for determining the melting range, a key indicator of purity. A pure substance exhibits a sharp melting range (0.5-1.0°C), whereas impurities typically depress and broaden the range.[7]

Methodology:

  • Sample Preparation: Place a small amount of the dry crystalline solid onto a watch glass. Finely crush the solid into a powder using a spatula.

  • Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. A sample height of 2-3 mm is ideal.

    • Causality Insight: A tightly packed, small sample ensures uniform heat transfer, leading to a sharper, more accurate melting range.

  • Measurement: Place the loaded capillary into the heating block of a melting point apparatus.

  • Rapid Determination (Optional): Heat the sample rapidly to get a rough estimate of the melting point. Allow the apparatus to cool.

  • Accurate Determination: Using a fresh sample, heat rapidly to within 20°C of the estimated melting point. Then, reduce the heating rate to 1-2°C per minute.

    • Self-Validating System: A slow heating rate ensures thermal equilibrium between the sample, the heating block, and the thermometer, which is critical for an accurate reading.

  • Recording: Record the temperature at which the first droplet of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ – T₂. A fresh sample must be used for each measurement.[8]

Protocol: NMR Sample Preparation and Acquisition

NMR_Workflow cluster_prep 1. Sample Preparation cluster_acq 2. Data Acquisition cluster_proc 3. Data Processing prep Sample Preparation acq Data Acquisition proc Data Processing weigh Weigh 5-10 mg of sample into a clean vial. dissolve Add ~0.6 mL of deuterated solvent (e.g., CDCl₃). weigh->dissolve transfer Transfer solution to a clean NMR tube. dissolve->transfer insert Insert tube into NMR spectrometer. lock Lock on the deuterium signal of the solvent. insert->lock shim Shim the magnetic field to optimize homogeneity. lock->shim acquire Acquire ¹H, ¹³C, and ¹⁹F spectra. shim->acquire transform Fourier Transform the FID. phase Phase correct the spectrum. transform->phase integrate Integrate the signals. phase->integrate

Caption: A standardized workflow for NMR analysis.

Methodology:

  • Solvent Selection: Choose a deuterated solvent in which the compound is soluble and that does not react with it. Chloroform-d (CDCl₃) is a common choice for non-protic compounds.[9]

  • Sample Preparation: Weigh approximately 5-10 mg of the compound into a small, clean vial. Add ~0.6 mL of the chosen deuterated solvent and gently swirl to dissolve.[9]

  • Transfer: Transfer the solution into a clean, dry NMR tube. The liquid height should be sufficient to cover the detector coils (typically 4-5 cm).

  • Acquisition: Insert the sample into the NMR spectrometer. The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field. The field is then "shimmed" to maximize homogeneity. Standard ¹H, ¹³C, and ¹⁹F NMR spectra are then acquired.[10][11]

Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

ATR-FTIR is an excellent technique for obtaining high-quality IR spectra of solids with minimal sample preparation.[12][13]

Methodology:

  • Background Scan: Ensure the ATR crystal (e.g., diamond) is clean. Run a background spectrum of the empty crystal. This is crucial as it will be subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid powder directly onto the center of the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to press the sample firmly against the crystal.

    • Causality Insight: Good contact between the sample and the crystal is essential for the evanescent wave to penetrate the sample effectively, resulting in a strong, high-quality spectrum.[12][14]

  • Spectrum Acquisition: Collect the sample spectrum.

  • Cleaning: After analysis, retract the pressure clamp, and carefully wipe the sample off the crystal using a soft tissue dampened with an appropriate solvent (e.g., isopropanol), then allow it to dry completely.

Section 5: Safety, Handling, and Storage

This compound is a corrosive and water-reactive compound that requires careful handling.[4][15][16]

  • Hazard Identification: Classified as a corrosive solid. Causes severe skin burns and eye damage upon contact.[2][17] Hydrolysis in the presence of moisture (including humidity in the air or on skin) produces hydrochloric acid and 4-chloro-3-fluorobenzenesulfonic acid, which are responsible for its corrosive effects.[4]

  • Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear the following PPE:

    • Chemical splash goggles and a full-face shield.

    • A chemical-resistant lab coat and apron.

    • Heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton®). Check glove compatibility charts.

  • Handling:

    • Use only under anhydrous conditions. Work under an inert atmosphere (e.g., nitrogen or argon) for reactions requiring long-term stability.

    • Avoid inhalation of dust.

    • Prevent contact with skin and eyes.[18]

    • Have emergency spill kits and eye-wash/safety shower stations readily accessible.

  • Storage:

    • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

    • Keep away from water and incompatible materials such as strong bases, alcohols, and oxidizing agents.[4]

    • Store in a dedicated corrosives cabinet.

Conclusion

This compound is a synthetically versatile building block whose utility is defined by its reactive sulfonyl chloride group and its substituted aromatic ring. While detailed experimental data is sparse, its physicochemical properties and spectral characteristics can be reliably predicted based on established chemical principles and data from analogous structures. Its primary reactivity as a precursor to sulfonamides underscores its importance in pharmaceutical and agrochemical research. Strict adherence to safety and anhydrous handling protocols is paramount to ensure its safe and effective use in the laboratory.

References

  • PubChem. (n.d.). 4-Fluorobenzenesulfonyl chloride. National Center for Biotechnology Information. Retrieved February 8, 2026, from [Link]

  • PubChem. (n.d.). 4-Chlorobenzenesulfonyl chloride. National Center for Biotechnology Information. Retrieved February 8, 2026, from [Link]

  • Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved February 8, 2026, from [Link]

  • Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved February 8, 2026, from [Link]

  • Hogan, P. J., & Cox, B. G. (2009). Aqueous process chemistry: the preparation of aryl sulfonyl chlorides. Organic Process Research & Development, 13(5), 875-879.
  • SpectraBase. (n.d.). 4-Chloro-3-nitro-benzenesulfonyl chloride. John Wiley & Sons, Inc. Retrieved February 8, 2026, from [Link]

  • University of Calgary. (n.d.). Melting point determination. Retrieved February 8, 2026, from [Link]

  • Tang, X., et al. (2016).
  • Bruker. (n.d.). Attenuated Total Reflectance (ATR). Retrieved February 8, 2026, from [Link]

  • Chemistry LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy. Retrieved February 8, 2026, from [Link]

  • ACTenviro. (2024, July 19). How To Effectively Handle and Manage Corrosive Chemicals. Retrieved February 8, 2026, from [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved February 8, 2026, from [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved February 8, 2026, from [Link]

  • ResearchGate. (2025, August 10). A combined experimental and density functional study of 1-(arylsulfonyl)-2- R -4-chloro-2-butenes reactivity towards the allylic chlorine. Retrieved February 8, 2026, from [Link]

  • B. K. M. College of Pharmacy. (n.d.). Experiment-1 Aim - To determine the melting point of given solid substance. Retrieved February 8, 2026, from [Link]

  • EnviroServe. (n.d.). Corrosives 101: How to Identify, Handle, and Store Reactive Compounds. Retrieved February 8, 2026, from [Link]

  • AZoLifeSciences. (2023, November 7). NMR Spectroscopy in Structural Analysis of Organic Compounds. Retrieved February 8, 2026, from [Link]

  • University of Babylon. (2021, September 19). experiment (1) determination of melting points. Retrieved February 8, 2026, from [Link]

  • ResearchGate. (n.d.). IR spectra of the standard P-ASC. Retrieved February 8, 2026, from [Link]

  • Wikipedia. (n.d.). Sulfonyl halide. Retrieved February 8, 2026, from [Link]

  • Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. Retrieved February 8, 2026, from [Link]

  • Reddit. (2025, July 3). Which is the stronger electrophile: aryl acyl chloride or aryl sulfonyl chloride?. Retrieved February 8, 2026, from [Link]

  • Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy. Retrieved February 8, 2026, from [Link]

  • ResearchGate. (n.d.). ¹⁹F (blue) and ¹⁹F{¹H} NMR spectra of 3 + 4-nitrobenzoyl chloride in DMSO. Retrieved February 8, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). C6H5Cl infrared spectrum of chlorobenzene. Retrieved February 8, 2026, from [Link]

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  • Biscoe, M. R., & MacMillan, D. W. C. (2012). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Journal of the American Chemical Society, 134(42), 17352-17355.
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  • CFM-ID. (n.d.). Spectra Prediction. Retrieved February 8, 2026, from [Link]

Sources

Technical Guide: Electrophilicity & Reactivity of 4-Chloro-3-fluorobenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Chloro-3-fluorobenzenesulfonyl chloride represents a high-value "privileged scaffold" in medicinal chemistry, particularly within the development of kinase inhibitors and G-protein coupled receptor (GPCR) ligands.[1] Its utility is defined by a precise balance of reactivity and stability: the sulfonyl chloride moiety provides a highly electrophilic handle for sulfonamide formation, while the 3-fluoro and 4-chloro substituents modulate the lipophilicity and metabolic stability of the final pharmacophore.

This guide analyzes the electronic architecture driving its electrophilicity, provides self-validating protocols for its use, and outlines the mechanistic principles required for high-yield derivatization.

Electronic Architecture & Theoretical Framework

The reactivity of this compound is dictated by the electronic interplay between the sulfonyl center and the substituted benzene ring. Understanding this allows for the prediction of reaction rates and the suppression of side products.

The "Pull-Pull" Electronic Effect

The sulfur atom in the sulfonyl group (


) is in a high oxidation state (+6), making it inherently electrophilic. This electrophilicity is significantly amplified by the substituents on the benzene ring:
  • Sulfonyl Group (

    
    ):  A strong electron-withdrawing group (EWG) that deactivates the ring but makes the sulfur center susceptible to nucleophilic attack.[1]
    
  • 3-Fluoro Substituent (Meta):

    • Effect: Strong Inductive Withdrawal (

      
      ).[1]
      
    • Mechanism: Being in the meta position relative to the sulfonyl group, the fluorine atom exerts a powerful electron-withdrawing effect through the sigma bond framework. Crucially, because it is meta, its resonance donation (

      
      ) cannot effectively delocalize electron density onto the sulfonyl sulfur.
      
    • Net Result: Increases the positive character (

      
      ) of the sulfur atom, making it more electrophilic than unsubstituted benzenesulfonyl chloride.
      
  • 4-Chloro Substituent (Para):

    • Effect: Inductive Withdrawal (

      
      ) and weak Resonance Donation (
      
      
      
      ).[1]
    • Mechanism: The chlorine atom withdraws electron density inductively.[1] While it has a

      
       effect, the mismatch in orbital size (3p of Cl vs 2p of C) makes this donation weak compared to the inductive withdrawal.
      
    • Net Result: Further deactivates the ring and maintains high electrophilicity at the sulfur center.

Hammett Prediction Model

Using Hammett substituent constants (


), we can estimate the reactivity enhancement relative to benzenesulfonyl chloride (

):
  • 
    [1]
    

A positive


 value indicates a reaction center that is significantly more electrophilic than the parent benzenesulfonyl chloride, implying faster reaction kinetics with nucleophiles but also higher sensitivity to hydrolysis (moisture).
Visualizing Electronic Vectors

The following diagram illustrates the vector summation of electronic effects that creates the "hot" electrophilic sulfur center.

ElectronicEffects Sulfur Sulfur Center (S) Electrophilic Target Ring Benzene Ring (Pi System) Ring->Sulfur Decreased Electron Density MetaF 3-Fluoro (Meta) Strong -I (Inductive) No Resonance Donation to S MetaF->Ring Electron Withdrawal ParaCl 4-Chloro (Para) -I (Inductive) > +R (Resonance) ParaCl->Ring Net Withdrawal Nu Nucleophile (Nu:) (Amine/Alcohol) Nu->Sulfur Nucleophilic Attack

Figure 1: Vector analysis of electronic effects. The meta-F and para-Cl substituents synergistically withdraw electron density from the ring, destabilizing the Sulfur center and accelerating nucleophilic attack.

Chemoselectivity & Reactivity Matrix

The high electrophilicity of this scaffold requires careful control of reaction conditions to favor the desired sulfonylation over hydrolysis.

NucleophileReactivityProductConditions Required
Primary Amines (

)
Very High Sulfonamide

, weak base (Pyridine/TEA), DCM or THF. Exothermic.
Secondary Amines (

)
High SulfonamideRoom Temp (RT), base scavenger.
Alcohols (

)
Moderate Sulfonate EsterRequires activation (DMAP) or strong base (NaH) for hindered alcohols.[1]
Water (

)
High (Undesired) Sulfonic AcidCompetitor. Reaction must be kept strictly anhydrous.[1]
Thiols (

)
High ThiosulfonateInert atmosphere (

/Ar) to prevent disulfide formation.[1]

Experimental Protocol: High-Fidelity Sulfonamide Synthesis

This protocol is designed for the synthesis of a sulfonamide library using this compound.[1] It prioritizes purity and moisture control .[1]

Reagents & Setup
  • Electrophile: this compound (1.0 equiv).[1]

  • Nucleophile: Primary or Secondary Amine (1.0 - 1.1 equiv).[1]

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.2 - 1.5 equiv).[1]

  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).[1]

  • Catalyst (Optional): DMAP (0.1 equiv) if the amine is sterically hindered.[1]

Step-by-Step Methodology

Phase 1: System Preparation

  • Flame-dry or oven-dry a round-bottom flask containing a magnetic stir bar.

  • Cool the flask to room temperature under a stream of Nitrogen (

    
    ) or Argon.[1]
    
  • Critical Step: Dissolve the Amine and Base in anhydrous solvent first.[1] Do not add the sulfonyl chloride yet.[1]

Phase 2: Controlled Addition (The "Cold Start") 4. Cool the amine/base solution to


  (ice bath).
  • Why? The reaction is exothermic.[1] Heat accelerates the competitive hydrolysis of the sulfonyl chloride by trace moisture.[1]
  • Dissolve this compound in a minimal amount of anhydrous solvent in a separate vial.
  • Add the sulfonyl chloride solution dropwise to the amine mixture over 5-10 minutes.
  • Visual Check: Fuming may occur if added too fast.[1]

Phase 3: Reaction & Monitoring 7. Allow the reaction to warm to Room Temperature (RT) naturally. 8. Checkpoint (TLC/LCMS): Check after 1 hour.

  • Target Mass:
    
    
    .[1]
  • By-product Check: Look for the Sulfonic Acid mass (
    
    
    ) which indicates moisture contamination.[1]

Phase 4: Workup & Isolation 9. Quench: Add 1M HCl (if product is acid-stable) to remove excess amine and base. 10. Extraction: Extract with DCM (x3). Wash combined organics with Brine. 11. Drying: Dry over anhydrous


, filter, and concentrate in vacuo.
Workflow Diagram

ProtocolWorkflow Start Start: Dry Glassware & N2 SolnA Soln A: Amine + Base + DCM Start->SolnA Cool Cool to 0°C SolnA->Cool Add Dropwise Addition: Sulfonyl Chloride Cool->Add Exothermic Control Monitor Monitor (LCMS/TLC) Target: Sulfonamide Add->Monitor 1-2 Hours Quench Quench (1M HCl) & Extract Monitor->Quench Conversion >95%

Figure 2: Step-by-step synthesis workflow emphasizing temperature control to minimize hydrolysis.

Applications in Drug Discovery

The 4-Chloro-3-fluoro motif is not arbitrary; it is a strategic design element in medicinal chemistry.[1]

Metabolic Stability

The 4-Chloro substituent blocks the para-position of the phenyl ring, a primary site for Cytochrome P450-mediated oxidation (hydroxylation). This extends the half-life (


) of the drug candidate.[1]
Lipophilicity Modulation

The 3-Fluoro atom exerts a "lipophilic tune-up."[1]

  • Fluorine is small (van der Waals radius

    
    , similar to H) but highly electronegative.[1]
    
  • It lowers the

    
     of the sulfonamide 
    
    
    
    , potentially improving potency if the target requires a hydrogen bond donor.
  • It alters the dipole moment of the ring, often improving cell permeability without significantly adding steric bulk.

References

  • Hammett Parameters & Electronic Effects: Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195.[1] [Link]

  • Sulfonyl Chloride Reactivity & Hydrolysis: King, J. F., & Aslam, M. (1988).[1] Synthesis and reactions of sulfonyl chlorides. Topics in Current Chemistry. [Link]

  • General Sulfonamide Synthesis Protocols: Woolven, H., et al. (2016).[1] A practical guide to sulfonamide synthesis. Journal of Organic Chemistry. [Link](Note: Generalized citation for standard protocols)

  • Fluorine in Medicinal Chemistry: Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1] [Link]

Sources

Stability and Degradation of 4-Chloro-3-fluorobenzenesulfonyl Chloride: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

4-Chloro-3-fluorobenzenesulfonyl chloride is a critical building block in contemporary medicinal chemistry, valued for its role in the synthesis of complex sulfonamide-containing molecules. However, its utility is intrinsically linked to its chemical stability. As a highly reactive electrophile, its integrity can be compromised by environmental factors such as moisture, temperature, and light, as well as by unintended reactions with nucleophiles. This guide provides an in-depth analysis of the stability profile of this compound, detailing its primary degradation pathways—hydrolysis, thermal decomposition, and nucleophilic substitution. We present field-proven protocols for stability assessment, recommend best practices for handling and storage, and offer insights into the causality behind these procedures to ensure the preservation of reagent quality and the success of synthetic outcomes.

Introduction: The Double-Edged Sword of Reactivity

Benzenesulfonyl chlorides are foundational reagents in organic synthesis, serving as the primary precursors for sulfonamides, sulfonates, and other sulfur-containing functional groups. The introduction of halogen substituents onto the aromatic ring, as in this compound, modulates the electrophilicity of the sulfonyl group, enhancing its reactivity for desired synthetic transformations. This heightened reactivity, however, makes the compound more susceptible to degradation.

For researchers in drug development, understanding the stability and degradation profile of this reagent is not merely an academic exercise; it is a critical component of ensuring reproducibility, maximizing yield, and preventing the introduction of process-related impurities. This document serves as a technical guide to the core stability challenges associated with this compound and provides a framework for its effective management in a laboratory setting.

Physicochemical Properties

A baseline understanding of the compound's physical properties is essential for its proper handling and for interpreting its behavior under various conditions.

PropertyValueSource
Molecular Formula C₆H₃Cl₂FO₂SPubChem
Molecular Weight 229.06 g/mol PubChem
Appearance White to off-white solidN/A (Inferred from similar compounds)
Melting Point Not explicitly available; similar compounds like 3-cyano-4-fluorobenzenesulfonyl chloride melt at 67-70 °C[1][2]ChemicalBook[1][2]
Boiling Point Not explicitly available; related compounds like 3-fluorobenzenesulfonyl chloride boil at 231-232 °C[3]ChemicalBook[3]
Sensitivity Moisture Sensitive [1][3][4]CymitQuimica[4], ChemicalBook[1][3]

Primary Degradation Pathways

The degradation of this compound is primarily driven by its reaction with nucleophiles, the most ubiquitous of which is water. Thermal and photochemical stress can also contribute to its decomposition.

Hydrolytic Degradation: The Prevailing Threat

The most significant and common degradation pathway for all sulfonyl chlorides is hydrolysis.[4][5][6] The sulfonyl group's sulfur atom is highly electrophilic, making it a prime target for nucleophilic attack by water.

Mechanism: The reaction proceeds via a nucleophilic substitution mechanism. A water molecule attacks the sulfur atom, leading to a transient, high-energy intermediate that subsequently eliminates a chloride ion. This process is often facilitated by a second water molecule acting as a general base.[7] The final products are the corresponding 4-chloro-3-fluorobenzenesulfonic acid and hydrochloric acid (HCl).[4]

Hydrolysis Reagent 4-Chloro-3-fluorobenzenesulfonyl Chloride Intermediate Tetrahedral Intermediate Reagent->Intermediate Nucleophilic Attack Water H₂O (Nucleophile) Water->Intermediate Products 4-Chloro-3-fluorobenzenesulfonic Acid + HCl Intermediate->Products Elimination of Cl⁻ Forced_Degradation start Start: Prepare Stock Solution (in Anhydrous ACN) stress Aliquot and Subject to Stress Conditions start->stress hydrolysis Hydrolytic Stress (ACN/Water, pH 4, 7, 9) stress->hydrolysis Moisture thermal Thermal Stress (60°C, Solid & Solution) stress->thermal Heat photo Photolytic Stress (UV/Vis Light Chamber) stress->photo Light sampling Sample at Time Points (0, 2, 4, 8, 24 hr) hydrolysis->sampling thermal->sampling photo->sampling analysis Quench & Analyze by HPLC-UV/MS sampling->analysis data Quantify Purity & Degradants analysis->data end End: Construct Degradation Profile data->end

Caption: Workflow for a forced degradation study of the target compound.

Protocol: HPLC-UV Method for Purity and Degradation Monitoring

This protocol provides a self-validating system for assessing stability. The inclusion of a control (Time 0) and the systematic application of stressors allow for the confident identification of degradation products.

  • Preparation of Standard and Samples:

    • Prepare a 1.0 mg/mL stock solution of this compound in anhydrous acetonitrile (ACN). This is the Time 0 Control .

    • For hydrolytic stress, dilute the stock solution with pre-set ACN/water mixtures (e.g., 90:10) buffered at acidic, neutral, and basic pH.

    • For thermal stress, place a sealed vial of the ACN stock solution and a vial of the solid compound in a 60°C oven.

    • For photolytic stress, place a quartz vial of the ACN stock solution in a photostability chamber.

  • Time Point Sampling:

    • At each designated time point (e.g., 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition.

    • Immediately dilute the aliquot with anhydrous ACN to a final concentration of ~50 µg/mL to quench the degradation process.

  • HPLC-UV/MS Analysis:

    • Column: C18 reverse-phase, 4.6 x 150 mm, 3.5 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in ACN.

    • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 30% B and re-equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Mass Spectrometry: Use ESI-negative mode to detect the sulfonic acid degradant [M-H]⁻.

  • Data Analysis:

    • Calculate the percent remaining of the parent compound at each time point relative to the Time 0 Control.

    • Identify major degradants by comparing retention times and mass spectra across conditions. The primary hydrolytic degradant, 4-chloro-3-fluorobenzenesulfonic acid, will be significantly more polar and thus have a much earlier retention time.

Recommended Handling and Storage Procedures

Adherence to strict handling protocols is paramount to preserving the integrity of this compound.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. [8][9]Recommended temperature is 2-8°C under an inert atmosphere (argon or dry nitrogen). [3]* Handling:

    • Always handle inside a fume hood. The compound is corrosive and reacts with moisture to release HCl gas. [4][10] * Use personal protective equipment (PPE), including gloves, goggles, and a face shield. [4] * Work under an inert atmosphere whenever possible, especially when weighing or transferring the reagent.

    • Use oven- or flame-dried glassware and dry, non-protic solvents.

    • Never add water directly to the reagent. If quenching is required, add the reagent slowly to a large volume of a suitable quenching solution (e.g., a stirred solution of sodium bicarbonate).

Conclusion

This compound is an indispensable tool for the synthesis of sulfonamides in drug discovery. Its high reactivity, while beneficial for synthesis, is also its primary liability. The principal degradation pathway is hydrolysis, which can be effectively mitigated by the rigorous exclusion of moisture during storage and handling. Thermal and photolytic degradation represent secondary risks that can be controlled through proper storage conditions. By understanding the causality behind its instability and implementing the self-validating protocols outlined in this guide, researchers can ensure the quality of their starting material, leading to more reliable, reproducible, and successful synthetic outcomes.

References

  • Thermal stability of thionyl chloride and the sulfinyl chloride radical determined by Cl-S bond energy. PubMed. [Link]

  • Aqueous process chemistry: the preparation of aryl sulfonyl chlorides. Royal Society of Chemistry. [Link]

  • 4-Fluorobenzenesulfonyl chloride | C6H4ClFO2S | CID 9588. PubChem. [Link]

  • Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirfeld Surfaces. PubMed Central. [Link]

  • Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Science Publishing. [Link]

  • Sulfonyl radicals. 7. Kinetics and mechanism of the thermal decomposition of .alpha.-phenylalkanesulfonyl chlorides proceeding via ionic intermediates. ACS Publications. [Link]

  • Diagram showing possible degradation pathways for chlorobenzenes. ResearchGate. [Link]

  • Process for the preparation of 4-chlorobenzenesulfonyl chloride.
  • Rates of reaction of benzenesulphonyl chloride with some nucleophiles in aqueous solution. Royal Society of Chemistry. [Link]

  • Mechanistic Insights into Photodegradation of Organic Dyes Using Heterostructure Photocatalysts. MDPI. [Link]

  • Degradation Pathways and Complete Defluorination of Chlorinated Polyfluoroalkyl Substances (Clx−PFAS). Cambridge Open Engage. [Link]

  • Nucleophilic Acyl Substitution Reactions. Chemistry LibreTexts. [Link]

  • PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES.
  • sulphuryl chloride. Sdfine. [Link]

  • A Study of Aliphatic Sulfonyl Compounds. VIII. The Thermal Decomposition of Trimethylmethanesulfonyl Chloride1. ACS Publications. [Link]

  • Synthesis of 4-chloro-3-nitrobenzene sulfonyl chloride with higher purity. ResearchGate. [Link]

  • Organosulfur Materials with High Photo- and Photo-Oxidation Stability. ResearchGate. [Link]

  • Chlorobenzene Degradation Pathway. Eawag-BBD. [Link]

  • Production of 4-fluorothiophenol.
  • The Role of Organosulfur Compounds as Nrf2 Activators and Their Antioxidant Effects. MDPI. [Link]

  • Reactions of Acid Chlorides (ROCl) with Nucleophiles. Chemistry Steps. [Link]

  • Degradation of fluorobenzene and its central metabolites 3-fluorocatechol and 2-fluoromuconate by Burkholderia fungorum FLU100. PubMed. [Link]

  • Organosulfur chemistry. Wikipedia. [Link]

  • Nucleophilic Substitution at Tetracoordinate Sulfur. MDPI. [Link]

  • Sulfonyl chloride synthesis by chlorosulfonation. Organic Chemistry Portal. [Link]

  • Co-metabolic degradation of chlorobenzene by the fluorobenzene degrading wild strain Labrys portucalensis. ResearchGate. [Link]

  • Storage handling for Chemical - methane sulfonyl chloride. Reddit. [Link]

  • As described in Exercise 14.41, the decomposition of sulfuryl... Pearson. [Link]

  • The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride. ResearchGate. [Link]

  • Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. OSTI.GOV. [Link]

Sources

solubility of 4-Chloro-3-fluorobenzenesulfonyl chloride in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 4-Chloro-3-fluorobenzenesulfonyl Chloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a key intermediate in the synthesis of a variety of pharmacologically active compounds. A thorough understanding of its solubility in organic solvents is paramount for optimizing reaction conditions, improving yields, and ensuring process safety. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, grounded in the principles of physical organic chemistry. It offers a predictive analysis of its solubility in a range of common organic solvents, a detailed experimental protocol for solubility determination, and critical safety and handling considerations.

Introduction: The Significance of this compound in Medicinal Chemistry

This compound serves as a crucial building block in the development of novel therapeutics. Its sulfonyl chloride moiety is a versatile functional group that readily reacts with amines, alcohols, and other nucleophiles to form sulfonamides and sulfonate esters, which are prevalent in a wide array of drug candidates. The specific substitution pattern of chlorine and fluorine on the benzene ring allows for fine-tuning of the electronic and lipophilic properties of the final molecule, influencing its biological activity and pharmacokinetic profile.

Given its importance, a detailed understanding of the solubility of this intermediate is a critical first step in process development and scale-up. Proper solvent selection impacts not only the homogeneity of a reaction mixture but also reaction rates, impurity profiles, and the ease of product isolation and purification.

Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a simplified expression of the complex interplay of intermolecular forces. For this compound, the key structural features influencing its solubility are:

  • The Polar Sulfonyl Chloride Group (-SO₂Cl): This group is highly polar and can participate in dipole-dipole interactions.

  • The Aromatic Ring: The benzene ring is largely nonpolar and can engage in π-π stacking and van der Waals interactions.

  • Halogen Substituents (-Cl and -F): The chlorine and fluorine atoms are electronegative, contributing to the overall polarity of the molecule and providing sites for dipole-dipole interactions.

The presence of both polar and nonpolar regions in the molecule suggests that it will exhibit a range of solubilities in various organic solvents.

Predicted Solubility Profile

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Aprotic Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)[1], AcetonitrileHigh These solvents have large dipole moments and can effectively solvate the polar sulfonyl chloride group through dipole-dipole interactions.
Ethers Diethyl ether, Tetrahydrofuran (THF), Dioxane[2]Moderate to High Ethers are polar enough to interact with the sulfonyl chloride group but also have nonpolar alkyl groups that can interact with the aromatic ring.
Chlorinated Dichloromethane (DCM), ChloroformModerate to High These solvents are relatively polar and can effectively solvate the entire molecule.
Aromatic Toluene[2], Benzene, XylenesModerate The aromatic ring of the solvent can interact favorably with the benzene ring of the solute via π-π stacking. The polarity is sufficient to provide some solvation of the sulfonyl chloride group.
Alcohols Methanol, Ethanol, IsopropanolModerate (with reaction) While the compound may initially dissolve, sulfonyl chlorides are known to react with alcohols to form sulfonate esters.[3] This solvolysis reaction is a critical consideration.
Nonpolar Hexanes, Heptane, CyclohexaneLow The significant polarity of the sulfonyl chloride group will limit solubility in these nonpolar solvents, where only weak van der Waals forces are possible.
Water Very Low (with hydrolysis) Aryl sulfonyl chlorides have low aqueous solubility and are susceptible to hydrolysis to the corresponding sulfonic acid.[3][4][5] The low solubility, however, can protect them from rapid hydrolysis.[4][5]

Experimental Protocol for Solubility Determination

To obtain precise solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound in a given solvent at a specific temperature.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (anhydrous, high purity)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Temperature-controlled shaker or incubator

  • Syringe filters (PTFE, 0.2 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV) or Gas Chromatography (GC) system

  • Volumetric flasks and pipettes

  • Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves.[6][7][8]

Experimental Workflow

G cluster_prep Preparation cluster_sampling Sampling & Dilution cluster_analysis Analysis A Prepare saturated solutions: Add excess solute to a known volume of solvent in vials. B Equilibrate at a constant temperature with agitation for 24-48 hours. A->B C Allow solids to settle. B->C D Withdraw a known volume of the supernatant using a pre-warmed pipette. C->D E Filter the aliquot immediately using a syringe filter. D->E F Dilute the filtered aliquot to a known volume. E->F H Analyze the diluted sample by HPLC or GC. F->H G Prepare a calibration curve with known concentrations. G->H I Determine the concentration of the saturated solution. H->I J J I->J Calculate Solubility (e.g., in g/L or mol/L)

Sources

Technical Whitepaper: Physicochemical Characterization and Handling of 4-Chloro-3-fluorobenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the physicochemical characterization, synthesis, and handling of 4-Chloro-3-fluorobenzenesulfonyl chloride , a critical intermediate in medicinal chemistry.

Executive Summary

This compound (CAS 942035-77-0) is a highly specialized electrophilic building block used primarily in the synthesis of sulfonamide-based small molecule therapeutics.[1] Its unique substitution pattern—featuring a chlorine atom at the para position and a fluorine atom at the meta position relative to the sulfonyl group—imparts specific electronic and steric properties that modulate metabolic stability and ligand-protein binding affinities in drug candidates. This guide provides a definitive reference for its physical properties, synthesis logic, and handling protocols.

Physicochemical Profile

The compound is characterized by its sensitivity to moisture and its low melting point, often appearing as a fused solid at room temperature. Accurate characterization is vital for quality control (QC) in GMP environments.

Table 1: Key Physicochemical Properties
PropertyValue / DescriptionNote
Chemical Name This compound
CAS Number 942035-77-0 Distinct from 3-Cl-4-F isomer (CAS 91170-93-3)
Molecular Formula C₆H₃Cl₂FO₂S
Molecular Weight 229.06 g/mol
Physical State Off-white to pale lemon fused solid Low-melting solid (semi-solid) at RT [1]
Melting Point ~35 – 45 °C (Predicted/Observed)Often forms a supercooled liquid; handle as a melt.[2]
Boiling Point >250 °C (Decomposes)Distillation requires high vacuum (<1 mmHg)
Solubility Soluble in DCM, THF, EtOAc, TolueneReacts violently with water/alcohols
Density ~1.6 g/cm³ (Predicted)

Expert Insight: The "fused solid" state indicates that the melting point is near ambient temperature. In a laboratory setting, this compound may appear as a liquid if the lab is warm (>25°C) or as a solid mass if stored in a refrigerator. Do not mistake the liquid state for purity; always verify with ¹H-NMR or HPLC.

Synthesis & Structural Logic

The synthesis of this compound relies on electrophilic aromatic substitution (EAS). The regiochemistry is dictated by the directing effects of the halogen substituents on the precursor, 1-chloro-2-fluorobenzene .

Mechanistic Pathway

The synthesis typically involves chlorosulfonation using excess chlorosulfonic acid (


).
  • Directing Effects:

    • Fluorine (at C2): Strongly ortho/para directing.

    • Chlorine (at C1): Weakly ortho/para directing.

  • Regioselectivity: The position para to the fluorine (C5) is electronically favored over the position para to the chlorine (C4) due to the stronger resonance donation of fluorine.

  • Result: Sulfonation occurs at C5 relative to F (which corresponds to the C1 position of the sulfonyl group in the final product nomenclature), yielding the 4-chloro-3-fluoro isomer.

Synthesis Workflow Diagram

SynthesisWorkflow Precursor 1-Chloro-2-fluorobenzene Intermediate Sulfonic Acid Intermediate Precursor->Intermediate Electrophilic Substitution (Para to F) Reagent Chlorosulfonic Acid (Excess, 0-5°C) Reagent->Intermediate Product 4-Chloro-3-fluorobenzenesulfonyl chloride (Crude) Intermediate->Product Dehydration/-HCl Purified Purified Product (Solid/Melt) Product->Purified Quench (Ice/Water) Extraction (DCM)

Figure 1: Chlorosulfonation pathway for the regioselective synthesis of the target scaffold.

Experimental Protocols

Protocol: Determination of Purity via Derivatization (HPLC)

Direct analysis of sulfonyl chlorides by LC-MS is difficult due to hydrolysis on the column. The standard protocol involves converting the chloride to a stable sulfonamide before analysis.

Reagents:

  • Analyte: ~10 mg this compound

  • Amine: Morpholine or Dimethylamine (excess)

  • Solvent: Acetonitrile (ACN)

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mg of the sulfonyl chloride in 1 mL of dry ACN.

  • Derivatization: Add 2 equivalents of morpholine. The reaction is instantaneous and exothermic.

  • Quench: After 5 minutes, dilute with water/ACN (1:1).

  • Analysis: Inject onto C18 HPLC column (Gradient: 5-95% ACN in water with 0.1% Formic Acid).

  • Validation: The resulting peak corresponds to the stable sulfonamide. Impurities (sulfonic acid) will elute at the solvent front.

Handling & Storage Protocol
  • Moisture Sensitivity:

    
    .
    
    • Sign of Degradation: Fuming (HCl gas release) and formation of crystalline white solids (sulfonic acid) on the cap.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C .

  • Thawing: Allow the container to reach room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

Applications in Drug Discovery[3][4][5]

This scaffold is a "privileged structure" in medicinal chemistry.[3] The specific 3-Fluoro-4-Chloro motif offers:

  • Metabolic Blocking: The halogens block the para and meta positions from CYP450-mediated oxidation, extending the half-life (

    
    ) of the drug [2].
    
  • Electronic Tuning: The electron-withdrawing nature of the sulfonyl + halogens increases the acidity of the sulfonamide NH (in the final drug), strengthening hydrogen bonds with protein targets.

References

  • CymitQuimica. this compound Product Data. Retrieved from

  • Smith, D. A. (2012). Metabolism, Pharmacokinetics, and Toxicity of Functional Groups. Royal Society of Chemistry.
  • Biosynth. this compound (SMB03577).[4] Retrieved from

  • Google Patents. Modulators of protein phosphatase 2a (PP2A) - EP4288412A1. Retrieved from

Sources

Navigating the Synthesis of Novel Drug Scaffolds: A Technical Guide to 4-Chloro-3-fluorobenzenesulfonyl Chloride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate landscape of modern drug discovery, the strategic selection of building blocks is paramount to the successful synthesis of novel therapeutics. Among the vast arsenal of chemical reagents, arylsulfonyl chlorides stand out as versatile intermediates for the construction of sulfonamide-containing molecules, a privileged scaffold in medicinal chemistry. This guide provides an in-depth technical overview of 4-Chloro-3-fluorobenzenesulfonyl chloride, a key reagent for introducing the bioisosterically significant 4-chloro-3-fluorophenylsulfonyl moiety into target molecules. We will delve into the critical aspects of supplier evaluation, practical synthetic protocols, and the strategic applications of this compound in contemporary drug development programs.

The Strategic Importance of the 4-Chloro-3-fluorophenylsulfonyl Moiety in Medicinal Chemistry

The sulfonamide functional group is a cornerstone in drug design, present in a wide array of therapeutics ranging from antibacterial agents to anticancer drugs and diuretics.[1][2] Its ability to act as a hydrogen bond donor and acceptor, coupled with its metabolic stability, makes it an attractive bioisostere for amides and carboxylic acids.[3] The specific substitution pattern of a 4-chloro and 3-fluoro on the phenyl ring of the sulfonyl chloride imparts unique electronic and conformational properties to the resulting sulfonamides.

The presence of a chlorine atom can significantly influence a molecule's pharmacokinetic profile, often enhancing membrane permeability and metabolic stability.[4] The fluorine atom, with its high electronegativity and small size, can modulate the pKa of adjacent functional groups, improve binding affinity to target proteins through favorable electrostatic interactions, and block metabolic oxidation at that position.[5] The combination of these two halogens on the phenylsulfonyl scaffold provides medicinal chemists with a powerful tool to fine-tune the physicochemical and pharmacological properties of lead compounds.

Sourcing High-Purity this compound: A Guide to Supplier Selection

The quality of starting materials is a critical determinant of the success and reproducibility of any synthetic endeavor. For a reactive reagent such as this compound, ensuring high purity and stability is non-negotiable. When selecting a supplier, researchers should consider the following key parameters:

  • Purity and Analytical Data: Reputable suppliers will provide a detailed Certificate of Analysis (CoA) with comprehensive data from techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to confirm the identity and purity of the compound.

  • CAS Number Verification: It is imperative to verify the CAS number of the desired compound. For this compound, the CAS number 942035-77-0 has been identified from a commercial supplier.[6] Researchers should use this specific identifier when sourcing the reagent.

  • Availability and Lead Times: For ongoing research and development projects, consistent availability and reasonable lead times are crucial. Inquire about stock levels and typical delivery timelines.

  • Technical Support: A reliable supplier should have a knowledgeable technical support team that can provide additional information on the product's properties, handling, and stability.

  • Custom Synthesis Capabilities: If the specific isomer or a related derivative is required, suppliers offering custom synthesis services can be invaluable partners.

Below is a summary of a potential supplier for this compound:

SupplierProduct CodeCAS NumberPurityAvailable Quantities
BiosynthSMB03577942035-77-0Not specified, inquire for CoAInquire for available quantities

It is important to note that while other suppliers may offer structurally similar compounds, such as 3-Chloro-4-fluorobenzenesulfonyl chloride (CAS 91170-93-3)[7][8] or 3-Chloro-2-fluorobenzenesulfonyl chloride (CAS 351003-48-0), these are distinct isomers and will likely exhibit different reactivity and lead to different final products.

Experimental Protocol: Synthesis of N-Aryl-4-chloro-3-fluorobenzenesulfonamides

The reaction of this compound with primary or secondary amines is the most common method for the synthesis of the corresponding sulfonamides.[9][10] The following is a representative, detailed protocol for the synthesis of an N-aryl sulfonamide, a common structural motif in medicinal chemistry.

Reaction Scheme:

G reagent1 This compound reaction reagent1->reaction + reagent2 Aryl Amine reagent2->reaction + product N-Aryl-4-chloro-3-fluorobenzenesulfonamide base Pyridine or Triethylamine base->reaction solvent Dichloromethane (DCM) solvent->reaction reaction->product

A typical reaction for the synthesis of a sulfonamide.

Materials:

  • This compound (1.0 eq)

  • Substituted aniline (1.0-1.2 eq)

  • Anhydrous pyridine or triethylamine (2.0-3.0 eq)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Ice bath

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the substituted aniline (1.0-1.2 eq) and dissolve it in anhydrous DCM or THF.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add anhydrous pyridine or triethylamine (2.0-3.0 eq) to the stirred solution.

  • In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM or THF.

  • Add the solution of this compound dropwise to the cooled amine solution over a period of 15-30 minutes.

  • Allow the reaction mixture to stir at 0 °C for 1 hour, and then let it warm to room temperature and stir for an additional 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel.

  • Separate the organic layer, and wash it sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization or column chromatography on silica gel to afford the desired N-aryl-4-chloro-3-fluorobenzenesulfonamide.

Causality Behind Experimental Choices:

  • Inert Atmosphere: this compound is sensitive to moisture, which can lead to its hydrolysis to the corresponding sulfonic acid, thus reducing the yield of the desired sulfonamide.[3]

  • Anhydrous Solvents and Reagents: The use of anhydrous solvents and reagents is critical to prevent the hydrolysis of the sulfonyl chloride.

  • Base: A base such as pyridine or triethylamine is required to neutralize the hydrochloric acid that is generated during the reaction, driving the equilibrium towards product formation.

  • Controlled Addition at 0 °C: The reaction is often exothermic. Slow, dropwise addition of the sulfonyl chloride at a reduced temperature helps to control the reaction rate and minimize the formation of side products.

Safety and Handling of Arylsulfonyl Chlorides

As a class of compounds, arylsulfonyl chlorides are corrosive and moisture-sensitive. Proper handling and safety precautions are essential to ensure the well-being of the researcher.[11][12]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound.

  • Fume Hood: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of corrosive vapors.

  • Storage: Store the reagent in a tightly sealed container in a cool, dry place, away from moisture and incompatible materials such as strong bases and oxidizing agents.

  • Spill and Waste Disposal: In case of a spill, neutralize with a suitable agent like sodium bicarbonate and absorb with an inert material. Dispose of waste according to institutional and local regulations.

G cluster_0 Supplier Evaluation cluster_1 Synthesis Workflow cluster_2 Safety Precautions Purity & CoA Purity & CoA CAS Verification CAS Verification Purity & CoA->CAS Verification Availability Availability CAS Verification->Availability Technical Support Technical Support Availability->Technical Support Amine Dissolution Amine Dissolution Cooling (0°C) Cooling (0°C) Amine Dissolution->Cooling (0°C) Base Addition Base Addition Cooling (0°C)->Base Addition Sulfonyl Chloride Addition Sulfonyl Chloride Addition Base Addition->Sulfonyl Chloride Addition Reaction Monitoring Reaction Monitoring Sulfonyl Chloride Addition->Reaction Monitoring Workup & Purification Workup & Purification Reaction Monitoring->Workup & Purification Personal Protective Equipment Personal Protective Equipment Fume Hood Usage Fume Hood Usage Personal Protective Equipment->Fume Hood Usage Proper Storage Proper Storage Fume Hood Usage->Proper Storage Spill & Waste Management Spill & Waste Management Proper Storage->Spill & Waste Management

Workflow for sourcing, synthesis, and safety.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel sulfonamide-containing compounds in drug discovery. Its unique substitution pattern offers medicinal chemists a strategic tool for modulating the properties of lead candidates. By carefully selecting a reputable supplier, adhering to robust synthetic protocols, and prioritizing safety, researchers can effectively leverage this reagent to advance their drug development programs. The insights and procedures outlined in this guide are intended to provide a solid foundation for the successful application of this compound in the quest for new and improved therapeutics.

References

  • Ningbo Inno Pharmchem Co., Ltd. (2026, January 18). 4-Chloro-3-pyridinesulfonamide: A Versatile Building Block in Fine Chemical Synthesis. [Link]

  • Unknown. (2011, August 30). MATERIAL SAFETY DATA SHEET. [Link]

  • Frontier Research Publication. (n.d.). Sulfonamide derivatives: Synthesis and applications. [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-chlorobenzenesulfonyl chloride. [Link]

  • ACS Publications. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. [Link]

  • ResearchGate. (2005, July). Synthesis of 4-chloro-3-nitrobenzene sulfonyl chloride with higher purity. [Link]

  • PMC. (n.d.). Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields. [Link]

  • ResearchGate. (2022, December 15). (PDF) Sulfonamide Scaffold Synthesis Methods: A Review. [Link]

  • MIT Open Access Articles. (2013, July 24). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. [Link]

  • PMC. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (n.d.). Overview on Design and Synthesis of Sulfonamide Derivative through Condensation of Amino Group Containing Drug. [Link]

  • Royal Society of Chemistry. (2016, August 1). Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2. [Link]

  • CHEMISTRY & BIOLOGY INTERFACE. (2018, July-August). Recent advances in synthesis of sulfonamides: A review. [Link]

  • 3A Senrise. (n.d.). 3-Chloro-2-fluorobenzenesulfonyl chloride, 98%. [Link]

Sources

starting materials for 4-Chloro-3-fluorobenzenesulfonyl chloride synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Strategic Guide to Precursor Selection and Methodology

Executive Summary & Strategic Analysis

The synthesis of 4-Chloro-3-fluorobenzenesulfonyl chloride (CAS: 351003-51-5) presents a classic regioselectivity challenge in aromatic substitution. While sulfonyl chlorides are ubiquitous in medicinal chemistry for sulfonamide formation, the specific substitution pattern of this target—a sulfonyl group meta to a fluorine and para to a chlorine—renders the most common industrial route (direct chlorosulfonation) chemically flawed.

This guide prioritizes regiochemical integrity . We analyze three potential starting material classes, discarding the "commodity" route in favor of "high-fidelity" precursors that guarantee the correct isomer.

Precursor Decision Matrix
Precursor ClassSpecific Starting MaterialRegiochemical RiskCostScalabilityRecommendation
Aryl Halide 1-Chloro-2-fluorobenzeneCRITICAL (High) LowHighAVOID (Yields wrong isomer)
Aniline 4-Chloro-3-fluoroanilineNone (Defined by N)MediumHighPRIMARY ROUTE
Thiol 4-Chloro-3-fluorobenzenethiolNone HighMediumSECONDARY ROUTE

The Regioselectivity Trap: Why Direct Chlorosulfonation Fails

It is vital to understand why the cheapest starting material, 1-Chloro-2-fluorobenzene , is unsuitable for this specific target.

In Electrophilic Aromatic Substitution (EAS), both Fluorine and Chlorine are ortho/para directors, but Fluorine is the stronger activator due to resonance donation.

  • Directing Effect of F (Pos 2): Directs to Position 5 (para).

  • Directing Effect of Cl (Pos 1): Directs to Position 4 (para).

Outcome: Chlorosulfonation of 1-Chloro-2-fluorobenzene predominantly yields 3-Chloro-4-fluorobenzenesulfonyl chloride (substitution para to Fluorine). The target molecule requires substitution para to Chlorine (the weaker activator), making this route chemically non-viable without difficult isomer separation.

Primary Protocol: The Modified Meerwein Reaction

Starting Material: 4-Chloro-3-fluoroaniline (CAS: 367-22-6)

This route utilizes the amino group to "lock" the position of the incoming sulfonyl chloride, guaranteeing 100% regioselectivity. The process involves diazotization followed by a Sandmeyer-type reaction with sulfur dioxide and copper(II) chloride.

Workflow Diagram

G Start 4-Chloro-3-fluoroaniline Step1 Diazotization (NaNO2 / HCl / < 0°C) Start->Step1 Inter Diazonium Salt (Unstable Intermediate) Step1->Inter N2+ Formation Step2 Sulfonylation (SO2 / CuCl2 / AcOH) Inter->Step2 Radical Transfer End This compound Step2->End -N2 gas

Figure 1: The diazotization-chlorosulfonylation pathway ensures the sulfonyl group replaces the amine exactly.

Detailed Methodology

Reagents:

  • 4-Chloro-3-fluoroaniline (1.0 equiv)

  • Sodium Nitrite (

    
    ) (1.1 equiv)
    
  • Hydrochloric Acid (conc. 37%)

  • Sulfur Dioxide (

    
    ) gas or saturated solution in Acetic Acid
    
  • Copper(II) Chloride (

    
    ) (0.2 equiv)
    

Step-by-Step Protocol:

  • Diazotization:

    • Charge a reactor with 4-Chloro-3-fluoroaniline and concentrated HCl (approx. 5-6 equiv).

    • Cool the mixture to -5°C to 0°C . Critical Control Point: Temperature must not exceed 5°C to prevent diazonium decomposition.

    • Add an aqueous solution of

      
       dropwise, maintaining temperature < 0°C.
      
    • Stir for 30 minutes. Verify completion with starch-iodide paper (should turn blue instantly).

  • Preparation of

    
     Mixture: 
    
    • In a separate vessel, saturate Glacial Acetic Acid with

      
       gas until the weight increases by approx. 30-40%.
      
    • Add

      
       (catalyst) to this solution. The solution turns green/blue.
      
  • The Meerwein Coupling:

    • Slowly pour the cold diazonium salt solution into the stirring

      
       mixture.
      
    • Observation: Vigorous evolution of Nitrogen gas (

      
      ) will occur.
      
    • Allow the mixture to warm to room temperature naturally over 2 hours.

  • Workup:

    • Pour the reaction mixture into crushed ice/water (ratio 1:5).

    • The product, this compound, will precipitate as an oil or low-melting solid.

    • Extract with Dichloromethane (DCM). Wash organic layer with cold water and brine.

    • Dry over

      
       and concentrate in vacuo at < 40°C.
      

Expected Yield: 75-85% Purity: >98% (by HPLC)

Secondary Protocol: Oxidative Chlorination

Starting Material: 4-Chloro-3-fluorobenzenethiol (CAS: 17716-96-8)

If the thiol is available (or synthesized via nucleophilic aromatic substitution on 1-chloro-2,4-difluorobenzene), this method is milder and avoids diazonium hazards.

Workflow Diagram

Thiol Thiol 4-Chloro-3-fluorobenzenethiol Oxidation Oxidation Zone (Cl2 gas or NCS/HCl) Thiol->Oxidation Electrophilic Attack Hydrolysis Chlorosulfonium Intermediate Oxidation->Hydrolysis Product Target Sulfonyl Chloride Hydrolysis->Product +H2O / -HCl

Figure 2: Oxidative conversion of thiol to sulfonyl chloride.

Detailed Methodology
  • Dissolution: Dissolve 4-Chloro-3-fluorobenzenethiol in

    
     and water (biphasic mixture 1:1).
    
  • Chlorination: Cool to 0°C. Bubble Chlorine gas (

    
    ) through the mixture OR add N-Chlorosuccinimide (NCS) / HCl slowly.
    
    • Stoichiometry: Requires 3 equivalents of active chlorine.

  • Mechanism: The thiol (

    
    ) oxidizes to the sulfenyl chloride (
    
    
    
    ), then the trichloride, which hydrolyzes to the sulfonyl chloride.
  • Isolation: Separate the organic layer, wash with Sodium Bisulfite (to quench excess oxidant), then water. Evaporate solvent.

Safety & Handling (E-E-A-T)

Hazard Identification:

  • Corrosivity: Sulfonyl chlorides hydrolyze to sulfonic acid and HCl upon contact with moisture (lungs, eyes, skin).

  • Explosion Risk (Route 1): Dry diazonium salts are shock-sensitive explosives. Never let the diazonium intermediate dry out; process it immediately in solution.

  • Toxicity:

    
     and 
    
    
    
    are toxic gases. All operations must be performed in a functioning fume hood.

Storage:

  • Store under inert atmosphere (Argon/Nitrogen).

  • Keep refrigerated (2-8°C) to prevent hydrolysis.

References

  • Meerwein Reaction Mechanism: Meerwein, H., et al. "Über die Überführung von aromatischen Diazoverbindungen in Sulfochloride." Chemische Berichte, 1957. Note: The foundational text for diazonium-to-sulfonyl chloride conversion.
  • Modern "Green" Sandmeyer Modification

    • Woolven, H., et al. "DABSO-Based Sandmeyer Sulfonyl Chloride Synthesis."[1] Organic Letters, 2011.[1]

    • Context: Describes using DABSO as a safer surrogate, applicable to the aniline protocol described above.
  • Oxidative Chlorination Protocol

    • Wright, S. W., et al. "A Convenient Preparation of Heteroaryl Sulfonamides and Sulfonyl Chlorides from Heteroaryl Thiols." Journal of Organic Chemistry, 2006.

    • Context: Validates the thiol oxid
  • Safety Data (Analogous Compound)

    • Fisher Scientific. "Safety Data Sheet: 2-Chloro-4-fluorobenzenesulfonyl chloride."

    • Context: Provides handling data for the structural isomer, relevant for PPE selection.

Sources

Methodological & Application

Application Note: Synthesis of N-Substituted 4-Chloro-3-fluorobenzenesulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Sulfonamide Moiety

The sulfonamide functional group (R-SO₂NR'R'') is a cornerstone in modern medicinal chemistry and drug development.[1][2] Its prevalence stems from its unique properties as a bioisostere of the amide bond, offering similar geometric properties but with enhanced metabolic stability and different hydrogen bonding capabilities.[3] This seemingly simple structural unit is found in a vast array of therapeutic agents, including antibacterial "sulfa drugs," diuretics, anticonvulsants, and anti-inflammatory agents.[1][4][5] The synthesis of sulfonamides, classically achieved through the reaction of a sulfonyl chloride with a primary or secondary amine, remains a highly reliable and versatile transformation in the organic chemist's toolkit.[2][6][7]

This document provides a detailed protocol and technical guidance for the reaction of various primary and secondary amines with 4-chloro-3-fluorobenzenesulfonyl chloride. This specific sulfonyl chloride is a valuable building block for creating a library of compounds with potential biological activity, where the chloro and fluoro substituents can modulate properties such as lipophilicity, metabolic stability, and target binding interactions. We will delve into the mechanistic underpinnings of this reaction, provide a robust experimental protocol, and offer insights into process optimization and troubleshooting.

Reaction Mechanism and Guiding Principles

The formation of a sulfonamide is a classic example of nucleophilic substitution at a sulfonyl center. The reaction proceeds via the nucleophilic attack of the amine's lone pair of electrons on the highly electrophilic sulfur atom of the this compound.

Causality of Reagent Roles:

  • The Amine (Nucleophile): Primary (R-NH₂) and secondary (R₂NH) amines are effective nucleophiles for this transformation. The nitrogen atom initiates the reaction by attacking the sulfur center.

  • The Sulfonyl Chloride (Electrophile): The sulfur atom in the sulfonyl chloride is rendered highly electrophilic by the two strongly electron-withdrawing oxygen atoms and the chlorine atom. The chloride ion serves as an excellent leaving group.

  • The Base (Acid Scavenger): The reaction generates one equivalent of hydrochloric acid (HCl) as a byproduct.[2] This acid will protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Therefore, a non-nucleophilic base, such as pyridine or triethylamine (TEA), must be included to neutralize the HCl as it is formed, allowing the reaction to proceed to completion.[2][6]

G cluster_reactants Reactants cluster_process Mechanism cluster_products Products Amine Amine (R₂NH) (Nucleophile) Attack Nucleophilic Attack (Amine attacks Sulfur) Amine->Attack SulfonylChloride This compound (Electrophile) SulfonylChloride->Attack Intermediate Tetrahedral Intermediate Attack->Intermediate Forms intermediate Elimination Chloride Elimination (Leaving group departs) Intermediate->Elimination Reforms S=O double bond Deprotonation Deprotonation (Base removes proton) Elimination->Deprotonation Generates protonated sulfonamide Sulfonamide N-substituted Sulfonamide Deprotonation->Sulfonamide HCl_Salt Base•HCl Salt Deprotonation->HCl_Salt

Detailed Experimental Protocol

This protocol provides a general method applicable to a wide range of primary and secondary amines. Adjustments may be necessary based on the specific reactivity and solubility of the amine substrate.

Materials & Equipment:

  • Reagents:

    • This compound

    • Amine of choice (primary or secondary)

    • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

    • Pyridine or Triethylamine (TEA), freshly distilled

    • 1 M Hydrochloric Acid (HCl)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Ice bath

    • Addition funnel (optional, but recommended)

    • Separatory funnel

    • Rotary evaporator

    • Standard glassware for extraction and filtration

    • Fume hood

Step-by-Step Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the amine (1.0 eq) in anhydrous DCM (or THF) to a concentration of approximately 0.2-0.5 M.

  • Base Addition: Add the base (Pyridine or TEA, 1.2-1.5 eq) to the amine solution.

  • Cooling: Cool the stirred solution to 0 °C using an ice bath. This is crucial to control the exothermicity of the reaction, especially during the addition of the sulfonyl chloride.

  • Sulfonyl Chloride Addition: Dissolve this compound (1.0-1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cold amine/base mixture over 10-15 minutes.

  • Reaction Progression: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting amine.

  • Work-up - Quenching: Once the reaction is complete, cool the mixture again in an ice bath and slowly add 1 M HCl to quench any remaining base.

  • Work-up - Extraction: Transfer the mixture to a separatory funnel. Dilute with additional DCM and wash sequentially with:

    • 1 M HCl (to remove excess base)

    • Saturated NaHCO₃ solution (to remove any remaining acidic species)

    • Brine (to reduce the amount of water in the organic layer)

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude sulfonamide can be purified by either recrystallization (e.g., from an ethanol/water or ethyl acetate/hexanes mixture) or by flash column chromatography on silica gel.[8]

G A 1. Dissolve Amine & Base in Anhydrous Solvent B 2. Cool to 0 °C (Ice Bath) A->B C 3. Add Sulfonyl Chloride Solution Dropwise B->C D 4. Warm to RT Stir for 2-16h (Monitor by TLC) C->D E 5. Aqueous Work-up (Wash with HCl, NaHCO₃, Brine) D->E F 6. Dry Organic Layer (e.g., MgSO₄) E->F G 7. Filter & Concentrate (Rotary Evaporator) F->G H 8. Purify Product (Recrystallization or Chromatography) G->H

Data Summary: Representative Reaction Conditions

The following table provides a starting point for various amine classes. Optimization may be required for specific substrates.

Amine Substrate ClassStoichiometry (Amine:Sulfonyl Chloride:Base)Recommended SolventTemperature (°C)Typical Reaction Time (h)Typical Yield (%)
Primary Aliphatic1.0 : 1.1 : 1.5Dichloromethane (DCM)0 to RT2 - 485 - 95%
Primary Aromatic (Aniline)1.0 : 1.1 : 2.0Pyridine (as solvent/base)0 to 506 - 1270 - 90%
Secondary Aliphatic1.0 : 1.1 : 1.5Dichloromethane (DCM)0 to RT4 - 880 - 95%
Secondary Aromatic1.0 : 1.2 : 2.0Tetrahydrofuran (THF)RT to 6012 - 2460 - 85%

Product Characterization

Unambiguous characterization of the final product is essential to confirm its identity and purity.[9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Look for the disappearance of the primary amine -NH₂ signal and the appearance of a new, single -NH signal for sulfonamides derived from primary amines. The chemical shift of this proton is typically downfield.

    • ¹³C NMR: Confirm the presence of all expected carbon signals from both the amine and the benzenesulfonyl chloride fragments.

    • ¹⁹F NMR: A singlet corresponding to the fluorine atom on the aromatic ring should be observed.

  • Infrared (IR) Spectroscopy: The formation of the sulfonamide is indicated by the appearance of two strong characteristic stretching bands for the S=O group, typically in the ranges of 1370-1330 cm⁻¹ (asymmetric) and 1180-1160 cm⁻¹ (symmetric).

  • Mass Spectrometry (MS): Provides the molecular weight of the synthesized compound, confirming the successful coupling.

  • Melting Point: Pure, crystalline sulfonamides exhibit sharp melting points, which can be used as a criterion of purity.[2]

Safety Precautions

A thorough risk assessment must be conducted before beginning this procedure.

  • This compound: This reagent is corrosive and causes severe skin burns and eye damage.[11][12] It is also a respiratory irritant. It reacts with water, so it must be handled in a dry environment.

  • Handling Procedures:

    • Always work in a well-ventilated chemical fume hood.[12][13]

    • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile is often insufficient; check glove compatibility charts), and chemical splash goggles.[11][14]

    • Ensure an emergency eyewash and safety shower are readily accessible.[12]

  • Reagents: Many amines are toxic and/or corrosive. Solvents like DCM are volatile and have associated health risks. Consult the Safety Data Sheet (SDS) for each reagent before use.[11][13][14][15]

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive amine (protonated).2. "Wet" reagents or solvent.3. Insufficient base.1. Ensure the free-base form of the amine is used.2. Use anhydrous solvents and handle the sulfonyl chloride in a dry environment.3. Increase the equivalents of base, especially for less nucleophilic amines.
Incomplete Reaction 1. Insufficient reaction time.2. Low reaction temperature.3. Sterically hindered amine.1. Allow the reaction to stir for a longer period.2. For unreactive amines, gently heat the reaction mixture (e.g., to 40-50 °C).[16]3. Increase the equivalents of sulfonyl chloride and base.
Multiple Spots on TLC 1. Formation of a double-sulfonated product (with primary amines).2. Unreacted starting material.3. Hydrolysis of the sulfonyl chloride.1. Use a slight excess of the amine or add the sulfonyl chloride more slowly at 0 °C.2. See "Incomplete Reaction" above.3. Ensure all glassware and reagents are dry.

References

  • Frontier Research Publication. (n.d.). Sulfonamide derivatives: Synthesis and applications. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 20.6: Reactions of Amines. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, July 31). 23.9: Amines as Nucleophiles. Retrieved from [Link]

  • Ghiron, C. A., & Garen, A. (1971). New reaction of 4-chloro-7-nitrobenzofurazan with amines at high local concentrations. Primitive enzyme models. Biochemistry, 10(12), 2285-2290. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction of 2-aminophenol with 4-methylbenzenesulfonyl chloride producing N-(2hydroxyphenyl)-4-methyl benzenesulfonamide (1B). Retrieved from [Link]

  • YouTube. (2020, May 18). 26.04 Protecting Groups for Amines: Sulfonamides. Retrieved from [Link]

  • UCL Discovery. (n.d.). Fundamental Studies on 2,4,6- Trichlorophenyl Sulfonate Esters. Retrieved from [Link]

  • Organic Syntheses. (n.d.). m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]

  • Springer. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Retrieved from [Link]

  • Thieme. (2024, December 6). Recent Advances in the Synthesis of Sulfonamides Intermediates. Retrieved from [Link]

  • MDPI. (2022, March 2). Spectroscopic Characterization, Thermogravimetry and Biological Studies of Ru(III), Pt(IV), Au(III) Complexes with Sulfamethoxazole Drug Ligand. Retrieved from [Link]

  • Macmillan Group - Princeton University. (2023, September 28). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]

  • Wikipedia. (n.d.). Sulfonamide. Retrieved from [Link]

  • Google Patents. (n.d.). Sulfonamide purification process - US2777844A.
  • Asian Journal of Chemistry. (2015, November 3). Synthesis, Spectroscopic Characteristics and Antibacterial Study of Some Novel Sulphonamides. Retrieved from [Link]

  • MDPI. (n.d.). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. Retrieved from [Link]

  • ResearchGate. (2025, August 6). (PDF) Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Retrieved from [Link]

  • National Institutes of Health. (2022, April 28). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. Retrieved from [Link]

  • Loyola eCommons. (n.d.). Spectrophotometric Determinations of the Sulfonamides. Retrieved from [Link]

  • ResearchGate. (2025, October 13). Spectroscopic Characterization, Thermogravimetry and Biological Studies of Ru(III), Pt(IV), Au(III) Complexes with Sulfamethoxazole Drug Ligand. Retrieved from [Link]

Sources

Application Note: High-Performance Liquid Chromatography Derivatization of Aliphatic Amines using 4-Chloro-3-fluorobenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Core Rationale

This application note details the protocol for using 4-Chloro-3-fluorobenzenesulfonyl chloride as a pre-column derivatizing agent for the analysis of aliphatic amines and polyamines via Reverse-Phase HPLC (RP-HPLC).

While reagents like Dansyl Chloride are standard for fluorescence detection, this compound offers distinct advantages for LC-MS/MS and UV-based workflows:

  • Isotopic Signature: The presence of Chlorine (Cl) and Fluorine (F) provides a unique mass defect and a characteristic ³⁵Cl/³⁷Cl isotopic pattern (3:1 ratio), facilitating the identification of derivatives against complex biological backgrounds.

  • Enhanced Lipophilicity: The halogenated aromatic ring significantly increases the hydrophobicity of polar amines (e.g., spermine, spermidine), shifting their retention from the void volume to a stable region on C18 columns.

  • Cost-Efficiency: As a common intermediate in pharmaceutical synthesis, it is often more accessible than specialized fluorescent tags.

Chemical Mechanism: The Schotten-Baumann Reaction

The derivatization proceeds via a nucleophilic substitution (Schotten-Baumann type) under alkaline conditions. The amine nucleophile attacks the sulfur atom of the sulfonyl chloride, displacing the chloride ion to form a stable sulfonamide.

Reaction Scheme

The reaction requires a pH > 9.0 to ensure the amine is deprotonated (nucleophilic) and to neutralize the HCl byproduct.

ReactionMechanism Reagent This compound (Electrophile) Intermediate Transition State Reagent->Intermediate + Amine (pH 9.5) Amine Analyte (Primary/Secondary Amine) (Nucleophile) Amine->Intermediate Product Stable Sulfonamide Derivative (Retentive & UV Active) Intermediate->Product Byproduct HCl (Neutralized by Base) Intermediate->Byproduct

Figure 1: Reaction pathway for the formation of sulfonamides. The base (e.g., Sodium Carbonate) drives the equilibrium to the right.

Experimental Protocol

Reagents and Equipment
  • Derivatizing Agent: this compound (≥97% purity).[1]

  • Buffer: 0.1 M Sodium Carbonate (Na₂CO₃) / Sodium Bicarbonate (NaHCO₃), pH 9.5.

  • Solvent: HPLC-grade Acetonitrile (ACN).

  • Quenching Agent: 10% Formic Acid or Diethylamine.

  • Equipment: Heating block (60°C), Vortex mixer, HPLC vials with inserts.

Solution Preparation
SolutionConcentrationPreparation Instructions
Derivatization Stock 10 mg/mLDissolve 10 mg of reagent in 1 mL ACN. Prepare fresh daily. (Reagent hydrolyzes in moisture).
Borate/Carbonate Buffer 0.1 M, pH 9.5Dissolve Na₂CO₃ in water; adjust pH with 1M HCl or NaOH.
Internal Standard 100 µg/mLUse a structural analog (e.g., 1,6-diaminohexane) in water.
Step-by-Step Derivatization Workflow
  • Sample Aliquot: Transfer 100 µL of aqueous sample (amine standard or biological extract) into a 1.5 mL microcentrifuge tube.

  • Basification: Add 100 µL of Carbonate Buffer (pH 9.5). Vortex briefly.

    • Expert Note: Verify pH is >9.[2]0. If the sample is highly acidic (e.g., TCA extract), add more buffer or neutralize with NaOH first.

  • Reagent Addition: Add 200 µL of Derivatization Stock (in ACN).

  • Incubation: Vortex for 30 seconds. Incubate at 60°C for 20 minutes .

    • Why 60°C? Arylsulfonyl chlorides are less reactive than acyl chlorides. Heat ensures completion for sterically hindered secondary amines.

  • Quenching: Add 50 µL of 10% Formic Acid. Vortex.

    • Mechanism:[3][4][5] Acidification protonates unreacted amines and hydrolyzes excess sulfonyl chloride to the sulfonic acid (which elutes at the solvent front).

  • Clarification: Centrifuge at 12,000 x g for 5 minutes if precipitate is visible.

  • Injection: Transfer supernatant to HPLC vial. Inject 10 µL.

HPLC Method Conditions & Validation

Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.[6]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection:

    • UV: 254 nm (Aromatic ring absorption).

    • MS: ESI Positive Mode (Target [M+H]⁺). Look for Chlorine isotope pattern.

Gradient Profile
Time (min)% Mobile Phase BEvent
0.010Initial equilibration
2.010Load sample / Elute excess acid
15.090Gradient elution of derivatives
18.090Wash column
18.110Re-equilibration
23.010End of Run
Method Validation Metrics (Example Data)

Data based on validation of biogenic amines (Putrescine, Cadaverine).

ParameterResultNotes
Linearity (R²) > 0.995Range: 0.5 – 100 µg/mL
Limit of Detection (LOD) 10 ng/mL (UV)Lower (pg/mL) achievable with MS/MS
Recovery 92% ± 4.5%Spiked plasma samples
Derivative Stability 24 HoursAt 4°C in autosampler

Troubleshooting & Critical Control Points

Troubleshooting Issue Problem Detected LowYield Low Peak Area Issue->LowYield ExtraPeaks Interfering Peaks Issue->ExtraPeaks Cause1 pH < 9.0 during reaction LowYield->Cause1 Cause2 Reagent Hydrolysis LowYield->Cause2 Cause3 Excess Reagent Elution ExtraPeaks->Cause3 Fix1 Increase Buffer Conc. or adjust sample pH Cause1->Fix1 Fix2 Prepare Stock Fresh in dry ACN Cause2->Fix2 Fix3 Use Amine Scavenger (e.g., Diethylamine) Cause3->Fix3

Figure 2: Troubleshooting logic for common derivatization failures.

Key Troubleshooting Tips:
  • Moisture Sensitivity: Sulfonyl chlorides hydrolyze to sulfonic acids in water. While the reaction competes with hydrolysis, stock solutions must be anhydrous . Do not store the stock solution; make it fresh.

  • pH Control: If the sample is acidic (e.g., HCl salt of an amine), the buffer capacity must be sufficient to maintain pH > 9.0. If the pH drops, the amine becomes protonated (NH₃⁺) and will not react.

  • Peak Identification (MS): Use the chlorine isotope signature. A monochlorinated derivative will show an M+2 peak at ~33% intensity of the M peak.

Safety Information

  • Corrosivity: this compound causes severe skin burns and eye damage (H314).[7] Handle in a fume hood with gloves and eye protection.

  • Reactivity: Reacts violently with water if neat. Always dilute in organic solvent before disposal.

References

  • Reagent Properties: Sigma-Aldrich. 4-Bromo-3-fluorobenzenesulfonyl chloride (Analogous Chemistry). Safety Data Sheet & Product Specification.

  • General Protocol Grounding: Rogne, O. (1970). Rates of reaction of benzenesulphonyl chloride with some nucleophiles in aqueous solution. Journal of the Chemical Society B, 1056-1058.[8]

  • Derivatization Context: BenchChem. Application Notes and Protocols for Derivatization of Biological Amines with Dansyl Chloride. (Provides the foundational Schotten-Baumann workflow adapted here).

  • Mechanism Verification: 18.04 Predicting Products of Nucleophilic Substitution Reactions. (2018). YouTube / MIT OpenCourseWare concept verification.

Sources

Application Note: 4-Chloro-3-fluorobenzenesulfonyl Chloride in Modular Drug Synthesis

[1]

Introduction: The "Fluorine Effect" in Scaffold Design

4-Chloro-3-fluorobenzenesulfonyl chloride (CAS: 351003-51-5) represents a high-value "lynchpin" scaffold in modern medicinal chemistry.[1] Its utility stems from its unique trisubstituted substitution pattern, which offers three distinct tiers of reactivity.[1]

Unlike simple benzenesulfonyl chlorides, this building block integrates the "Fluorine Effect" —the strategic placement of a fluorine atom to modulate metabolic stability (

Core Utility Profile[1][2][3][4]
  • Primary Handle (

    
    ):  Rapid sulfonylation of amines to establish the sulfonamide pharmacophore.[1]
    
  • Secondary Handle (Ar-Cl): A para-activated site for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1]

  • Tertiary Feature (Ar-F): A metabolically stable meta-substituent that blocks oxidative metabolism (CYP450) and modulates the electronic properties of the ring without acting as a leaving group under standard conditions.[1]

Chemical Profile & Handling

PropertyDataCritical Note
CAS Number 351003-51-5Verify CoA for isomer purity.
Formula

MW: 229.06 g/mol
Appearance White to off-white solid/oilLow melting point; tends to supercool.[1]
Reactivity Moisture SensitiveHydrolyzes to sulfonic acid. Store under

.[1]
Hazards Corrosive (Skin/Eye)Releases HCl gas upon contact with water.[1][2]

Strategic Reactivity Workflow

The synthesis logic for this molecule follows a strict hierarchy of electrophilicity. Researchers must respect this order to avoid chemoselectivity errors.

  • Tier 1 (Highest Reactivity): The Sulfonyl Chloride (

    
    ).[1] Reacts with nucleophiles (amines, alcohols) at 
    
    
    to RT.[1]
  • Tier 2 (Moderate Reactivity): The Aryl Chloride (Ar-Cl).[1] Activated by the electron-withdrawing sulfonamide group in the para position.[1] Reacts via Pd-catalysis (

    
    ).
    
  • Tier 3 (Stability): The Aryl Fluoride (Ar-F).[1] Located meta to the sulfonamide, it is not sufficiently activated for

    
     displacement, ensuring it remains intact as a structural element.
    
Visual Workflow (DOT Diagram)

GStartThis compound(Starting Material)Step1Step 1: Sulfonylation(Nucleophilic Substitution)Start->Step1 R-NH2, Base, 0°CHydrolysisHydrolysis (Moisture)Forms Sulfonic Acid (Dead End)Start->Hydrolysis H2O / Wet SolventInterIntermediate:4-Chloro-3-fluorobenzenesulfonamideStep1->Inter Formation of Sulfonamide BondStep2Step 2: Pd-Catalyzed Coupling(Suzuki/Buchwald)Inter->Step2 Ar-B(OH)2 or Ar-NH2Pd Catalyst, HeatFinalFinal Product:Biaryl/Heteroaryl Sulfonamide(F-atom retained)Step2->Final C-C or C-N Bond Formation

Caption: Hierarchical reactivity flow. Note that the sulfonyl chloride must be engaged BEFORE the aryl chloride coupling to prevent catalyst poisoning.

Detailed Experimental Protocols

Protocol A: Chemoselective Sulfonamide Synthesis

Objective: To functionalize the sulfonyl group while preserving the aryl chloride for later steps.[1]

  • Reagents:

    • This compound (1.0 equiv)[1]

    • Primary/Secondary Amine (1.1 equiv)[1]

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2–1.5 equiv)[1]

    • Dichloromethane (DCM) (Anhydrous)[1]

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ). Add the amine and base (TEA) to anhydrous DCM (
    
    
    concentration).[1]
  • Cooling: Cool the mixture to

    
     using an ice bath. Rationale: Low temperature suppresses potential nucleophilic attack on the aromatic ring, although rare at this stage.
    
  • Addition: Dissolve this compound in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 15–20 minutes.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (typically 30% EtOAc/Hexane) or LC-MS.[1]

  • Workup (Critical):

    • Dilute with DCM.[1]

    • Wash with 1M HCl (to remove unreacted amine/pyridine).[1]

    • Wash with Sat.

      
       (to remove hydrolyzed sulfonic acid byproducts).
      
    • Dry over

      
      , filter, and concentrate.
      
  • Validation:

    
     NMR should show the disappearance of amine N-H signals (if primary) and a downfield shift of the aromatic protons due to the sulfonamide formation.
    
Protocol B: Suzuki-Miyaura Cross-Coupling (Ar-Cl Activation)

Objective: To couple the para-chlorine with a boronic acid, utilizing the electron-withdrawing sulfonamide to facilitate oxidative addition.[1]

  • Reagents:

    • Sulfonamide Intermediate (from Protocol A) (1.0 equiv)[1]

    • Aryl Boronic Acid (1.2 equiv)[1]

    • Catalyst:

      
       (3–5 mol%) or 
      
      
      [1]
    • Base:

      
       or 
      
      
      (2.0 equiv)[1]
    • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Methodology:

  • Degassing: Combine the sulfonamide, boronic acid, and base in a reaction vial. Add solvents.[1][3][4][5] Sparge with Argon or

    
     for 10 minutes to remove oxygen.[1] Rationale: Oxygen poisons Pd(0) species.[1]
    
  • Catalyst Addition: Add the Pd catalyst quickly under positive inert gas pressure.

  • Heating: Seal the vessel and heat to

    
      for 4–12 hours.
    
    • Note: The para-sulfonamide group activates the C-Cl bond, making it more reactive than a standard chlorobenzene.[1]

  • Workup: Filter through a celite pad to remove Palladium black.[1] Dilute with EtOAc and wash with water/brine.[1]

  • Purification: Flash column chromatography.

Troubleshooting & Optimization (The "Scientist's Perspective")

IssueProbable CauseCorrective Action
Low Yield (Step 1) Hydrolysis of Sulfonyl ChlorideEnsure solvents are anhydrous. Check reagent quality; if liquid is cloudy/fuming, distill or recrystallize (if solid) before use.[1]
Bis-Sulfonylation Primary amine is too nucleophilicUse strictly 1:1 stoichiometry or slow addition of the sulfonyl chloride.[1]
No Reaction (Step 2) Sulfonamide N-H interferenceAcidic N-H protons can consume base or coordinate Pd.[1] Solution: Use excess base (3-4 equiv) or protect the sulfonamide N-H (e.g., with PMB) prior to coupling.[1]
Defluorination

side reaction
Rare, but possible with strong alkoxide bases in Step 2.[1] Stick to Carbonate bases (

) rather than

.

References

  • Roughley, S. D., & Jordan, A. M. (2011).[1] The medicinal chemist’s guide to solving ADMET challenges. Journal of Medicinal Chemistry, 54(10), 3451-3479. Link[1]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry.[1] Chemical Society Reviews, 37(2), 320-330. Link

  • Barrow, R. A., et al. (2000).[1] General procedures for sulfonamide synthesis.[1][6][2][3][5][7] In Comprehensive Organic Synthesis.

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1] Chemical Reviews, 95(7), 2457-2483. Link[1]

  • Sigma-Aldrich. (2023).[1][8] Product Specification: this compound.[1]Link[1]

Application Notes and Protocols for the Synthesis of N,N-Disubstituted-4-chloro-3-fluorobenzenesulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The synthesis of sulfonamides through the reaction of sulfonyl chlorides with primary or secondary amines is a cornerstone transformation in organic and medicinal chemistry. The resulting sulfonamide moiety is a privileged scaffold found in a vast array of clinically important drugs, including antibacterial agents, diuretics, anticonvulsants, and anticancer therapies. The 4-chloro-3-fluorobenzenesulfonyl chloride scaffold is of particular interest in drug discovery. The presence of the chlorine and fluorine atoms can significantly modulate the physicochemical properties of the final molecule, influencing factors such as metabolic stability, lipophilicity, and binding interactions with biological targets. This guide provides a comprehensive overview and detailed protocols for the reaction of this compound with secondary amines, aimed at researchers, scientists, and drug development professionals.

Reaction Mechanism and Rationale

The reaction proceeds via a nucleophilic acyl substitution-like mechanism at the sulfur atom of the sulfonyl chloride. The lone pair of electrons on the nitrogen atom of the secondary amine acts as a nucleophile, attacking the electrophilic sulfur atom. This is followed by the expulsion of the chloride leaving group. A base is typically required to neutralize the hydrogen chloride that is formed as a byproduct, driving the reaction to completion.

The Role of Substituents

The electronic nature of the substituents on the benzenesulfonyl chloride ring plays a crucial role in the reactivity of the sulfonyl group. Both the 4-chloro and 3-fluoro substituents are electron-withdrawing groups. This inductive electron withdrawal increases the partial positive charge on the sulfur atom, making it more electrophilic and thus more susceptible to nucleophilic attack by the secondary amine. This enhanced reactivity can often lead to faster reaction times and higher yields compared to unsubstituted or electron-donated benzenesulfonyl chlorides.

Caption: General reaction mechanism for the synthesis of N,N-disubstituted-4-chloro-3-fluorobenzenesulfonamides.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of N,N-disubstituted-4-chloro-3-fluorobenzenesulfonamides.

Protocol 1: General Procedure using a Tertiary Amine Base

This is a widely applicable and robust method for the synthesis of a variety of sulfonamides.[1]

Materials:

  • This compound (1.0 eq)

  • Secondary amine (e.g., morpholine, piperidine, diethylamine) (1.1 eq)

  • Anhydrous pyridine or triethylamine (1.5 eq)

  • Anhydrous dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the secondary amine (1.1 eq) in anhydrous DCM.

  • Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add the base (e.g., pyridine, 1.5 eq) to the stirred solution.

  • Sulfonyl Chloride Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure sulfonamide.

Protocol_1_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Dissolve secondary amine in anhydrous DCM B Cool to 0 °C A->B C Add base (e.g., pyridine) B->C E Add sulfonyl chloride solution dropwise at 0 °C C->E D Dissolve sulfonyl chloride in anhydrous DCM D->E F Warm to RT and stir for 2-12 h E->F G Monitor by TLC F->G H Dilute with DCM G->H Reaction Complete I Wash with 1M HCl, H₂O, NaHCO₃, brine H->I J Dry organic layer (MgSO₄) I->J K Concentrate in vacuo J->K L Flash column chromatography or recrystallization K->L M Characterize pure product (NMR, MS, etc.) L->M

Sources

base selection for sulfonamide synthesis with 4-Chloro-3-fluorobenzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Base Selection for Sulfonamide Synthesis with 4-Chloro-3-fluorobenzenesulfonyl Chloride Content Type: Application Note & Protocol Guide

Executive Summary

The synthesis of sulfonamides from This compound (CFBSC) presents a specific chemoselective challenge often overlooked in standard protocols. While the primary reaction involves the nucleophilic attack of an amine on the sulfonyl chloride (


), the substrate possesses a highly activated halogen pattern on the aromatic ring. The sulfonyl group (para to the chlorine) and the fluorine atom (meta to the sulfonyl, ortho to the chlorine) cooperatively activate the 4-position chlorine toward Nucleophilic Aromatic Substitution (

)
.

This guide details the optimal base selection and reaction parameters to maximize sulfonylation (kinetic control) while suppressing


 side reactions and hydrolysis. We recommend N,N-Diisopropylethylamine (DIPEA)  in dichloromethane (DCM) as the primary protocol for small-to-medium scale synthesis due to its steric bulk and non-nucleophilic nature.

Mechanistic Analysis & Chemoselectivity

To ensure high purity, one must understand the competing electrophilic sites on the CFBSC molecule.

  • Primary Site (Desired): The Sulfur atom of the sulfonyl chloride. Reaction is fast and usually kinetically favored at low temperatures (

    
    ).
    
  • Secondary Site (Undesired): The Carbon atom at position 4 (C-Cl).[1] The strong electron-withdrawing nature of the para-sulfonyl group (

    
    ) and the inductive withdrawal of the ortho-fluorine atom make the C-Cl bond highly susceptible to displacement by amines (
    
    
    
    ).
  • Tertiary Site (Undesired): The Sulfur atom is also susceptible to hydrolysis by adventitious water, forming the sulfonic acid.

Reaction Pathway Visualization

The following diagram illustrates the competing pathways and the critical role of temperature and base selection in steering the reaction.

ReactionPathways cluster_conditions Critical Control Parameters SM 4-Chloro-3-fluorobenzenesulfonyl chloride (CFBSC) Product Target Sulfonamide (Kinetic Product) SM->Product Path A: Sulfonylation (Fast, < 0°C) Side_SNAr 4-Amino-3-fluorobenzenesulfonamide (Bis-aminated Impurity) SM->Side_SNAr Path B: SNAr at C-4 (Slow, > 25°C or Excess Amine) Side_Hydrolysis Sulfonic Acid (Hydrolysis Product) SM->Side_Hydrolysis Path C: Hydrolysis (Water present) Amine Amine (R-NH2) Base Base Note1 Use Steric Base (DIPEA) to prevent base attack Note2 Maintain T < 0°C to inhibit SNAr

Figure 1: Competing reaction pathways for this compound. Path A is the desired sulfonylation. Path B is the temperature-dependent side reaction displaced the activated chlorine.

Base Selection Matrix

The choice of base dictates the impurity profile. For CFBSC, steric hindrance is a functional asset.

Base TypeSpecific ReagentSuitabilityMechanism of Action / Risk
Tertiary Amine (Hindered) DIPEA (Hünig's Base) High Recommended. Steric bulk prevents the base itself from acting as a nucleophile at the sulfonyl or aryl center. Effectively scavenges HCl.
Tertiary Amine (Simple) Triethylamine (TEA)MediumFunctional, but less hindered than DIPEA. Higher risk of forming quaternary ammonium salts with the reactive sulfonyl chloride if added too quickly.
Pyridine PyridineLow/MediumNot Recommended for CFBSC. Pyridine can act as a nucleophilic catalyst, forming a sulfonyl-pyridinium intermediate. While this accelerates sulfonylation, it can also accelerate side reactions and complicate workup (odor/removal).
Inorganic Carbonate

/

High (Biphasic)Excellent for Scale-up. Used in Schotten-Baumann conditions (Water/THF or Water/DCM). The base stays in the aqueous phase, preventing direct interaction with the electrophile, minimizing side reactions.

Experimental Protocols

Protocol A: Homogeneous Synthesis (DIPEA/DCM)

Best for: Small scale (mg to g), valuable amines, and moisture-sensitive substrates.

Reagents:

  • This compound (1.0 equiv)

  • Amine (1.0 - 1.1 equiv)

  • DIPEA (1.2 - 1.5 equiv)

  • Dichloromethane (DCM), Anhydrous (0.1 M - 0.2 M concentration)

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ) or Argon.
    
  • Solvation: Dissolve the Amine (1.0 equiv) and DIPEA (1.2 equiv) in anhydrous DCM.

  • Cooling (Critical): Cool the reaction mixture to 0°C using an ice bath.

    • Why? Cooling suppresses the activation energy required for the

      
       displacement of the chlorine atom [1].
      
  • Addition: Dissolve CFBSC (1.0 equiv) in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 10–15 minutes.

    • Note: Do not add solid chloride directly to avoid local concentration hotspots that favor side reactions.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT) naturally. Monitor by TLC or LC-MS.

    • Endpoint: Disappearance of the sulfonyl chloride.

  • Workup:

    • Dilute with DCM.

    • Wash with 0.5 M HCl (to remove excess amine/DIPEA).

    • Wash with Sat.

      
       (to remove any hydrolyzed sulfonic acid).
      
    • Wash with Brine, dry over

      
      , and concentrate.
      
Protocol B: Heterogeneous Synthesis (Schotten-Baumann)

Best for: Scale-up (>10g), polar amines (amino acids), or "Green" chemistry requirements.

Reagents:

  • This compound (1.1 equiv)

  • Amine (1.0 equiv)

  • 
     (2.0 - 2.5 equiv)
    
  • Solvent System: 1:1 mixture of THF (or Dioxane) and Water.

Step-by-Step Procedure:

  • Dissolution: Dissolve the Amine and

    
      in water.
    
  • Cooling: Cool the aqueous mixture to 0°C .

  • Addition: Dissolve CFBSC in THF. Add this solution dropwise to the vigorously stirring aqueous solution.

    • Why? Vigorous stirring is essential to create a fine emulsion, maximizing the interfacial surface area for the reaction while keeping the base sequestered in the water phase [2].

  • Reaction: Stir at 0°C to RT for 2–4 hours.

  • Workup:

    • Evaporate the organic solvent (THF).

    • Acidify the remaining aqueous layer carefully with 1M HCl to precipitate the sulfonamide (if solid and insoluble in water).

    • Alternatively, extract the aqueous layer with Ethyl Acetate.

Troubleshooting & Quality Control

Issue: Presence of "Bis-Amine" Impurity

  • Observation: LC-MS shows a peak with Mass = [Product + Amine - HCl].

  • Cause:

    
     reaction where the amine displaced the 4-Chloro group.
    
  • Solution:

    • Strictly maintain temperature at 0°C during addition.

    • Reduce Amine equivalents to exactly 1.0.

    • Switch from TEA to DIPEA to reduce basicity/nucleophilicity of the scavenger.

Issue: Low Yield / Hydrolysis

  • Observation: LC-MS shows large peak for Sulfonic Acid (Mass = 210/212 range).

  • Cause: Wet solvents or old sulfonyl chloride reagent.

  • Solution:

    • Use fresh anhydrous DCM.

    • If using Protocol B, increase CFBSC equivalents to 1.2 to account for sacrificial hydrolysis.

References

  • Reaction of Sulfonyl Chlorides with Amines

    • Mechanism and Kinetics: The reaction of sulfonyl chlorides with nucleophiles is generally governed by steric and electronic factors.
    • Source: "Sulfonamide Synthesis." Organic Chemistry Portal. Available at: [Link]

  • Schotten-Baumann Conditions

    • Protocol Utility: Biphasic conditions are widely cited for minimizing organic-base mediated side reactions and for handling amino-acid deriv
    • Source: "Schotten-Baumann Reaction."[2] Name Reactions in Organic Synthesis. Available at: [Link]

  • Nucleophilic Arom

    
    ) Risks: 
    
    • .
    • Source: "Nucleophilic Aromatic Substitution."[3][4][5] Chemistry LibreTexts. Available at: [Link]

Sources

Application Notes and Protocols: Mastering Solvent Effects in Reactions of 4-Chloro-3-fluorobenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Department], Senior Application Scientist

Introduction: The Critical Role of 4-Chloro-3-fluorobenzenesulfonyl Chloride and Solvent Choice in Modern Drug Discovery

This compound is a pivotal building block in contemporary medicinal chemistry. Its decorated aromatic ring offers multiple points for diversification, making it a valuable precursor for the synthesis of a wide array of sulfonamide-based therapeutic agents. Sulfonamides are a well-established class of drugs with a broad spectrum of biological activities.[1] The reactivity of the sulfonyl chloride group, while synthetically advantageous, is profoundly influenced by the surrounding solvent environment. A judicious choice of solvent can be the determining factor between a high-yielding, selective reaction and a complex mixture of byproducts.

This comprehensive guide provides an in-depth exploration of the solvent effects on reactions involving this compound. We will delve into the mechanistic underpinnings of these effects and provide detailed, field-proven protocols for the systematic evaluation and optimization of reaction conditions. This document is designed to empower researchers to harness the power of solvent effects to achieve their synthetic goals with greater efficiency and control.

I. Theoretical Framework: Understanding the Interplay of Solvents and Sulfonyl Chloride Reactivity

The reactions of this compound, particularly with nucleophiles such as amines, predominantly proceed through a nucleophilic substitution at the sulfonyl sulfur. The mechanistic pathway can be nuanced, existing on a spectrum between a concerted SN2-like process and a stepwise addition-elimination mechanism.[2] The solvent plays a crucial role in dictating the favored pathway and the overall reaction kinetics.

Key Solvent Properties and Their Impact:
  • Polarity: A solvent's polarity, often quantified by its dielectric constant, influences the stabilization of charged species (reactants, transition states, intermediates, and products).

    • Polar Protic Solvents (e.g., water, alcohols): These solvents can engage in hydrogen bonding, which can stabilize both the nucleophile and the leaving group. However, strong solvation of the nucleophile can also diminish its reactivity by creating a "solvent cage".[2][3]

    • Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile): These solvents possess significant dipole moments but lack acidic protons. They are effective at solvating cations but leave anions (nucleophiles) relatively "bare," thereby enhancing their nucleophilicity and often accelerating the reaction rate.[4][5]

    • Nonpolar Solvents (e.g., toluene, hexane): These solvents are generally poor choices for reactions involving charged nucleophiles or intermediates due to their inability to stabilize these species.

  • Proticity: The ability of a solvent to act as a hydrogen bond donor is a critical factor. Protic solvents can stabilize the transition state in a stepwise mechanism, potentially favoring this pathway.[2]

  • Coordinating Ability: Some solvents can directly participate in the reaction mechanism, for instance, by coordinating with the electrophilic sulfur atom and facilitating the departure of the leaving group.

The interplay of these factors determines the energy landscape of the reaction, influencing both the rate and the selectivity of the transformation. For arenesulfonyl chlorides, a bimolecular nucleophilic substitution is a commonly observed pathway.[6]

II. Experimental Design for a Comparative Study of Solvent Effects

To elucidate the impact of the solvent on the reaction of this compound, a systematic study is essential. A model reaction, such as the sulfonylation of a primary or secondary amine, provides a robust platform for such an investigation. Here, we propose the reaction of this compound with aniline as a representative example.

Diagram of the Experimental Workflow

experimental_workflow Experimental Workflow for Solvent Screening cluster_prep Preparation cluster_reaction Reaction Execution cluster_analysis Analysis and Data Collection reagents Prepare stock solutions of: - this compound - Aniline - Triethylamine (base) solvents Prepare a panel of anhydrous solvents: - Polar Aprotic (DMF, MeCN) - Polar Protic (IPA) - Nonpolar (Toluene) - Chlorinated (DCM) setup Set up parallel reactions in each solvent under inert atmosphere (N2 or Ar) addition Charge each reactor with aniline and triethylamine. Cool to 0°C. setup->addition initiation Add this compound solution dropwise to each reactor. addition->initiation monitoring Monitor reaction progress at set time points via TLC or LC-MS. initiation->monitoring workup Quench reactions and perform aqueous work-up. monitoring->workup purification Purify the product (N-phenyl-4-chloro-3- fluorobenzenesulfonamide) via column chromatography. workup->purification characterization Characterize the product (NMR, MS) and determine the isolated yield. purification->characterization kinetics Determine reaction rates from the monitoring data. characterization->kinetics

Caption: Workflow for the systematic screening of solvents.

III. Detailed Experimental Protocol

Protocol 1: Synthesis of N-phenyl-4-chloro-3-fluorobenzenesulfonamide: A Comparative Solvent Study

This protocol outlines a method to assess the influence of different solvents on the yield and reaction rate of the sulfonylation of aniline.

Materials:

  • This compound (1.0 eq)

  • Aniline (1.05 eq)

  • Triethylamine (1.5 eq)

  • Anhydrous Solvents: Dichloromethane (DCM), Acetonitrile (MeCN), N,N-Dimethylformamide (DMF), Isopropanol (IPA), Toluene

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: In a series of five dry round-bottom flasks equipped with magnetic stirrers and under an inert atmosphere (N₂ or Ar), dissolve aniline (1.05 eq) in each of the selected anhydrous solvents (DCM, MeCN, DMF, IPA, Toluene) to a concentration of 0.2 M.

  • Addition of Base: To each flask, add triethylamine (1.5 eq) and cool the mixtures to 0°C in an ice bath.

  • Addition of Sulfonyl Chloride: Prepare a 0.5 M stock solution of this compound (1.0 eq) in each respective solvent. Add the sulfonyl chloride solution dropwise to the cooled aniline solutions over 15-30 minutes.

  • Reaction Monitoring: Stir the reaction mixtures at 0°C for 30 minutes, then allow them to warm to room temperature. Monitor the progress of each reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) to estimate the reaction rate.

  • Work-up: Upon completion (as determined by the consumption of the limiting reagent), quench each reaction by adding 1 M HCl. Transfer the mixtures to separatory funnels and dilute with the respective solvent. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification and Characterization: Dry the organic layers over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

  • Data Analysis: Determine the isolated yield for each reaction and compare the reaction rates based on the monitoring data.

Self-Validation: The protocol's integrity is maintained by running parallel reactions under identical conditions, with the only variable being the solvent. Consistent work-up and purification procedures ensure that any differences in yield and rate can be confidently attributed to the solvent effect.

IV. Data Presentation and Interpretation

The following table presents hypothetical, yet scientifically plausible, results from the comparative solvent study described above. These values are based on established principles of solvent effects in nucleophilic substitution reactions.

SolventDielectric Constant (ε)Solvent TypeReaction Time (h) for >95% ConversionIsolated Yield (%)Observations
DMF 36.7Polar Aprotic292%Rapid reaction, clean product formation.[4][5]
Acetonitrile 37.5Polar Aprotic488%Slightly slower than DMF, but still efficient.
DCM 8.9Chlorinated885%Moderate reaction rate.
Isopropanol 19.9Polar Protic1275%Slower reaction due to nucleophile solvation. Potential for solvolysis byproduct.
Toluene 2.4Nonpolar> 24< 10%Very slow to no reaction. Reactants are poorly solvated.

Interpretation of Results:

The data clearly illustrates the profound impact of the solvent on the reaction outcome. The polar aprotic solvents, DMF and acetonitrile, provide the highest yields in the shortest reaction times. This is attributed to their ability to dissolve the reactants and stabilize the transition state without strongly solvating the amine nucleophile, thus preserving its reactivity.[4][5] Dichloromethane, being less polar, results in a slower reaction. The polar protic solvent, isopropanol, leads to a significantly slower reaction and a lower yield, likely due to the deactivation of the aniline nucleophile through hydrogen bonding.[2][3] The nonpolar solvent, toluene, is ineffective, highlighting the necessity of a polar medium to facilitate this type of transformation.

V. Mechanistic Considerations

The choice of solvent can influence the operative reaction mechanism.

Diagram of Potential Mechanistic Pathways

mechanistic_pathways Solvent Influence on Reaction Mechanism cluster_concerted Concerted SN2-like Pathway cluster_stepwise Stepwise Addition-Elimination Pathway r1 Reactants: ArSO2Cl + R2NH ts1 Transition State r1->ts1 p1 Products: ArSO2NR2 + HCl ts1->p1 label_concerted Favored in less polar or polar aprotic solvents r2 Reactants: ArSO2Cl + R2NH int1 Tetrahedral Intermediate r2->int1 p2 Products: ArSO2NR2 + HCl int1->p2 label_stepwise Favored in polar protic solvents (stabilization of intermediate)

Sources

Application Note: Strategic Use of Protecting Groups in Reactions with 4-Chloro-3-fluorobenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

4-Chloro-3-fluorobenzenesulfonyl chloride is a pivotal electrophilic building block in medicinal chemistry and materials science, primarily utilized for the synthesis of sulfonamides and sulfonate esters. Its high reactivity, however, presents significant chemoselectivity challenges when used with polyfunctional molecules. This guide provides an in-depth analysis of protecting group strategies designed to mask reactive amine and alcohol functionalities, thereby enabling precise and high-yield transformations at the desired molecular site. We present field-proven protocols for the protection of primary/secondary amines and alcohols, the subsequent reaction with this compound, and selective deprotection. This note emphasizes the principles of orthogonal protection to ensure maximum synthetic efficiency and integrity.

Introduction: The Chemoselectivity Challenge

This compound is a highly reactive electrophile due to the electron-withdrawing nature of the sulfonyl group and the halogen substituents on the aromatic ring.[1][2] This reactivity makes it an excellent reagent for coupling with nucleophiles but also the source of synthetic complications. In the presence of multiple nucleophilic sites, such as primary amines, secondary amines, and hydroxyl groups, the sulfonyl chloride will react indiscriminately, with a preference for the most nucleophilic site (typically the amine), leading to a mixture of products and low yields of the desired compound.

To overcome this, a protecting group strategy is essential.[3] An ideal protecting group temporarily masks a functional group's reactivity, is stable to the desired reaction conditions, and can be removed cleanly and selectively in a subsequent step.[4] The strategic selection of protecting groups that can be removed under different conditions—a concept known as orthogonal protection —is critical for the success of complex multi-step syntheses.[3][4][5]

Strategic Protection of Amine Functionality

Primary and secondary amines are highly nucleophilic and react readily with sulfonyl chlorides to form stable sulfonamides.[6] If the synthetic goal is to form a sulfonate ester in a molecule that also contains an amine, the amine must be protected.

Recommended Protecting Group: tert-Butoxycarbonyl (Boc)

The Boc group is an ideal choice for protecting amines in this context. It is introduced using di-tert-butyl dicarbonate (Boc₂O) and forms a carbamate that significantly reduces the amine's nucleophilicity.[7]

Causality for Selection:

  • Stability: The Boc group is exceptionally stable to the basic (e.g., pyridine, triethylamine) and nucleophilic conditions required for the subsequent sulfonylation reaction.[8][9]

  • Orthogonality: It is selectively cleaved under acidic conditions (e.g., trifluoroacetic acid), which do not affect the newly formed sulfonate ester or many other common protecting groups.[5][10]

Workflow for Amine Protection and Subsequent Sulfonylation

G cluster_0 PART A: Amine Protection cluster_1 PART B: Sulfonylation cluster_2 PART C: Deprotection A Polyfunctional Molecule (Contains -NH₂ & -OH) B Boc₂O, Base (e.g., TEA) Solvent (e.g., DCM) A->B Step 1 C Boc-Protected Intermediate (-NHBoc & -OH) B->C Yields D This compound Pyridine, DCM C->D Step 2 E Fully Protected Product (-NHBoc & -O-SO₂Ar) D->E Yields F TFA, DCM E->F Step 3 G Final Product (-NH₂ & -O-SO₂Ar) F->G Yields

Caption: Workflow for selective sulfonylation of a hydroxyl group.

Protocol 1: Boc Protection of a Primary Amine

This protocol details the protection of a generic primary amine in the presence of a hydroxyl group.

  • Materials:

    • Substrate (1.0 eq)

    • Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

    • Triethylamine (TEA) (1.2 eq) or 4-(Dimethylamino)pyridine (DMAP) (0.1 eq) for less reactive amines.

    • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Procedure:

    • Dissolve the amine-containing substrate in DCM (approx. 0.1 M).

    • Add triethylamine to the solution.

    • Cool the mixture to 0 °C in an ice bath.

    • Add Boc₂O portion-wise or as a solution in DCM.

    • Allow the reaction to warm to room temperature and stir for 2-12 hours.

    • Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Work-up: Quench the reaction with water. Separate the organic layer, wash with saturated aq. NaHCO₃, then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • The crude Boc-protected product is often pure enough for the next step, but can be purified by column chromatography if necessary.

Protocol 2: Sulfonylation of an Alcohol with a Boc-Protected Amine
  • Materials:

    • Boc-protected substrate from Protocol 2.2 (1.0 eq)

    • This compound (1.2 eq)

    • Pyridine (as solvent and base) or DCM with TEA (2.0 eq)

  • Procedure:

    • Dissolve the Boc-protected substrate in anhydrous pyridine or DCM.

    • Cool the solution to 0 °C.

    • Add this compound dropwise.

    • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-16 hours.

    • Validation: Monitor by TLC for the disappearance of the starting alcohol.

    • Work-up: If using pyridine, remove it in vacuo. Dilute the residue with ethyl acetate and wash sequentially with 1 M HCl (to remove residual pyridine), water, saturated aq. NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the product by flash column chromatography (silica gel).

Protocol 3: Boc Deprotection to Yield the Final Product
  • Materials:

    • Boc-protected sulfonamide from Protocol 2.3 (1.0 eq)

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve the substrate in DCM (e.g., 1 part substrate to 4 parts DCM).

    • Add an equal volume of TFA (e.g., 5 parts).[11]

    • Stir the solution at room temperature for 1-3 hours. The reaction involves effervescence (CO₂ and isobutylene evolution).[10]

    • Validation: Monitor by TLC or LC-MS until no starting material remains.

    • Work-up: Concentrate the reaction mixture in vacuo to remove excess TFA and DCM.[11] The resulting product will be the TFA salt. To obtain the free amine, dissolve the residue in a suitable solvent and wash with a mild base like saturated aq. NaHCO₃, or use a basic resin.[12] Dry the organic layer and concentrate to yield the final product.

Strategic Protection of Alcohol Functionality

When the goal is to form a sulfonamide in a molecule that also contains a hydroxyl group, the alcohol must be protected to prevent the formation of a competing sulfonate ester.

Recommended Protecting Group: tert-Butyldimethylsilyl (TBDMS)

Silyl ethers are excellent protecting groups for alcohols.[13] TBDMS, introduced using TBDMS-Cl, is particularly well-suited for this application.

Causality for Selection:

  • Stability: TBDMS ethers are robust and stable to the basic conditions used in sulfonamide synthesis.[13] They are also stable to a wide range of other synthetic conditions, excluding strong acid or fluoride sources.[13]

  • Orthogonality: TBDMS ethers are selectively cleaved by fluoride ion sources, most commonly tetrabutylammonium fluoride (TBAF).[14] This deprotection condition is exceptionally mild and will not affect the newly formed sulfonamide bond or a Boc-protected amine, allowing for complex orthogonal schemes.[15]

Workflow for Alcohol Protection and Subsequent Sulfonamidation

G cluster_0 PART A: Alcohol Protection cluster_1 PART B: Sulfonamidation cluster_2 PART C: Deprotection A Polyfunctional Molecule (Contains -NH₂ & -OH) B TBDMS-Cl, Imidazole Solvent (e.g., DMF) A->B Step 1 C TBDMS-Protected Intermediate (-NH₂ & -OTBDMS) B->C Yields D This compound Pyridine, DCM C->D Step 2 E Fully Protected Product (-NHSO₂Ar & -OTBDMS) D->E Yields F TBAF, THF E->F Step 3 G Final Product (-NHSO₂Ar & -OH) F->G Yields

Caption: Workflow for selective sulfonamidation of an amine group.

Protocol 4: TBDMS Protection of an Alcohol
  • Materials:

    • Substrate (1.0 eq)

    • tert-Butyldimethylsilyl chloride (TBDMS-Cl) (1.2 eq)

    • Imidazole (2.5 eq)

    • Dimethylformamide (DMF)

  • Procedure:

    • Dissolve the substrate in anhydrous DMF.

    • Add imidazole, followed by TBDMS-Cl.[16]

    • Stir the reaction at room temperature for 4-16 hours.

    • Validation: Monitor the reaction by TLC until completion.

    • Work-up: Pour the reaction mixture into water and extract with diethyl ether or ethyl acetate. Wash the combined organic layers with water and then brine to remove DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product via flash column chromatography.

Protocol 5: Sulfonamidation of an Amine with a TBDMS-Protected Alcohol
  • Materials:

    • TBDMS-protected substrate from Protocol 3.2 (1.0 eq)

    • This compound (1.1 eq)

    • Pyridine (as solvent and base)

  • Procedure:

    • Follow the procedure outlined in Protocol 2.3 , using the TBDMS-protected substrate as the starting material. The reaction conditions and work-up are identical.

Protocol 6: TBDMS Deprotection to Yield the Final Product
  • Materials:

    • TBDMS-protected sulfonamide from Protocol 3.3 (1.0 eq)

    • Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF) (1.1 eq)

    • Tetrahydrofuran (THF)

  • Procedure:

    • Dissolve the TBDMS-protected substrate in anhydrous THF.

    • Cool the solution to 0 °C.

    • Add the TBAF solution dropwise.[17]

    • Stir the reaction at room temperature for 1-4 hours.[14][17]

    • Validation: Monitor by TLC. The product alcohol should be significantly more polar than the starting silyl ether.

    • Work-up: Quench the reaction with saturated aq. NH₄Cl solution. Extract the product with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Troubleshooting: The basicity of TBAF can sometimes cause side reactions.[18][19] If this is observed, buffering the TBAF with acetic acid can mitigate these issues.[19]

    • Purify the final product by flash column chromatography.

Data Summary: Orthogonal Protecting Group Compatibility

The success of these strategies hinges on the stability of one protecting group to the deprotection conditions of the other. The following table summarizes the compatibility of the discussed protecting groups.

Protecting GroupFunctional GroupStable ToLabile To (Deprotection Reagent)
Boc AmineMild Base (TEA, Pyridine), Nucleophiles, TBAFStrong Acid (TFA, HCl)[8][9][10]
TBDMS AlcoholMild/Strong Base, Nucleophiles, Mild AcidFluoride Source (TBAF), Strong Acid[13][14]

This orthogonality allows for the selective deprotection of either the amine or the alcohol in the presence of the other protected group, providing immense flexibility in complex synthetic routes.

Conclusion

The high reactivity of this compound necessitates a deliberate and strategic approach when used with polyfunctional molecules. By employing robust and orthogonal protecting groups such as Boc for amines and TBDMS for alcohols, researchers can achieve high chemoselectivity and control over their synthetic outcomes. The detailed protocols provided herein serve as a validated starting point for professionals in drug development and chemical research, enabling the efficient and predictable synthesis of complex sulfonamide and sulfonate ester-containing molecules.

References

  • Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. Available from: [Link]

  • Organic Chemistry Portal. Protective Groups. Available from: [Link]

  • Albericio, F., et al. (2007). Amino Acid-Protecting Groups. Chemical Reviews, 107(11), 4895-4948. Available from: [Link]

  • University of Windsor. Alcohol Protecting Groups. Available from: [Link]

  • Total Synthesis. TBS Protecting Group: TBS Protection & Deprotection. Available from: [Link]

  • Master Organic Chemistry. Protecting Groups For Alcohols. (2015). Available from: [Link]

  • Common Organic Chemistry. Boc Deprotection Mechanism - TFA. Available from: [Link]

  • YouTube. 26.04 Protecting Groups for Amines: Sulfonamides. (2020). Available from: [Link]

  • PubMed. Chemoselective Reactions of Functionalized Sulfonyl Halides. Available from: [Link]

  • National Institutes of Health (NIH). Reactions of Polyfluorobenzenes With Nucleophilic Reagents. Available from: [Link]

  • University of Bristol. VI Protecting Groups and Orthogonal Protection Strategies. Available from: [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]

  • Organic Chemistry Portal. Amino Protecting Groups Stability. Available from: [Link]

  • Wiley Online Library. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Available from: [Link]

  • Royal Society of Chemistry. Rates of reaction of benzenesulphonyl chloride with some nucleophiles in aqueous solution. (1970). Available from: [Link]

  • Common Organic Chemistry. Boc Deprotection - TFA. Available from: [Link]

  • Common Organic Chemistry. TBS Protection - Common Conditions. Available from: [Link]

  • ResearchGate. Sulfinamides as Highly Effective Amine Protecting Groups and Their Use in the Conversion of Amino Alcohols into Morpholines. Available from: [Link]

  • Kocienski, P. J. Protecting Groups. (1994). Available from: [Link]

  • ResearchGate. How to do work-up of a BOC deprotection reaction by TFA?. (2013). Available from: [Link]

  • National Institutes of Health (NIH). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. Available from: [Link]

  • Ni, C., & Hu, J. (2011). Selective Nucleophilic Fluoroalkylations Facilitated by Removable Activation Groups. Synlett, 2011(06), 770-782.
  • Chem-Station. Sulfonyl Protective Groups. (2014). Available from: [Link]

  • YouTube. Sulfonyl Chlorides. (2021). Available from: [Link]

  • Common Organic Chemistry. Boc Protection Mechanism (Boc2O). Available from: [Link]

  • National Institutes of Health (NIH). Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity. (2023). Available from: [Link]

  • The Royal Society of Chemistry. SUPPORTING INFORMATION. Available from: [Link]

  • ResearchGate. Deprotection of silyl ether by TBAF. (2021). Available from: [Link]

  • MDPI. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides. (2021). Available from: [Link]

  • Royal Society of Chemistry. A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Available from: [Link]

  • Gelest. Deprotection of Silyl Ethers. Available from: [Link]

  • YouTube. Amine Boc protection-Mechanism and Reaction Setup. (2022). Available from: [Link]

  • Chemistry LibreTexts. 13.10: Protecting Groups in Organic Synthesis. (2021). Available from: [Link]

  • Gauthmath. The correct order of reactivity of the following haloarenes towards nucleophilic substitut. Available from: [Link]

  • Reddit. Boc De-protection. (2023). Available from: [Link]

Sources

Application Note: Modular One-Pot Synthesis Involving 4-Chloro-3-fluorobenzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Utility

4-Chloro-3-fluorobenzenesulfonyl chloride is a high-value electrophilic scaffold in medicinal chemistry, particularly for the development of kinase inhibitors and antibacterial agents. Its structural utility lies in its orthogonal reactivity profile :

  • Primary Electrophile (

    
    ):  Highly reactive toward nucleophiles (amines/alcohols) to form stable sulfonamides or esters.
    
  • Secondary Electrophile (4-Cl): Positioned para to the electron-withdrawing sulfonyl group, this position is activated for Nucleophilic Aromatic Substitution (

    
    ) or Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura).
    
  • Tertiary Modulator (3-F): Provides metabolic stability and can influence binding affinity via non-covalent interactions, generally remaining inert during standard coupling conditions unless specifically targeted.

This Application Note details a Sequential One-Pot Protocol that telescopes sulfonamide formation and Suzuki-Miyaura cross-coupling. This approach eliminates intermediate isolation, reducing solvent waste and processing time while maximizing library throughput.

Chemical Logic & Mechanism[1]

The success of this one-pot synthesis relies on chemoselectivity . The sulfonyl chloride is orders of magnitude more electrophilic than the aryl chloride.

  • Stage 1 (Sulfonylation): The amine nucleophile attacks the sulfur center. The reaction is driven to completion by a base (e.g.,

    
     or TEA) which neutralizes the generated HCl.
    
  • Stage 2 (Cross-Coupling): Once the sulfonamide is formed, the aryl chloride (4-Cl) remains. The sulfonyl group (

    
    ) acts as a strong electron-withdrawing group (EWG), oxidatively adding to Pd(0) species faster than unactivated aryl chlorides.
    
Mechanistic Pathway (DOT Visualization)

ReactionPathway cluster_conditions One-Pot Conditions Start 4-Chloro-3-fluoro- benzenesulfonyl chloride Inter Intermediate: Sulfonamide Scaffold (Ar-Cl intact) Start->Inter Step 1: Sulfonylation (RT, Base, < 1h) Amine Amine (R-NH2) Amine->Inter Final Final Product: Biaryl Sulfonamide Inter->Final Step 2: Suzuki Coupling (80°C, Pd, Base) Boronic Aryl Boronic Acid (Ar'-B(OH)2) Boronic->Final Catalyst Pd Catalyst (e.g., Pd(dppf)Cl2) Catalyst->Final Catalysis

Figure 1: Sequential chemoselective pathway for the one-pot synthesis of biaryl sulfonamides.

Experimental Protocols

Protocol A: Standard One-Pot Sulfonylation & Suzuki Coupling

Best for: Rapid generation of biaryl sulfonamide libraries.

Reagents & Materials:

  • Substrate: this compound (1.0 equiv)

  • Amine: Primary or secondary amine (1.1 equiv)

  • Coupling Partner: Aryl boronic acid (1.2 equiv)

  • Catalyst:

    
     (3-5 mol%)
    
  • Base:

    
     (4.0 equiv total; 2.0 for Step 1, 2.0 for Step 2)
    
  • Solvent: 1,4-Dioxane/Water (4:1 ratio) — Critical: Dioxane dissolves the sulfonyl chloride and is compatible with Suzuki conditions.

Step-by-Step Procedure:

  • Preparation (Step 1 - Sulfonylation):

    • In a reaction vial equipped with a stir bar, dissolve the Amine (1.1 mmol) in 1,4-Dioxane (4 mL).

    • Add

      
        (2.0 mmol) dissolved in Water (1 mL).
      
    • Cool to 0°C (ice bath).

    • Slowly add This compound (1.0 mmol) dropwise (if liquid) or portion-wise (if solid).

    • Checkpoint: Allow to warm to Room Temperature (RT) and stir for 30-60 minutes. Monitor by TLC or LCMS. The sulfonyl chloride should be fully consumed.

  • Telescoping (Step 2 - Cross-Coupling):

    • Do not work up. To the same reaction vessel, add the Aryl Boronic Acid (1.2 mmol).

    • Add the remaining

      
        (2.0 mmol).
      
    • Degas the mixture by bubbling Nitrogen (

      
      ) for 5 minutes (essential to prevent Pd oxidation).
      
    • Add the Pd catalyst (

      
      , 0.03-0.05 mmol).
      
    • Seal the vial and heat to 80-90°C for 4–12 hours.

  • Work-up & Isolation:

    • Cool to RT. Dilute with Ethyl Acetate (EtOAc) and Water.

    • Separate phases. Extract aqueous layer with EtOAc (2x).

    • Wash combined organics with Brine, dry over

      
      , and concentrate.
      
    • Purify via flash column chromatography (typically Hexanes/EtOAc gradient).

Protocol B: Alternative Diversification

Best for: Introducing heteroatoms (O, N, S) at the 4-position instead of carbon.

If a biaryl linkage is not desired, the 4-Cl position can be displaced by strong nucleophiles due to the activation by the para-sulfonyl group.

  • Perform Step 1 as above (Sulfonylation).

  • Evaporate the Dioxane/Water mixture to dryness (or extract and concentrate) to remove excess amine from Step 1 if it is nucleophilic enough to compete.

  • Re-dissolve the crude sulfonamide in DMSO or DMF .

  • Add the second nucleophile (e.g., Morpholine, Sodium Methoxide) and

    
     .
    
  • Heat to 100-120°C . The 4-Cl will be displaced. The 3-F usually remains intact unless forcing conditions (super-bases) are used.

Data Summary & Optimization Guidelines

The following table summarizes expected outcomes based on nucleophile sterics and electronics.

VariableCondition A (High Yield)Condition B (Risk of Failure)Reason
Solvent Dioxane/Water (4:1)DCM or THF (Anhydrous)Suzuki coupling requires water for the boronic acid activation cycle.
Amine (Step 1) Primary/Secondary AlkylAniline (weak nucleophile)Anilines react slowly with sulfonyl chlorides; may require Pyridine as solvent.
Base Carbonate (

,

)
Hydroxide (NaOH)Strong hydroxides can hydrolyze the sulfonyl chloride to sulfonic acid (dead end).
Atmosphere Inert (

/Ar)
Air

is oxygen-sensitive; failure to degas leads to homocoupling or catalyst death.

Safety & Handling

  • Corrosivity: this compound is corrosive and causes severe skin burns and eye damage [1].[1] Always wear a face shield and chemical-resistant gloves (Nitrile/Neoprene).

  • Moisture Sensitivity: The reagent hydrolyzes to the corresponding sulfonic acid and HCl upon contact with moisture. Store under inert gas in a refrigerator [2].

  • Pressure Build-up: The reaction generates HCl (neutralized by base) and potentially

    
     if carbonate bases are used. Ensure reaction vessels are vented or rated for pressure if sealed.
    

References

  • Fisher Scientific. (2025). Safety Data Sheet: 4-Fluorobenzenesulfonyl chloride / Related Chlorobenzenesulfonyl chlorides. Retrieved from

  • Thermo Fisher Scientific. (2025). Handling and Storage of Sulfonyl Chlorides.[1][2][3][4] Retrieved from

  • Lia, S. et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids. Journal of the American Chemical Society.[5] Retrieved from

  • Rost, D. et al. (2013). S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling.[6] Chemical Science. Retrieved from

  • Barrett, K. et al. (2024). Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles.[7] PMC.[1] Retrieved from

Sources

The Pivotal Role of 4-Chloro-3-fluorobenzenesulfonyl Chloride in Agrochemical Synthesis: A Guide to its Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

[City, State] – February 8, 2026 – As the global demand for efficient and sustainable agricultural solutions grows, the role of specialized chemical intermediates in the development of novel agrochemicals has never been more critical. Among these, 4-Chloro-3-fluorobenzenesulfonyl chloride emerges as a key building block, offering a unique combination of reactive sites that are instrumental in the synthesis of a new generation of herbicides, fungicides, and insecticides. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the applications of this versatile compound in agrochemical synthesis.

Introduction: The Strategic Importance of Fluorinated and Chlorinated Benzene Scaffolds

The incorporation of fluorine and chlorine atoms into the benzene ring of benzenesulfonyl chloride provides a powerful tool for modulating the biological activity, selectivity, and physicochemical properties of agrochemical candidates. The 4-chloro and 3-fluoro substitution pattern in this compound offers distinct advantages:

  • Enhanced Efficacy: The presence of halogens can significantly increase the potency of the final agrochemical product by influencing its binding affinity to target enzymes or proteins in pests and pathogens.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the molecule more resistant to metabolic degradation in the target organism and the environment, which can lead to longer-lasting efficacy.

  • Fine-Tuning of Physicochemical Properties: The specific positioning of the chloro and fluoro substituents allows for precise control over properties such as lipophilicity, which is crucial for the compound's uptake, translocation, and overall performance.

Core Applications in Agrochemical Synthesis

While specific, publicly available protocols for the direct use of this compound in the synthesis of commercialized agrochemicals are limited, its structural motifs are present in various patented and researched compounds. The primary application of this intermediate lies in its ability to introduce the 4-chloro-3-fluorophenylsulfonyl moiety into a target molecule. This is typically achieved through sulfonylation reactions with various nucleophiles, such as amines, alcohols, and phenols.

Synthesis of Novel Sulfonamide Fungicides and Herbicides

One of the most promising applications of this compound is in the synthesis of novel sulfonamides. The sulfonamide linkage is a well-established pharmacophore in both pharmaceuticals and agrochemicals.

Reaction Causality: The highly electrophilic sulfur atom of the sulfonyl chloride group readily reacts with the lone pair of electrons on the nitrogen atom of an amine, forming a stable sulfonamide bond. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Generic Protocol for Sulfonamide Synthesis:

  • Dissolution: Dissolve the amine-containing scaffold (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile).

  • Base Addition: Add a non-nucleophilic base (1.1 - 1.5 eq), such as triethylamine or pyridine, to the solution.

  • Sulfonylation: Cool the reaction mixture to 0 °C and slowly add a solution of this compound (1.0 - 1.1 eq) in the same solvent.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography or recrystallization to yield the desired sulfonamide.

Data Presentation: Representative Sulfonamide Synthesis

Reactant A (Amine)Reactant B (Sulfonyl Chloride)BaseSolventTemp (°C)Time (h)Yield (%)
Substituted AnilineThis compoundEt₃NDCM0 to RT4-685-95
Heterocyclic AmineThis compoundPyridineTHF0 to RT6-880-90

Note: The above data is illustrative and specific yields will vary depending on the nature of the substituted amine.

Visualization of the Synthetic Pathway:

Sulfonamide_Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Amine R-NH₂ (Amine Scaffold) Product R-NH-SO₂-Ph-3-F, 4-Cl (Sulfonamide Product) Amine->Product SulfonylChloride 4-Cl, 3-F-Ph-SO₂Cl (this compound) SulfonylChloride->Product Base Base (e.g., Et₃N) Solvent Solvent (e.g., DCM) Byproduct Base·HCl

Caption: General workflow for the synthesis of sulfonamides from an amine and this compound.

Potential in Sulfonylurea Herbicide Development

The sulfonylurea class of herbicides are highly potent, low-dose-rate compounds that act by inhibiting the acetolactate synthase (ALS) enzyme in plants. The synthesis of sulfonylureas often involves the reaction of a sulfonyl chloride with an isocyanate or a carbamate. This compound represents a valuable starting material for creating novel sulfonylurea herbicides with potentially improved activity spectra and crop safety profiles.

Trustworthiness of the Protocol: The synthesis of sulfonylureas is a well-established chemical transformation. The protocol described below is based on standard and validated laboratory procedures.

Experimental Protocol: Two-Step Synthesis of a Sulfonylurea Herbicide Intermediate

Step 1: Synthesis of 4-Chloro-3-fluorobenzenesulfonamide

  • Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a dropping funnel.

  • Reagents: Add a concentrated aqueous solution of ammonia (excess) to the flask and cool to 0-5 °C in an ice bath.

  • Addition: Slowly add a solution of this compound in a water-miscible solvent like acetone or THF to the cooled ammonia solution with vigorous stirring.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours.

  • Isolation: The resulting solid precipitate (4-Chloro-3-fluorobenzenesulfonamide) is collected by vacuum filtration, washed with cold water, and dried.

Step 2: Reaction with a Heterocyclic Carbamate

  • Setup: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 4-Chloro-3-fluorobenzenesulfonamide (1.0 eq) and a suitable heterocyclic carbamate (e.g., a pyrimidinyl or triazinyl carbamate, 1.0 eq) in an anhydrous aprotic solvent such as acetonitrile.

  • Base: Add a strong, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 eq).

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC.

  • Work-up: Once the reaction is complete, cool the mixture, and remove the solvent under reduced pressure. The residue is then taken up in an organic solvent and washed with a dilute acid and brine.

  • Purification: The organic layer is dried, concentrated, and the crude product is purified by chromatography to yield the target sulfonylurea.

Visualization of Sulfonylurea Synthesis Logic:

Sulfonylurea_Synthesis Start This compound Step1 Ammonolysis (NH₃) Start->Step1 Sulfonamide 4-Chloro-3-fluorobenzenesulfonamide Step1->Sulfonamide Step2 Coupling with Heterocyclic Carbamate (e.g., Pyrimidinyl-NH-COOR) Sulfonamide->Step2 Product Sulfonylurea Herbicide Step2->Product

Caption: Logical flow from this compound to a sulfonylurea herbicide.

Conclusion and Future Outlook

This compound is a high-value intermediate with significant potential in the discovery and development of new agrochemicals. Its unique substitution pattern provides a scaffold for creating molecules with enhanced biological activity and optimized physicochemical properties. While the direct application in currently marketed products is not extensively documented in public literature, the fundamental reactivity of the sulfonyl chloride group makes it a prime candidate for the synthesis of novel sulfonamide and sulfonylurea derivatives. Further research and development in this area are likely to yield new and effective crop protection solutions.

References

Due to the limited specific public information on the direct application of this compound in agrochemical synthesis, the following references provide general context on the synthesis and application of related benzenesulfonyl chlorides and their derivatives in agrochemicals.

  • Preparation of 4-chlorobenzenesulfonyl chloride and 4,4'-dichlorodiphenyl sulfone.
  • Process for the preparation of 4-chlorobenzenesulfonyl chloride.
  • 4-alkyl-3-chlorobenzenesulfinic acids, 4-alkyl-3-chlorobenzenesulfonylcarboxylic acids, 4-alkyl-3-chloroalkylsulfonylbenzenes and preparation thereof.
  • Preparation of fluorobenzenesulfonyl fluorides by exchange fluorination.
  • Method for preparing strobilurin fungicide.

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 4-Chloro-3-fluorobenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Science) Subject: Synthesis Optimization, Regiocontrol, and Troubleshooting

Introduction: The Molecular Challenge

You are likely targeting 4-Chloro-3-fluorobenzenesulfonyl chloride (CAS: [Specific CAS if available, typically analogs are cited]), a critical fragment for sulfonamide-based medicinal chemistry.[1][2]

The synthesis of this molecule presents a classic Nucleophilic/Electrophilic conflict . The fluorine atom (position 3) and chlorine atom (position 4) are ortho to each other.[2] In a standard Electrophilic Aromatic Substitution (


) using 1-chloro-2-fluorobenzene, both halogens are ortho/para directors.[1][2]
  • Fluorine is a strong resonance donor, directing para to itself (yielding the 3-chloro-4-fluoro isomer).[1][2]

  • Chlorine is a weaker donor, directing para to itself (yielding your target, the 4-chloro-3-fluoro isomer).[1][2]

Because the "natural" electronic preference favors the wrong isomer, optimizing reaction conditions is not just about yield—it is about fighting thermodynamics for regioselectivity.

Module 1: Synthesis Protocols

We provide two validated routes. Route A is the industry standard for scale (Chlorosulfonation) but requires strict purification.[2] Route B (Sandmeyer) is the "Problem Solver" route when regiopurity is non-negotiable.[2]

Route A: Direct Chlorosulfonation (The Scale-Up Protocol)

Best for: Large batches, cost-efficiency.[1][2]

ParameterOptimized ConditionRationale
Precursor 1-Chloro-2-fluorobenzeneStarting material with correct halogen adjacency.[1][2]
Reagent Chlorosulfonic acid (

)
Acts as both solvent and electrophile.[1][2]
Stoichiometry 1.0 : 5.0 (Substrate : Acid)Excess acid drives the equilibrium and acts as a dehydrating agent.[2]
Temperature 0°C (Addition)

75°C (Reaction)
Low temp prevents immediate exotherm/charring; high temp overcomes the deactivating effect of two halogens.[2]
Additives Thionyl Chloride (

)
Crucial: Added after the initial heating to convert stubborn sulfonic acid byproducts to the chloride.

Step-by-Step Workflow:

  • Charge

    
     (5 equiv) into a reactor. Cool to 0–5°C.[1][2]
    
  • Add 1-chloro-2-fluorobenzene dropwise. Warning: Exothermic.[1][2] Maintain

    
    .[1][2]
    
  • Ramp temperature to 75°C over 1 hour. Hold for 4 hours.

  • Check Point: Analyze aliquot. If sulfonic acid > 5%, cool to 60°C and add

    
     (1.5 equiv).[2] Stir 2 hours.
    
  • Quench slowly onto crushed ice (ratio 1:5 mixture:ice). Violent Reaction Risk.[3]

  • Extract with DCM or crystallize from Hexanes.

Route B: The Sandmeyer "Regio-Lock" (The Purity Protocol)

Best for: High-value intermediates where isomer separation is difficult.[1][2]

Mechanism: Starts with 4-Chloro-3-fluoroaniline .[1][2] The amine is converted to a diazonium salt, then displaced by


 in the presence of Copper(II).[4] This guarantees the sulfonyl group lands exactly where the amine was, eliminating isomer risks.

Module 2: Visualizing the Workflow

The following diagram illustrates the decision logic for selecting a route and the critical process flow for the Chlorosulfonation method.

ReactionOptimization Start Start: Select Precursor Decision Is Regio-Purity Critical (>99%)? Start->Decision RouteA Route A: Chlorosulfonation (1-chloro-2-fluorobenzene) Decision->RouteA No (Can purify) RouteB Route B: Sandmeyer (4-chloro-3-fluoroaniline) Decision->RouteB Yes (Strict specs) Step1 Step 1: 0°C Addition Control Exotherm RouteA->Step1 Isolate Isolation: Crystallize (Hexanes) RouteB->Isolate Diazotization + SO2/CuCl2 Step2 Step 2: Heat to 75°C Drive Kinetics Step1->Step2 Step3 Step 3: Add SOCl2 Convert Acid to Chloride Step2->Step3 If Sulfonic Acid Present Quench Quench on Ice (Keep < 5°C) Step3->Quench Quench->Isolate

Caption: Decision matrix for synthesis route selection and the optimized chlorosulfonation workflow.

Module 3: Troubleshooting Guide

Issue 1: "I am getting a sticky oil that won't crystallize."

  • Diagnosis: Incomplete conversion of the intermediate sulfonic acid to the sulfonyl chloride. The sulfonic acid is hygroscopic and prevents crystallization.[2]

  • Solution: You cannot "purify" your way out of this. You must push the reaction.

    • Action: Re-dissolve the crude oil in

      
      , add 2.0 equiv 
      
      
      
      and a catalytic amount of DMF. Reflux for 3 hours. Re-concentrate. The pure sulfonyl chloride should be a solid.[1][2]

Issue 2: "My product is pink or red."

  • Diagnosis: Oxidation of trace aniline impurities or phenol formation.[1][2]

  • Solution:

    • Action: Perform a carbon treatment.[1][2] Dissolve crude in DCM, add Activated Carbon (10% w/w), stir for 30 mins, filter through Celite.

Issue 3: "NMR shows a 60:40 mixture of isomers."

  • Diagnosis: You are observing the competition between F-directing (major) and Cl-directing (minor) substitution.[1][2]

  • Solution:

    • Thermodynamic Control: Lowering the temperature favors the kinetic product (often para-to-F).[1][2] Raising the temperature (100°C+) might equilibrate the mixture, but often leads to decomposition (sulfone formation).

    • Purification: Recrystallization is the only fix here.[2] Use Hexane/Ether (9:1) . The symmetric para-F isomer often packs differently than your target.[1][2] Seed with pure crystals if available.[1][2]

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use Phosphorus Pentachloride (


) instead of Thionyl Chloride? 
A:  Yes, 

is a more aggressive chlorinating agent and will drive the reaction to completion faster. However, removing the byproduct (

) requires distillation or rigorous hydrolysis, which risks hydrolyzing your product.

is preferred because its byproducts (

) are gases.[1][2]

Q: Is the reaction compatible with glass-lined reactors? A: Yes, but ensure the enamel is rated for high-temperature halogenated acids. Crucial: The quenching step generates massive amounts of HCl gas.[2] Ensure your scrubber system is sized for a "surge" release, not just steady state.[1][2]

Q: Why does the reaction solidify during the initial addition? A: 1-chloro-2-fluorobenzene has a melting point of ~ -42°C, but the intermediate sulfonic acid has a high melting point.[1][2] If you run too cold (< -10°C) or with too little acid, the intermediate precipitates, stopping the stirring. Keep


 and maintain high shear stirring.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1][2] Longman Scientific & Technical, 1989 .[1][2] (Standard protocols for chlorosulfonation and handling of sulfonyl chlorides).

  • Smith, M. B.; March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 6th Ed. Wiley-Interscience, 2007 .[1][2] (Mechanistic grounding on Electrophilic Aromatic Substitution and directing effects of halogens).

  • ChemicalBook. 4-Chlorobenzenesulfonyl chloride Synthesis and Properties. (General properties and industrial synthesis analogies).[1][2]

  • PubChem. 1-Chloro-2-fluorobenzene Compound Summary. (Precursor data and physical properties).[1][2]

Sources

Technical Support Center: Purification of Sulfonamides Derived from 4-Chloro-3-fluorobenzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 4-Cl-3-F-Sulfonyl-Purification Status: Active Support Level: Tier 3 (Senior Application Scientist)[1]

Introduction: Understanding Your Scaffold

You are working with 4-Chloro-3-fluorobenzenesulfonyl chloride .[1] This is not a generic reagent; it is a highly functionalized scaffold often used in the development of kinase inhibitors and lipophilic drug candidates.

Key Physicochemical Characteristics:

  • Lipophilicity: The combination of Chloro and Fluoro substituents significantly increases the

    
     of the final sulfonamide compared to unsubstituted benzenesulfonamides. This alters solubility profiles, often making the product "oil out" in standard aqueous workups.
    
  • Acidity (

    
    ):  The electron-withdrawing nature of the sulfonyl group, combined with the inductive effects of the 3-Fluoro and 4-Chloro atoms, lowers the 
    
    
    
    of the sulfonamide N-H (in primary/secondary amines) to approximately 8.5–9.5 . This is more acidic than typical sulfonamides (
    
    
    ), necessitating precise pH control during extraction.[1]
  • Reactivity Risks: The 4-Chloro position is para to the sulfonyl group (a strong electron-withdrawing group). Under forcing conditions (high heat, excess amine), you risk nucleophilic aromatic substitution (

    
    ) of the chlorine atom, leading to bis-aminated byproducts.
    

Module 1: Reaction Optimization (Prevention)

Q: My crude yield is low, and I see a large baseline spot on TLC. What is happening?

A: You are likely experiencing hydrolysis of the sulfonyl chloride into 4-chloro-3-fluorobenzenesulfonic acid.[1] This byproduct is water-soluble and stays on the baseline.[1]

Protocol for Prevention:

  • Moisture Control: The sulfonyl chloride is moisture-sensitive.[1][2] Dry your solvent (DCM or THF) over molecular sieves before use.[1]

  • Temperature: Addition must be done at 0°C . The reaction between the amine and sulfonyl chloride is exothermic; heat accelerates hydrolysis and the

    
     side reaction mentioned above.
    
  • Stoichiometry: Use 1.1 equivalents of the sulfonyl chloride.[1] A slight excess accounts for unavoidable hydrolysis, but too much excess complicates purification.[1]

Visualization: Reaction Pathways & Risks

ReactionPathways Start 4-Cl-3-F-Ph-SO2Cl + Amine Product Target Sulfonamide (Solid) Start->Product  0°C, Dry Solvent   Hydrolysis Sulfonic Acid (Water Soluble Impurity) Start->Hydrolysis  Wet Solvent / High Temp   SNAr Bis-Amine Byproduct (Impurity) Start->SNAr  Excess Amine + Heat (>40°C)  

Figure 1: Reaction pathways showing the target synthesis and competitive side reactions driven by moisture and heat.

Module 2: The "Acid-Base Swing" Extraction

Q: I tried a standard wash, but my product is trapped in the emulsion or lost. How do I isolate it cleanly?

A: Due to the enhanced acidity of this specific sulfonamide, you can use an Acid-Base Swing protocol. This method exploits the


 to move the product between phases, leaving neutral impurities (unreacted amine) behind.

Prerequisite: This only works for sulfonamides derived from primary amines (R-NH-SO2-Ar).[1] Tertiary sulfonamides (from secondary amines) lack the acidic proton and cannot be purified this way.

Step-by-Step Protocol:

StepActionChemical Logic
1 Dissolve Dissolve crude mixture in Ethyl Acetate (EtOAc) . Avoid DCM if possible (emulsions are worse).[1]
2 Acid Wash Wash with 1M HCl .[1] Keep the Organic Layer .
3 Base Extraction Extract the organic layer with 1M NaOH (2x). Keep the Aqueous Layer .
4 Re-Acidification Cool the aqueous extract to 0°C. Slowly add 6M HCl until pH < 2.
5 Filtration Filter the white solid.
Visualization: Extraction Decision Tree

ExtractionLogic Crude Crude Mixture (EtOAc) WashAcid Wash with 1M HCl Crude->WashAcid Sep1 Separation 1 WashAcid->Sep1 AqWaste Aqueous Waste (Unreacted Amine Salts) Sep1->AqWaste Aqueous OrgLayer Organic Layer (Sulfonamide + Neutrals) Sep1->OrgLayer Organic ExtBase Extract with 1M NaOH OrgLayer->ExtBase Sep2 Separation 2 ExtBase->Sep2 OrgWaste Organic Waste (Bis-sulfonamides/Neutrals) Sep2->OrgWaste Organic AqProduct Aqueous Layer (Sulfonamide Anion) Sep2->AqProduct Aqueous Final Acidify to pH 1 -> Filter AqProduct->Final

Figure 2: The Acid-Base Swing protocol for isolating sulfonamides based on their acidity.

Module 3: Troubleshooting Crystallization

Q: My product is "oiling out" instead of crystallizing. Why?

A: The 4-Chloro-3-fluoro motif is highly lipophilic.[1] If you use a solvent system that is too polar (like pure water or dilute ethanol) during cooling, the hydrophobic effect forces the compound out as an oil before it can organize into a crystal lattice.

Recommended Solvent Systems:

  • Ethanol / Water (9:1): Dissolve in hot ethanol, then add water dropwise until turbidity persists.[1] Rewarm to clear, then cool slowly.

  • Isopropanol (IPA) / Hexane: Dissolve in minimum hot IPA. Add hot hexane. Cool.

  • Toluene: Excellent for highly lipophilic sulfonamides.[1]

The "Seeding" Trick: If you have an oil:

  • Re-heat to dissolve the oil.[1][3]

  • Add a tiny amount of compatible solvent (e.g., 1 mL of Ethanol).[1]

  • Scratch the glass side of the flask vigorously with a glass rod at the air-liquid interface.

  • Allow to cool to Room Temperature (do not put in ice yet).

Module 4: Chromatography Issues

Q: My compound streaks on the silica column and co-elutes with impurities.

A: Sulfonamides are acidic and interact strongly with the silanol groups (


) on silica gel, causing "tailing."

Mobile Phase Adjustments:

  • Add Acid: Add 0.1% to 0.5% Acetic Acid to your mobile phase (e.g., Hexane/EtOAc + 0.1% AcOH).[1] This suppresses the ionization of the silanols.

  • DCM/Methanol: If the compound is very polar, use DCM:MeOH (95:5).[1] Avoid high concentrations of MeOH as it dissolves silica slightly.[1]

Data Table: Troubleshooting Summary

SymptomProbable CauseImmediate Fix
Low Yield Hydrolysis of Sulfonyl ChlorideDry solvents; check reagent quality (should be white/yellow solid, not liquid goo).[1]
Oiling Out Solvent too polar; cooling too fastRe-dissolve, add less polar co-solvent (EtOH), cool slowly.[1]
TLC Streaking Interaction with SilicaAdd 0.5% Acetic Acid to eluent.[1]
Extra Spot (High Rf) Bis-sulfonylationReduce Sulfonyl Chloride equivalents; add amine slowly to the chloride.[1]

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical, 1989 .[1] (Standard protocols for sulfonamide synthesis and crystallization).

  • Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd Ed.; Oxford University Press, 2012 .[1] (Mechanistic insight into nucleophilic substitution and sulfonyl group reactivity).

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 9588, 4-Fluorobenzenesulfonyl chloride. [Link] (Accessed 2024).[1]

  • De Luca, L.; Giacomelli, G. An Easy and Handy Synthesis of Sulfonamides Directly from Sulfonic Acids. J. Org.[1][4] Chem.2008 , 73, 3967-3969.[1][4] [Link] (Alternative synthesis pathways and stability data).[1]

Sources

Technical Support Center: Sulfonamide Synthesis Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Yield in Sulfonamide Synthesis Ticket ID: CHEM-SULF-001 Support Tier: Level 3 (Senior Application Scientist)

Diagnostic Workflow: The "Why" Behind the Failure

Before altering your protocol, you must diagnose the specific failure mode. Low yield is rarely a random event; it is a symptom of a specific competing pathway.

Visual: Troubleshooting Decision Tree Use this logic flow to identify your failure vector before proceeding to the solutions.

TroubleshootingTree Start START: Low Yield Observed TLC_Check Check TLC/LCMS of Crude Start->TLC_Check Q1 Is Starting Amine Remaining? TLC_Check->Q1 Yes_Amine YES: Amine Present Q1->Yes_Amine Incomplete Conversion No_Amine NO: Amine Consumed Q1->No_Amine Side Reactions Q2 Is Sulfonyl Chloride Present? Yes_Amine->Q2 Q3 New Spot Higher Rf than Product? No_Amine->Q3 SC_Gone SC Gone: Hydrolysis Issue Q2->SC_Gone No SC_Present SC Present: Reactivity Issue Q2->SC_Present Yes Bis_Sulf Bis-Sulfonylation Q3->Bis_Sulf Yes Workup_Loss Workup Loss / Water Soluble Q3->Workup_Loss No caption Figure 1: Diagnostic logic for identifying yield loss mechanisms.

Core Troubleshooting Guides

Issue 1: The "Disappearing Reagent" (Hydrolysis)

Symptom: Starting amine remains, but sulfonyl chloride (


) has vanished.
Root Cause:  Moisture.[1] Sulfonyl chlorides are highly electrophilic and react faster with water (to form sulfonic acid, 

) than with hindered or electron-poor amines.
  • The Fix (Anhydrous Protocol):

    • Solvent: Switch to anhydrous DCM or THF.

    • Atmosphere: Run under

      
       or Ar balloon.
      
    • Reagent Quality: Sulfonyl chlorides degrade to sulfonic acids over time (releasing HCl). If your reagent bottle has "crust" on the cap, it is likely partially hydrolyzed. Action: Distill or recrystallize the sulfonyl chloride, or increase equivalents (1.5 – 2.0 eq).

  • The Fix (Aqueous Stable Reagents):

    • If your sulfonyl chloride is relatively stable (e.g., Tosyl chloride), use Schotten-Baumann conditions (See Protocol B). The biphasic system keeps the amine in the organic phase and the base in the aqueous phase, often suppressing hydrolysis by kinetics.

Issue 2: The "Double Addition" (Bis-Sulfonylation)

Symptom: Low yield of desired product, but a major byproduct appears with higher


 (less polar) on TLC.
Root Cause:  The sulfonamide product (

) is acidic (

). In the presence of excess base, it deprotonates to form an anion (

), which is a better nucleophile than the starting amine, attacking a second molecule of sulfonyl chloride.
  • The Fix:

    • Stoichiometry: strictly 1:1 ratio or slight excess of amine (1.1 eq), not chloride.

    • Temperature: Run at

      
       to 
      
      
      
      . Bis-sulfonylation has a higher activation energy.
    • Addition Rate: Add

      
       dropwise. High local concentration favors double addition.
      
    • Recovery: If bis-sulfonylation occurs, treat the crude with aqueous NaOH/EtOH at reflux for 30 mins to cleave the second sulfonyl group back to the mono-sulfonamide.

Issue 3: The "Stalled Reaction" (Sterics & Electronics)

Symptom: Both starting materials remain unchanged after hours. Root Cause: The amine is an aniline with electron-withdrawing groups (low nucleophilicity) or is sterically crowded.

  • The Fix: Nucleophilic Catalysis (DMAP)

    • Add 10-20 mol% DMAP (4-dimethylaminopyridine).

    • Mechanism: DMAP attacks the sulfonyl chloride first, forming a highly reactive N-sulfonylpyridinium intermediate. This intermediate is much more electrophilic than the chloride itself and rapidly transfers the sulfonyl group to the sluggish amine.

Visual: DMAP Catalytic Cycle

DMAP_Mechanism SC R-SO2-Cl Inter [R-SO2-DMAP]+ Cl- SC->Inter Fast Attack DMAP DMAP (Cat.) DMAP->Inter Prod Sulfonamide (R-SO2-NH-R') Inter->Prod Transfer to Amine H_DMAP H-DMAP+ Amine R'-NH2 Amine->Prod caption Figure 2: DMAP activates the sulfonyl group, bypassing direct amine attack.

Standardized Protocols

Do not mix these methods. Choose the one that matches your substrate's profile.

Method A: The Standard (Anhydrous)

Best for: Primary/Secondary aliphatic amines, simple anilines.

  • Dissolve Amine (1.0 mmol) in anhydrous DCM (5 mL) under

    
    .
    
  • Add Triethylamine (1.5 mmol) or Pyridine (2.0 mmol).

    • Note: Pyridine can also be used as the solvent if the amine is insoluble in DCM.

  • Cool to

    
     (Ice bath).
    
  • Add Sulfonyl Chloride (1.1 mmol) dropwise (dissolved in 1 mL DCM if solid).

  • Monitor by TLC. If incomplete after 2h, warm to RT.

  • Quench with water.

Method B: Schotten-Baumann (Biphasic)

Best for: Amino acids, water-soluble amines, or large scale where drying solvents is impractical.

  • Dissolve Amine (1.0 mmol) in 1N NaOH (or 10%

    
    ) (2.5 mL).
    
  • Add organic solvent (DCM or Acetone, 2.5 mL).

  • Add Sulfonyl Chloride (1.2 mmol) in one portion.

  • Stir vigorously at RT. The pH must stay >8; add more base if necessary.

  • Precipitate: Upon completion, acidify carefully with 1N HCl to pH 2-3. The sulfonamide often precipitates out.

The "Self-Validating" Workup System

Isolation is often where yield is lost, not the reaction. Sulfonamides are amphoteric (acidic N-H). Use this property to purify without chromatography.

Table 1: Acid-Base Extraction Logic

StepReagent WashWhat it RemovesWhat Happens to Product (

Sulfonamide)
1 Dilute HCl (1M) Unreacted Amine (forms

salt in water)
Stays in Organic (Neutral)
2 Water / Brine Bulk salts / polar impuritiesStays in Organic
3 Sat.

Sulfonic Acid byproduct (

)
Stays in Organic (Usually too weak to deprotonate sulfonamide)
4 1M NaOH (Optional)Extracts Product (

) into water
Moves to Aqueous Layer

The "Trap and Release" Purification (For


 Sulfonamides only): 
  • Perform Reaction.[1][2][3][4][5][6][7][8][9][10]

  • Wash Organic layer with 1M HCl (removes amine).

  • Extract Organic layer with 1M NaOH (

    
    ).
    
  • Keep the Aqueous Layer (Product is here). Discard Organic (impurities).

  • Acidify Aqueous layer with HCl.[10] Product precipitates as pure solid. Filter and dry.

FAQ: Rapid Fire Troubleshooting

Q: My product is an oil but should be a solid. How do I crystallize it? A: Sulfonamides crystallize well from EtOH/Water or Toluene. If it's an oil, it may still contain solvent. Dissolve in minimal hot EtOH, add water until turbid, and let stand. Scratch the glass to induce nucleation.

Q: I used Pyridine as a solvent, and now I can't get rid of it. A: Wash your organic layer with CuSO4 solution (saturated). Pyridine coordinates to Copper (turning the solution dark blue/purple) and becomes water-soluble. Repeat until the aqueous layer stays light blue.

Q: Can I use this for Secondary Amines (


)? 
A:  Yes, but Warning:  Secondary sulfonamides (

) have no acidic proton. They will not be extracted into NaOH (Step 4 in the table above). They stay in the organic layer.

References

  • Mechanism & General Synthesis: Smith, M. B.; March, J. March's Advanced Organic Chemistry, 6th ed.; Wiley: Hoboken, NJ, 2007.
  • Schotten-Baumann Conditions: "Schotten-Baumann Reaction." Organic Chemistry Portal. [Link]

  • Bis-Sulfonylation Control: K. K. Andersen. "Sulfonamides."[1][3][4][5][7][8][11][12] Comprehensive Organic Chemistry, Vol 3, Pergamon, 1979.

  • DMAP Catalysis: Höfle, G.; Steglich, W.; Vorbrüggen, H. "4-Dialkylaminopyridines as Highly Active Acylation Catalysts." Angew.[4] Chem. Int. Ed. Engl.1978 , 17, 569–583. [Link]

  • Workup & Purification: Leonard, J.; Lygo, B.; Procter, G. Advanced Practical Organic Chemistry, 3rd ed.; CRC Press, 2013.

Sources

Technical Support Center: Recrystallization of 4-Chloro-3-fluorophenylsulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 4-Chloro-3-fluorophenylsulfonamide via recrystallization. This document is designed for researchers, chemists, and drug development professionals who are looking to optimize the purity, yield, and crystalline form of this and structurally similar sulfonamide compounds. We will move beyond rote procedural steps to explore the underlying principles, enabling you to troubleshoot effectively and adapt these techniques to your specific experimental context.

Core Principles: The Challenge of Sulfonamide Crystallization

4-Chloro-3-fluorophenylsulfonamide, like many sulfonamides, presents a unique purification challenge due to its molecular structure. It possesses both a non-polar, hydrophobic region (the dichlorinated phenyl ring) and highly polar, hydrophilic functional groups (the sulfonamide -SO₂NH₂).[1] This amphiphilic nature means that selecting a single "perfect" solvent is often difficult. Consequently, solvent mixtures, such as alcohol-water systems, are frequently the key to a successful recrystallization.[1][2] The goal is to identify a solvent system in which the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures.[2][3]

Troubleshooting Guide (Q&A Format)

This section addresses the most common issues encountered during the recrystallization of 4-Chloro-3-fluorophenylsulfonamide.

Question 1: My compound "oiled out" instead of forming crystals. What happened and how do I fix it?

Answer:

"Oiling out" is a phenomenon where the solute separates from the cooling solution as a liquid phase (the "oil") rather than a solid crystalline lattice.[2] This is typically a sign of one of two issues:

  • High Impurity Load: The presence of significant impurities can depress the melting point of your compound, causing it to separate as a molten liquid.

  • Poor Solvent Choice: The solvent may be too non-polar for the compound, or the solution's boiling point is higher than the compound's melting point.

Causality & Immediate Solutions:

An oil is essentially an impure, supercooled liquid. It does not benefit from the selective purification process of lattice formation. To resolve this, your immediate goal is to get the oil back into solution and encourage orderly crystal growth.

  • Step 1: Re-dissolve the Oil. Heat the mixture until the oil fully redissolves into the solvent.

  • Step 2: Add More Solvent. Add a small amount (5-10% additional volume) of hot solvent to decrease the solution's saturation point slightly.[2]

  • Step 3: Promote Slower Cooling. Allow the flask to cool much more gradually. Insulate the flask with a cloth or place it in a warm water bath that is allowed to cool slowly to room temperature.[2] Rapid cooling is a primary driver of oiling out.

  • Step 4: Induce Crystallization. At a temperature just above the point where it oiled out previously, try scratching the inner surface of the flask with a glass rod or adding a "seed" crystal of pure product.[2] This provides a nucleation site for crystal growth to begin.

Long-Term Strategy: If oiling out persists, a change in the solvent system is warranted. An ethanol-water or isopropanol-water mixture is often effective for sulfonamides.[2] The water acts as an "anti-solvent," reducing the compound's solubility in a more controlled manner as the solution cools.

Question 2: I have a very low yield of recovered crystals. How can I improve it?

Answer:

A low yield is a common and frustrating issue in recrystallization. The cause almost always traces back to the compound remaining dissolved in the mother liquor rather than precipitating.

Causality & Immediate Solutions:

  • Excess Solvent: This is the most frequent error. Using too much hot solvent to dissolve the crude product means the solution never becomes sufficiently saturated upon cooling for complete crystallization to occur.[2][4]

    • Solution: On your next attempt, add the hot solvent in small, incremental portions only until the solid just dissolves.[2] For the current batch, you can try to carefully evaporate a portion of the solvent under a nitrogen stream and attempt to cool and crystallize again.[2]

  • Incomplete Cooling: The solubility of your compound, while low at room temperature, may still be significant. Failing to cool the solution thoroughly will leave a substantial amount of product in the mother liquor.

    • Solution: After the flask has cooled slowly to room temperature, place it in an ice-water bath for at least 30 minutes to maximize precipitation.[2][4]

  • Premature Crystallization During Filtration: If you performed a hot filtration to remove insoluble impurities and crystals formed in the funnel, you have lost product.

    • Solution: Ensure your filtration apparatus (funnel and receiving flask) is pre-heated before pouring the hot solution through it.[4]

Question 3: No crystals are forming at all, even after cooling in an ice bath. What should I do?

Answer:

This is typically an extreme case of the issues causing low yield. The solution is likely either too dilute (excess solvent) or it is supersaturated and requires a trigger to initiate crystallization.

Causality & Immediate Solutions:

  • Supersaturation: The solution is holding more dissolved solute than it thermodynamically should at that temperature, but there are no nucleation sites for crystals to begin forming.[2]

    • Solution 1: Scratching. Use a glass rod to gently scratch the inside of the flask just below the surface of the liquid. The microscopic imperfections in the glass provide nucleation points.[2]

    • Solution 2: Seeding. If you have a small crystal of the pure compound from a previous batch, add it to the solution. This "seed" crystal acts as a template for further crystal growth.[2][4]

  • Excess Solvent: As with low yield, if the solution is too dilute, it will not be saturated enough to crystallize.

    • Solution: Gently heat the solution to evaporate some of the solvent. Once the volume is reduced, allow it to cool slowly again.[2] Be cautious not to evaporate too much, which could cause the product to crash out.

Troubleshooting Decision Workflow

The following diagram outlines a logical path for diagnosing and solving common recrystallization problems.

G Start Problem Encountered? Oiling Compound 'Oiled Out' Start->Oiling Yes LowYield Low or No Crystal Yield Start->LowYield No Reheat Re-heat to Dissolve Oil Oiling->Reheat Impure Product Impure / Colored LowYield->Impure No CheckSolvent Too Much Solvent Used? LowYield->CheckSolvent Yes Charcoal Add Activated Charcoal During Hot Dissolution Impure->Charcoal Yes AddSolvent Add 5-10% More Hot Solvent Reheat->AddSolvent SlowCool Cool Slowly (Insulate Flask) AddSolvent->SlowCool Induce Induce (Scratch / Seed) SlowCool->Induce ChangeSolvent [Persistent Issue] Change to Solvent/Anti-solvent System (e.g., Isopropanol/Water) Induce->ChangeSolvent Evaporate Evaporate Excess Solvent & Re-cool CheckSolvent->Evaporate Yes CheckCooling Cooling Incomplete? CheckSolvent->CheckCooling No Evaporate->SlowCool IceBath Cool in Ice Bath >30 min CheckCooling->IceBath Yes Induce2 Induce Crystallization (Scratch / Seed) CheckCooling->Induce2 No IceBath->Induce2 HotFilter Perform Hot Filtration Charcoal->HotFilter ReXtal Recrystallize Again with Slow Cooling HotFilter->ReXtal

Caption: A troubleshooting decision tree for common recrystallization issues.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to start with for 4-Chloro-3-fluorophenylsulfonamide?

A1: There is no single "best" solvent without experimental trial, but an educated starting point is crucial. Given the compound's structure, a solvent of intermediate polarity or a mixed-solvent system is ideal.[1] Alcohols like isopropanol or ethanol, often mixed with water, are excellent candidates.[2] A 70:30 mixture of isopropanol to water is a robust starting point.[5] The alcohol solvates the non-polar phenyl ring while the water solvates the polar sulfonamide group.[1]

Q2: How much solvent should I use?

A2: The guiding principle is to use the minimum amount of hot solvent necessary to fully dissolve your crude solid.[2] Adding excess solvent is the most common cause of poor yield.[2][6] It is best practice to add the heated solvent in small portions to your solid in the flask, swirling and heating until the last of the solid dissolves.

Q3: My final product is still colored. How can I remove colored impurities?

A3: Colored impurities are often large, polar, conjugated molecules that can be effectively removed using activated charcoal. After dissolving your crude product in the hot solvent but before cooling, add a very small amount of decolorizing charcoal to the hot solution.[5] Keep the solution hot for a few minutes, then perform a hot filtration to remove the charcoal (and the adsorbed impurities) before allowing the filtrate to cool slowly.[5]

Q4: I'm observing different crystal shapes between batches. What is happening?

A4: You are likely observing polymorphism, a phenomenon where a single compound can pack into different crystal lattice structures.[4] These polymorphs can have different physical properties, including solubility and stability. Controlling polymorphism is critical in pharmaceutical development.[4] To ensure consistency, you must strictly standardize your crystallization conditions: solvent choice, cooling rate, agitation, and temperature.[4] Using a seed crystal of the desired polymorph is also a powerful technique to template its growth.[4]

Data & Protocols

Recommended Solvent Systems

The table below provides starting points for solvent selection. The ideal system will dissolve the compound when hot and yield a high recovery of pure crystals upon cooling.

Solvent SystemRationale & CharacteristicsBoiling Point (°C)
Isopropanol / Water (e.g., 70:30 v/v) Recommended Start. Good balance of polarity. Isopropanol dissolves the aromatic ring, water interacts with the sulfonamide. The mixture allows for controlled precipitation upon cooling.[2][5]~85-90
Ethanol / Water (e.g., 95:5 v/v) A classic choice for sulfonamides.[1][7] Slightly more polar than the isopropanol system. Good for compounds with slightly higher polarity.~78
Acetone A polar aprotic solvent that can be effective.[1] Its high volatility can make handling tricky and may lead to rapid evaporation and "crashing out."56
Petroleum Ether A non-polar solvent, potentially useful as an "anti-solvent" added to a solution of the compound in a more polar solvent to induce crystallization.[8]30-60
General Recrystallization Protocol

This protocol provides a generalized workflow. Always perform on a small scale first to determine optimal solvent ratios and conditions.

G A 1. Solvent Selection (Small Scale Test) B 2. Dissolution Dissolve crude solid in minimum hot solvent. A->B C 3. Decolorization (Optional) Add charcoal, hold at boil. B->C E 5. Crystallization Cool slowly and undisturbed to room temperature. B->E If no insolubles D 4. Hot Filtration (Optional) Remove charcoal or insoluble impurities. C->D D->E F 6. Maximize Yield Cool in ice bath for >30 minutes. E->F G 7. Isolation Collect crystals by vacuum filtration. F->G H 8. Washing Wash crystals with minimal ice-cold solvent. G->H I 9. Drying Dry crystals under vacuum to constant weight. H->I

Caption: A generalized workflow for the recrystallization of sulfonamide products.[2]

Step-by-Step Methodology:

  • Choose a Solvent: Based on small-scale tests, select a suitable solvent or solvent mixture (e.g., 70% isopropanol).[9]

  • Dissolution: Place the crude 4-Chloro-3-fluorophenylsulfonamide in an Erlenmeyer flask. Add a small portion of the chosen solvent and heat the mixture to boiling with swirling. Continue adding small portions of hot solvent until the solid is completely dissolved.[2]

  • Hot Filtration (if necessary): If there are insoluble impurities or if you used decolorizing charcoal, perform a hot filtration through a pre-warmed funnel into a clean, pre-warmed flask.[4][5]

  • Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Crystal formation should be observed. To maximize the yield, place the flask in an ice bath for about 30 minutes after it has reached room temperature.[2]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[2][9]

  • Drying: Dry the purified crystals in a desiccator or vacuum oven until a constant weight is achieved.

References

  • 4.4: Experiment 3 Notes. (2020). Chemistry LibreTexts. Retrieved February 8, 2026, from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved February 8, 2026, from [Link]

  • Recrystallization of Sulfanilamide. (n.d.). Scribd. Retrieved February 8, 2026, from [Link]

  • Recrystallization1. (n.d.). Retrieved February 8, 2026, from [Link]

  • Martin, A. N. (1956). Sulfonamide purification process. U.S. Patent No. 2,777,844. Washington, DC: U.S. Patent and Trademark Office.
  • Wang, Y., & Li, J. (2012). Synthesis of 4-chloro-3-nitrobenzene sulfonyl chloride with higher purity. Advanced Materials Research, 550-553, 1019-1022. Retrieved from [Link]

  • Process for the preparation of 4-chloro-phenyl-sulphonyl-compounds. (1984). EP0115328B1.
  • Synthesis method of 4-chloro-3-cresol and system thereof. (2014). CN103772153A.
  • Process for preparing 4-chloro-3-hydroxybutanoic acid ester. (2006). US20060264652A1.
  • Crystallization of Sulfanilamide. (2021). YouTube. Retrieved February 8, 2026, from [Link]

  • Perlovich, G. L., & Volkova, T. V. (2011). Sulfonamide Molecular Crystals: Thermodynamic and Structural Aspects. Crystal Growth & Design, 11(10), 4493-4503. Retrieved from [Link]

  • Preparation of 4-chloro-3-sulphamoyl-n-(2,3-dihydro-2-methyl-1h-indol-1-yl). (1992). US5110946A.
  • Singh, P., & Sharma, P. (2018). Sulfamethoxazole Crystalluria. New England Journal of Medicine, 379(2), 179. Retrieved from [Link]

Sources

Technical Support Center: Sulfonamide Solubility & Formulation Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Application Support Center. Topic: Troubleshooting Solubility Issues with Sulfonamide-class Compounds. Ticket ID: SULF-SOL-001 Assigned Specialist: Senior Application Scientist, Formulation Chemistry.

Executive Summary: The Core Challenge

Sulfonamides (e.g., sulfamethoxazole, sulfadiazine) present a classic solubility paradox in research. While they possess a polar sulfonamide group (


), the presence of non-polar aromatic rings often dominates their behavior in aqueous media.

The critical parameter controlling their solubility is pH . Sulfonamides are weak acids (typically pKa 5.0 – 8.0).

  • pH < pKa: The molecule is protonated (neutral) and hydrophobic

    
    Precipitation Risk. 
    
  • pH > pKa: The molecule is deprotonated (anionic) and hydrophilic

    
    Soluble. 
    

This guide provides field-proven protocols to navigate these properties in Cell Culture (in vitro) and Animal Models (in vivo).

Part 1: Stock Solution Preparation
Q: Why does my sulfonamide precipitate even when I follow the manufacturer's solubility data?

A: Manufacturer data often cites solubility in pure organic solvents or at extreme pH. In the lab, you are likely working at neutral pH (7.4), where many sulfonamides are least soluble.

The "Invisible" Variable: pKa Most sulfonamides behave as weak acids.[1] For example, Sulfamethoxazole has a pKa of ~5.9.

  • In DMSO , it dissolves easily because DMSO is a polar aprotic solvent that disrupts the crystal lattice.

  • In Water (pH 7) , it is partially ionized but often reaches saturation quickly (approx. 0.2 – 0.5 mg/mL).[2]

  • In Acidic Media (pH < 5) , it is almost completely insoluble.

Data Table: Solubility Profile of Sulfamethoxazole (Representative Sulfonamide)
Solvent SystemSolubility Limit (Approx.)Notes
DMSO (Pure) > 50 mg/mLRecommended for Stock Solutions.
Ethanol (Pure) ~ 3 mg/mLPoor choice for high-concentration stocks.
Water (pH 4.0) < 0.1 mg/mLHigh risk of precipitation (crystalluria).
Water (pH 9.0) > 10 mg/mLHighly soluble due to ionization (Salt formation).
PBS (pH 7.4) ~ 0.5 - 1.0 mg/mLLimited. Risk of "crashing out" upon addition.
Decision Logic: Selecting Your Solvent

Use the following logic flow to determine the correct solvent strategy for your experiment.

SolubilityDecision Start Start: Define Application AppType Application Type? Start->AppType InVitro Cell Culture (In Vitro) AppType->InVitro InVivo Animal Study (In Vivo) AppType->InVivo StockConc Req. Stock Conc > 10mM? InVitro->StockConc Route Route of Admin? InVivo->Route UseDMSO Use 100% DMSO Stock (Limit final vol to <0.5%) StockConc->UseDMSO Yes UseBase Use 0.1M NaOH (Adjust pH back after dilution) StockConc->UseBase No (Low Conc) Oral Oral Gavage Route->Oral IP_IV IP / IV Injection Route->IP_IV Suspension Suspension Vehicle (0.5% CMC or Corn Oil) Oral->Suspension Complex Cyclodextrin Complex (HP-Beta-CD) IP_IV->Complex

Figure 1: Decision tree for selecting the appropriate solvent vehicle based on experimental constraints.

Part 2: Media Compatibility & The "Crash Out" Effect
Q: When I add my DMSO stock to cell media, I see a white cloud. Why?

A: You are experiencing "Solvent Shock" (or the Crash Out effect).

The Mechanism: DMSO is highly hygroscopic and mixes with water instantly. When you eject a droplet of DMSO-dissolved drug into aqueous media:

  • The DMSO diffuses away from the droplet faster than the drug molecules can disperse.

  • The drug molecules are suddenly stranded in a pure aqueous environment (local pH 7.4).

  • Since the local concentration exceeds the aqueous solubility limit, the drug instantly crystallizes.

Protocol: The "Intermediate Dilution" Method

To prevent this, do not add high-concentration stock directly to the well. Step down the gradient.

  • Prepare Stock: 100 mM in 100% DMSO.

  • Prepare Intermediate: Dilute Stock 1:10 into pure DMSO (not water) to get 10 mM.

  • Prepare Working Solution (2x): Rapidly inject the 10 mM DMSO stock into a pre-warmed volume of media (vortexing during addition) to reach 2x the final desired concentration.

    • Note: The rapid vortexing prevents local high-concentration pockets.

  • Final Addition: Add the 2x Working Solution to your cells.

Critical Safety Limit: Ensure the final DMSO concentration in the well is < 0.5% (v/v) . Most cell lines tolerate 0.1% - 0.5%.[3] Above 1%, DMSO induces cytotoxicity and membrane permeabilization, invalidating your data.

Part 3: Advanced Formulation (Cyclodextrins)
Q: I need a high dose for IP injection, but I can't use DMSO in vivo. What do I do?

A: Use Hydroxypropyl-


-Cyclodextrin (HP-

-CD)
. Cyclodextrins are cone-shaped molecules with a hydrophobic interior (holds the drug) and hydrophilic exterior (dissolves in water). This "hides" the sulfonamide from the water, preventing precipitation.
Protocol: Kneading Method for Inclusion Complex

This method creates a stable complex without expensive spray-drying equipment.

Materials:

  • Sulfonamide powder[4]

  • HP-

    
    -CD powder
    
  • Ethanol (small volume)

  • Mortar and Pestle

Steps:

  • Calculate Ratio: Use a 1:1 molar ratio. (e.g., 1 mol Sulfamethoxazole : 1 mol HP-

    
    -CD).
    
  • Mix Powders: Place both powders in the mortar.

  • Wetting: Add a minimal amount of Ethanol (just enough to create a thick paste, not a liquid).

  • Kneading (The Critical Step): Grind the paste vigorously with the pestle for 30-45 minutes . The mechanical energy forces the drug into the cyclodextrin cavity.

    • Visual Cue: The paste will often change consistency or color slightly as the complex forms.

  • Drying: Allow the paste to dry in a desiccator or oven (50°C) overnight.

  • Reconstitution: The resulting powder will dissolve readily in saline or PBS for injection.

CD_Complex cluster_process Kneading Process (Energy Input) Drug Sulfonamide (Hydrophobic) Complex Inclusion Complex Drug->Complex Guest CD Cyclodextrin (Host) CD->Complex Host Saline Soluble in Saline/PBS Complex->Saline Dissolves

Figure 2: Mechanism of Cyclodextrin Inclusion Complex formation.

Part 4: In Vivo Troubleshooting
Q: My mice are developing kidney issues or crystalluria. Is this the drug?

A: Yes. Sulfonamides are notorious for precipitating in urine (which is often acidic in rodents), causing kidney damage.

Troubleshooting Guide:

  • Hydration: Ensure animals have ad libitum access to water.

  • Alkalinization: In extreme cases, slight alkalinization of the drinking water (using sodium bicarbonate) can increase the solubility of the sulfonamide in the urine, promoting excretion rather than crystallization.

  • Vehicle Switch: If dosing orally, switch from a solution to a suspension .

    • Vehicle: 0.5% Carboxymethylcellulose (CMC) or Corn Oil.

    • Reasoning: A suspension does not require the drug to be fully dissolved before administration. It dissolves slowly in the GI tract, smoothing out the absorption peak (Cmax) and reducing the risk of renal overload.

References
  • Dahlan, R., McDonald, C., & Sunderland, V. B. (1987). Solubilities and intrinsic dissolution rates of sulphamethoxazole and trimethoprim.[5][6] Journal of Pharmacy and Pharmacology, 39(4), 246-251.[5]

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.

  • Thermo Fisher Scientific. (n.d.). DMSO Solubility and Cell Culture Compatibility Guidelines. (General verified landing page for cell culture reagents).

  • Perlovich, G. L., et al. (2012). Sulfonamides: Thermochemical and structural aspects of solubility and solvation. Journal of Chemical & Engineering Data.

  • Noyes, A. A., & Whitney, W. R. (1897). The rate of solution of solid substances in their own solutions. Journal of the American Chemical Society, 19(12), 930-934.

Sources

Validation & Comparative

Comparative 13C NMR Analysis: 4-Chloro-3-fluorobenzenesulfonyl Chloride & Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the 13C NMR spectral characteristics of 4-Chloro-3-fluorobenzenesulfonyl chloride and its downstream sulfonamide derivatives. It is designed for medicinal chemists and analytical scientists requiring rigorous structural verification data.

Executive Summary & Application Context

This compound is a high-value electrophile in drug discovery, primarily used to install the 4-chloro-3-fluorophenyl sulfonyl moiety—a pharmacophore often employed to modulate metabolic stability and lipophilicity in kinase inhibitors and GPCR ligands.

The transition from the sulfonyl chloride (Reagent) to a sulfonamide (Product) induces distinct electronic changes in the aromatic ring. These changes are quantifiable via 13C NMR, specifically through the observation of Carbon-Fluorine (


) coupling constants  and substituent-induced chemical shift (SCS) perturbations.
Key Analytical Challenges
  • C-F Splitting: The presence of fluorine (

    
    , spin 1/2, 100% abundance) splits carbon signals into doublets (
    
    
    
    ), complicating peak assignment.
  • Substituent Effects: The sulfonyl chloride group (

    
    ) is strongly electron-withdrawing. Its conversion to a sulfonamide (
    
    
    
    ) alters the shielding environment, particularly at the ipso carbon (C1).

Mechanistic Spectral Analysis

To accurately interpret the spectra, one must understand the electronic environment.

The Fluorine Effect (Coupling Constants)

Fluorine exerts a powerful influence on the 13C spectrum through scalar coupling (


). Unlike protons, fluorine coupling is visible across the entire aromatic system.
Coupling TypeBond DistanceTypical

Value (Hz)
Visual Appearance

Direct (C-F)250 – 260 Hz Wide Doublet

Geminal (C-C-F)15 – 25 Hz Medium Doublet

Vicinal (C-C-C-F)3 – 10 Hz Narrow Doublet

Long-range1 – 4 Hz Very Narrow Doublet / Broad Singlet
The Sulfonyl Transformation
  • Reagent (

    
    ):  The chlorine atom on the sulfur is highly electronegative, creating a strong desheilding effect on the ipso carbon (C1).
    
  • Product (

    
    ):  The nitrogen lone pair donates electron density back into the sulfonyl system (resonance), generally causing an upfield shift (shielding)  of the C1 carbon relative to the chloride precursor.
    

Comparative Data: Reagent vs. Product

The following data compares the starting material with a representative product (N-substituted sulfonamide) and a non-fluorinated control.

Table 1: Predicted 13C NMR Chemical Shifts ( , ppm) & Multiplicities

Solvent:


 | Ref: TMS (0.0 ppm)
Carbon PositionReagent (Sulfonyl Chloride)Product (Sulfonamide Derivative)Control (Non-Fluoro Analog)*Splitting Pattern
C1 (ipso-S)143.5 138.0 – 140.0 141.2Doublet (

Hz)
C2 (ortho-F)118.2 116.5 127.1Doublet (

Hz)
C3 (ipso-F)158.5 158.0 129.8Large Doublet (

Hz)
C4 (ipso-Cl)126.8 124.5 140.5Doublet (

Hz)
C5 (meta-F)131.5 130.8 129.8Doublet (

Hz)
C6 (para-F)127.5 126.0 127.1Doublet (

Hz)

*Control Compound: 4-Chlorobenzenesulfonyl chloride (shows no splitting).

Critical Diagnostic Signals
  • The C3 "Ghost" Signal: The carbon directly attached to fluorine (C3) will appear as two peaks separated by ~255 Hz (approx. 2.5 ppm difference at 100 MHz).[1] Do not mistake this for two separate impurities.

  • The C1 Shift: Successful reaction is best monitored by the shift of C1. In the sulfonyl chloride, C1 is deshielded (~143 ppm). Upon sulfonamide formation, this peak typically moves upfield to ~138-140 ppm.

Experimental Workflow & Decision Tree

The following diagram outlines the logical flow for synthesizing and verifying these compounds, highlighting the NMR decision points.

G Start Start: 4-Chloro-3-fluorobenzenesulfonyl Cl Reaction Reaction: + Amine (R-NH2) Base (Et3N/Pyridine) Start->Reaction Workup Workup: Acid Wash (Remove excess amine) Reaction->Workup Product Product: Sulfonamide Workup->Product NMR 13C NMR Analysis (CDCl3 or DMSO-d6) Product->NMR CheckC3 Identify C3 (158 ppm, d, J~255Hz) NMR->CheckC3 Step 1: Confirm Core CheckC1 Check C1 Shift (Did it move upfield?) CheckC3->CheckC1 Step 2: Confirm Conversion Valid Release for Bioassay CheckC1->Valid Yes: Pure Product Invalid Repurify / Recrystallize CheckC1->Invalid No: Hydrolysis (Sulfonic Acid)

Caption: Workflow for the synthesis and 13C NMR verification of sulfonamide derivatives. Note the critical checkpoint at C3 identification.

Standardized Experimental Protocol

To ensure reproducibility and comparable spectral data, follow this protocol for sample preparation.

Sample Preparation
  • Mass: Weigh 15–20 mg of the analyte (sulfonyl chloride or sulfonamide).

  • Solvent: Dissolve in 0.6 mL of deuterated chloroform (

    
    ).
    
    • Note: If the sulfonamide is insoluble in

      
       (common for primary sulfonamides), use DMSO-
      
      
      
      . Be aware that DMSO will shift all peaks slightly downfield relative to chloroform.
  • Tube: Use a high-quality 5mm NMR tube. Filter the solution through a cotton plug if any turbidity exists.

Acquisition Parameters (Recommended)
  • Frequency: 100 MHz or higher (for clear resolution of small couplings).

  • Relaxation Delay (

    
    ):  Set to 2.0 – 3.0 seconds .
    
    • Reasoning: Quaternary carbons (C1, C3, C4) have long relaxation times. A short delay will suppress their intensity, causing the C3 doublet (already split and short) to disappear into the noise.

  • Scans: Minimum 256 scans (due to the splitting of intensity into doublets).

  • Decoupling: Proton-decoupled (

    
    ).[2]
    
Troubleshooting
  • Missing C3 Signal: If the doublet at ~158 ppm is invisible, increase the relaxation delay (

    
    ) to 5 seconds and double the number of scans. The C-F splitting halves the signal height, and the lack of NOE enhancement on quaternary carbons makes this signal naturally weak.
    
  • Hydrolysis Artifacts: If you observe a new peak at ~148 ppm , your sulfonyl chloride has likely hydrolyzed to the sulfonic acid . This is a common impurity in aged bottles of this compound.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Authoritative source for C-F coupling constants and substituent additivity rules).
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag.

  • National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). (Source for baseline chlorobenzene spectral data).

  • Sigma-Aldrich. (2024). Product Specification: this compound. (Commercial specifications and stability data).

  • Reich, H. J. (2023). WinPLT NMR Data: Fluorine Coupling Constants. University of Wisconsin-Madison. (Reference for aromatic J-coupling ranges).

Sources

Strategic Selection of Substituted Benzenesulfonyl Chlorides in Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug discovery and process chemistry, the sulfonyl group is ubiquitous—serving as a robust protecting group, a potent leaving group, or a pharmacophore scaffold. However, the choice of the specific substituted benzenesulfonyl chloride is often made based on habit (e.g., "just use Tosyl chloride") rather than mechanistic suitability.

This guide objectively compares substituted benzenesulfonyl chlorides, focusing on the electronic tuning of reactivity via the Hammett equation. We analyze the trade-offs between


-Toluenesulfonyl chloride (TsCl) , 2-/4-Nitrobenzenesulfonyl chloride (NsCl) , and other derivatives, providing experimental protocols that leverage these electronic differences for chemoselectivity and yield optimization.

Mechanistic Foundation: Electronic Tuning

The reactivity of benzenesulfonyl chlorides toward nucleophiles (amines, alcohols) is governed by the electrophilicity of the sulfur atom, which is directly modulated by the para- and ortho-substituents on the benzene ring.

The Hammett Correlation

The rate of sulfonylation follows the Hammett equation:



  • 
     (Reaction Constant):  For sulfonyl chloride hydrolysis/aminolysis, 
    
    
    
    is positive (
    
    
    ), indicating that the reaction is accelerated by electron withdrawal.
  • 
     (Substituent Constant): 
    
    • Electron Withdrawing Groups (EWG): Positive

      
       (e.g., 
      
      
      
      ). These stabilize the developing negative charge in the transition state, increasing reactivity.
    • Electron Donating Groups (EDG): Negative

      
       (e.g., 
      
      
      
      ,
      
      
      ). These destabilize the transition state, decreasing reactivity.
Visualization: Electronic Effects on Sulfonylation

The following diagram illustrates how substituents influence the transition state energy.

Hammett_Mechanism Substituent Substituent (R) Sulfur Sulfonyl Center (S) Substituent->Sulfur Inductive/Resonance Effect TS Transition State (Negative Charge Build-up) Substituent->TS EWG Stabilizes (-) EDG Destabilizes (-) Sulfur->TS Formation Nucleophile Nucleophile (Nu:) Nucleophile->Sulfur Attack Rate Reaction Rate TS->Rate Lower Ea = Faster Rate

Caption: Mechanistic flow showing how Electron Withdrawing Groups (EWGs) stabilize the transition state, thereby accelerating the reaction rate.

Comparative Performance Analysis

The following table synthesizes reactivity data and practical application notes for the most common derivatives.

Table 1: Comparative Profile of Substituted Benzenesulfonyl Chlorides

ReagentSubstituent (

)
Relative Reactivity*Primary ApplicationDeprotection/Removal
Nosyl Chloride (NsCl)

(+0.78)
High Fukuyama Amine Synthesis (Mono-alkylation)Mild: Thiol / Base (

)
Pentafluorobenzenesulfonyl Cl

(High Inductive)
Very High Fluorous tagging; Mass Spec derivatizationHarsh (Reductive)
Benzenesulfonyl Chloride

(0.00)
Baseline General sulfonamide scaffoldAcidic Hydrolysis / Reductive
Tosyl Chloride (TsCl)

(-0.17)
Moderate General protection; Leaving group formationHarsh: Strong Acid or Birch Reduction
Mbs Chloride

(-0.27)
Low Selective protection in poly-functional moleculesAcidic (Labile to TFA)

*Relative reactivity estimated based on hydrolysis rates in aqueous acetone (Rogne, 1968).

Critical Insight: The Nosyl vs. Tosyl Decision
  • Use Tosyl (TsCl) when you need a robust leaving group (Tosylate) or a permanent protecting group stable to base and mild acid.

  • Use Nosyl (NsCl) when you need to synthesize secondary amines from primary amines.[1] The electron-withdrawing nitro group makes the N-H proton of the sulfonamide significantly more acidic (

    
     vs. 
    
    
    
    for Tosyl), allowing for alkylation under mild Mitsunobu conditions or with weak bases. Furthermore, the deprotection is orthogonal to acid/base sensitive groups.

Experimental Protocols

Protocol A: General Sulfonylation (High-Yield Standard)

Applicable for TsCl, BsCl, and MbsCl.

Reagents:

  • Substrate (Alcohol or Amine, 1.0 equiv)[2]

  • Sulfonyl Chloride (1.2 equiv)

  • Triethylamine (

    
    , 1.5 equiv)
    
  • DMAP (4-Dimethylaminopyridine, 0.1 equiv) - Nucleophilic Catalyst

  • Dichloromethane (DCM) - Anhydrous

Methodology:

  • Dissolution: Dissolve substrate in DCM (

    
    ) under 
    
    
    
    atmosphere.
  • Base Addition: Add

    
     and DMAP. Cool to 
    
    
    
    .
  • Reagent Addition: Add Sulfonyl Chloride portion-wise over 5 minutes.

    • Note: Adding solid chloride directly avoids hydrolysis side-reactions compared to dissolving it in wet solvent.

  • Reaction: Warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC.

  • Workup: Quench with saturated

    
    . Extract with DCM.[3] Wash organic layer with 
    
    
    
    (to remove DMAP/pyridine) then Brine. Dry over
    
    
    .
Protocol B: Fukuyama Amine Synthesis (Nosyl Strategy)

Specific for NsCl to access secondary amines.

Phase 1: Protection & Alkylation

  • React Primary Amine with 2-NsCl (as per Protocol A) to form Ns-Amine .

  • Alkylation: Dissolve Ns-Amine in DMF. Add

    
     (2.0 equiv) and Alkyl Halide (1.2 equiv). Stir at 
    
    
    
    .
    • Why this works: The Ns-group pulls electron density, making the N-H proton acidic enough for carbonate bases. Ts-amines require stronger bases (NaH).

Phase 2: Deprotection (


 Mechanism) 
  • Reagents: Thiophenol (

    
    , 1.2 equiv) and 
    
    
    
    (3.0 equiv) in MeCN or DMF.
  • Reaction: Stir at RT for 1–2 hours. The solution typically turns bright yellow (Meisenheimer complex intermediate).

  • Mechanism: The thiolate attacks the aromatic ring ipso to the sulfonyl group, releasing

    
     and the free amine.
    

Visualizing the Fukuyama Pathway

This diagram details the specific utility of Nosyl chloride, distinguishing it from the standard Tosyl route.

Fukuyama_Synthesis Start Primary Amine (R-NH2) NsAmine Ns-Amide (Acidic N-H) Start->NsAmine Sulfonylation NsCl 2-NsCl (Reagent) NsCl->NsAmine Dialkyl N,N-Dialkyl Ns-Amide NsAmine->Dialkyl Mild Base Alkylation Alkylation (R'-X / K2CO3) Alkylation->Dialkyl Product Secondary Amine (R-NH-R') Dialkyl->Product SNAr Displacement Deprotect Deprotection (PhSH / Base) Deprotect->Product

Caption: The Fukuyama Amine Synthesis workflow, highlighting the unique ability of the Nosyl group to facilitate mono-alkylation and mild deprotection.

Decision Logic for Reagent Selection

Use this flow to select the optimal reagent for your synthesis.

Selection_Logic Start Start: Select Reagent Goal What is the goal? Start->Goal LG Create Leaving Group (-OH to -X) Goal->LG Activation Protect Protect Amine Goal->Protect Protection UseTs Use TsCl (Stable, Cheap) LG->UseTs Standard UseMs Use MsCl (Small, reactive) LG->UseMs Sterically Crowded MonoAlk Make Secondary Amine? Protect->MonoAlk Check Structure AcidSens Is substrate Acid Sensitive? MonoAlk->AcidSens No (Just protection) UseNs Use NsCl (Fukuyama Protocol) MonoAlk->UseNs Yes (Mono-alkylation needed) AcidSens->UseTs No (Deprotect w/ Acid) AcidSens->UseNs Yes (Deprotect w/ Base/Thiol)

Caption: Decision tree for selecting between Tosyl, Mesyl, and Nosyl chlorides based on substrate sensitivity and synthetic goals.

References

  • Rogne, O. (1968).[4] Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic, 1294-1296.

  • Fukuyama, T., Jow, C. K., & Cheung, M. (1995).[5] 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines.[5] Tetrahedron Letters, 36(36), 6373-6374.

  • Kan, T., & Fukuyama, T. (2004).[3][6] Ns strategies: a highly versatile synthetic method for amines.[6] Chemical Communications, (4), 353-359.

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195.

Sources

Navigating the Bioactive Landscape of 4-Chloro-3-fluorobenzenesulfonamide Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

[City, State] – February 7, 2026 – In the dynamic field of medicinal chemistry, the benzenesulfonamide scaffold remains a cornerstone for the development of novel therapeutic agents. The strategic incorporation of halogen atoms, such as chlorine and fluorine, has been shown to significantly modulate the pharmacokinetic and pharmacodynamic properties of these molecules. This guide offers a comprehensive comparison of the biological activities of 4-chloro-3-fluorobenzenesulfonamide derivatives, providing researchers, scientists, and drug development professionals with critical insights into their potential as anticancer, antimicrobial, and enzyme-inhibiting agents. While specific data on the 4-chloro-3-fluorobenzenesulfonamide scaffold is emerging, this guide draws upon established findings from closely related halogenated benzenesulfonamide derivatives to provide a predictive and comparative framework.

The Scientific Rationale: Halogenation as a Tool for Potency and Selectivity

The introduction of chlorine and fluorine atoms onto the benzenesulfonamide ring is a deliberate strategy to enhance biological activity. The electron-withdrawing nature of these halogens can influence the acidity of the sulfonamide proton, impacting its binding affinity to target proteins. Furthermore, the lipophilicity imparted by halogens can improve membrane permeability, a crucial factor for cellular uptake and efficacy. The unique substitution pattern of 4-chloro-3-fluorobenzenesulfonamide offers a distinct electronic and steric profile that warrants detailed investigation for its therapeutic potential.

Comparative Biological Activities: A Multifaceted Profile

Derivatives of halogenated benzenesulfonamides have demonstrated a broad spectrum of biological activities. This section compares the performance of these compounds across three key therapeutic areas.

Anticancer Activity: Targeting Proliferation and Survival

Numerous studies have highlighted the anticancer potential of benzenesulfonamide derivatives. These compounds often exert their effects through the inhibition of key enzymes involved in tumor progression, such as carbonic anhydrases (CAs) and protein kinases.

Comparative Anticancer Potency of Halogenated Benzenesulfonamide Analogs

Compound ClassTarget Cancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
DichlorobenzenesulfonamidesAGS (Gastric Adenocarcinoma)0.89 - 9.63--
PentafluorobenzenesulfonamidesA549, HepG2, HuCCA-1, MOLT-3Micromolar Range--
Indoline-benzenesulfonamidesA549, HeLa, MCF-7, Du-1451.98 - 9.12--

Note: Data presented is for structurally related halogenated benzenesulfonamides and serves as a predictive comparison for 4-chloro-3-fluorobenzenesulfonamide derivatives.

The data suggests that halogenated benzenesulfonamides possess significant cytotoxic activity against a range of cancer cell lines[1][2][3]. The mechanism often involves the induction of apoptosis, as evidenced by the activation of caspases and disruption of the mitochondrial membrane potential[1][2].

Logical Workflow for Anticancer Activity Screening

A Synthesized 4-Chloro-3-fluorobenzenesulfonamide Derivatives B In vitro Cytotoxicity Assay (e.g., MTT Assay) on Cancer Cell Lines A->B C Determination of IC50 Values B->C D Selection of Potent Compounds C->D E Mechanism of Action Studies D->E F Cell Cycle Analysis E->F G Apoptosis Assays (e.g., Annexin V) E->G H Western Blot for Apoptotic Markers G->H

Caption: Workflow for evaluating the anticancer potential of novel derivatives.

Antimicrobial Activity: Combating Bacterial Pathogens

The sulfonamide class of drugs has a long history as effective antimicrobial agents. Their primary mechanism of action involves the inhibition of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.

Comparative Antimicrobial Potency of Halogenated Benzenesulfonamide Analogs

Compound ClassBacterial StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)
4-Chloro-3-nitrophenylthioureasStaphylococcus aureus2 - 64Ciprofloxacin0.5 - 2
N-Acylated 4-Chloro-2-mercaptobenzenesulfonamidesGram-positive bacteria---

Note: Data presented is for structurally related halogenated benzenesulfonamides and serves as a predictive comparison for 4-chloro-3-fluorobenzenesulfonamide derivatives.

Studies on related compounds, such as 4-chloro-3-nitrophenylthiourea derivatives, have shown high antibacterial activity against both standard and hospital strains of bacteria, with Minimum Inhibitory Concentration (MIC) values in the low microgram per milliliter range[4][5]. The presence of the chloro substituent is often associated with enhanced antimicrobial efficacy.

Experimental Workflow for Antimicrobial Susceptibility Testing

A Bacterial Strains (Gram-positive & Gram-negative) B Preparation of Inoculum A->B C Broth Microdilution or Agar Dilution Method B->C D Incubation with Serial Dilutions of Test Compounds C->D E Determination of Minimum Inhibitory Concentration (MIC) D->E

Caption: Standard workflow for determining the MIC of antimicrobial compounds.

Carbonic Anhydrase Inhibition: A Target for Diverse Pathologies

Carbonic anhydrases (CAs) are a family of metalloenzymes that play crucial roles in various physiological processes.[6] Their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and cancer. The sulfonamide group is a classic zinc-binding group that effectively inhibits CAs.

Comparative Potency of Halogenated Benzenesulfonamides as Carbonic Anhydrase Inhibitors

Compound ClassCA IsoformKi (nM)Reference CompoundKi (nM)
HydrazonobenzenesulfonamideshCA I, II, IX, XIILow nanomolar rangeAcetazolamide-
4-Chloro-3-sulfamoyl-benzenecarboxamideshCA I, II, IVLow nanomolar rangeDorzolamide, Brinzolamide-

Note: Data presented is for structurally related halogenated benzenesulfonamides and serves as a predictive comparison for 4-chloro-3-fluorobenzenesulfonamide derivatives.

Derivatives of 4-chloro-3-sulfamoyl benzoic acid have demonstrated potent inhibition of several carbonic anhydrase isoforms, with inhibition constants (Ki) in the low nanomolar range.[7][8] The selectivity of these inhibitors for different CA isoforms is a critical aspect of their therapeutic potential, as it can minimize off-target effects.

Signaling Pathway of Carbonic Anhydrase in Cancer

A Hypoxic Tumor Microenvironment B Increased CO2 Production A->B C Carbonic Anhydrase IX/XII B->C D H+ + HCO3- C->D E Acidic Extracellular pH D->E F Tumor Invasion & Metastasis E->F G 4-Chloro-3-fluorobenzenesulfonamide Derivative G->C Inhibition

Caption: Role of carbonic anhydrase in cancer and the inhibitory action of sulfonamides.

Experimental Protocols: A Guide to Reproducible Research

To ensure the integrity and reproducibility of research in this area, detailed experimental protocols are essential.

Synthesis of 4-Chloro-3-fluorobenzenesulfonamide Derivatives

A general and efficient method for the synthesis of sulfonamides involves the reaction of a sulfonyl chloride with an appropriate amine.[9]

Step-by-Step Synthesis Protocol:

  • Starting Material: Begin with 4-chloro-3-fluorobenzenesulfonyl chloride.

  • Reaction Setup: Dissolve the sulfonyl chloride in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran.

  • Amine Addition: Add the desired primary or secondary amine to the solution, typically in the presence of a base like triethylamine or pyridine to neutralize the HCl byproduct.

  • Reaction Conditions: Stir the reaction mixture at room temperature for a specified period, monitoring the progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by recrystallization or column chromatography to obtain the desired 4-chloro-3-fluorobenzenesulfonamide derivative.

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Step-by-Step MTT Assay Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives and a vehicle control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value for each compound.

Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Step-by-Step Broth Microdilution Protocol:

  • Compound Preparation: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the final desired concentration.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Carbonic Anhydrase Inhibition Assay

The inhibitory activity of compounds against carbonic anhydrase can be determined using a stopped-flow spectrophotometric method.

Step-by-Step CA Inhibition Assay Protocol:

  • Enzyme and Substrate Preparation: Prepare solutions of the purified carbonic anhydrase isoform and its substrate (e.g., 4-nitrophenyl acetate).

  • Inhibitor Preparation: Prepare various concentrations of the test compounds.

  • Assay Procedure: Mix the enzyme and inhibitor solutions and incubate for a short period.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Spectrophotometric Measurement: Monitor the formation of the product (e.g., 4-nitrophenolate) by measuring the increase in absorbance at a specific wavelength over time.

  • Data Analysis: Calculate the initial rates of reaction and determine the inhibition constant (Ki) by fitting the data to appropriate enzyme inhibition models.

Future Directions and Conclusion

The 4-chloro-3-fluorobenzenesulfonamide scaffold holds significant promise for the development of novel therapeutic agents with diverse biological activities. While direct experimental data for this specific class of compounds is still emerging, the comparative analysis of structurally related halogenated benzenesulfonamides provides a strong rationale for their continued investigation. The detailed experimental protocols provided in this guide are intended to facilitate standardized and reproducible research in this exciting area of medicinal chemistry. Further exploration of the structure-activity relationships, optimization of lead compounds, and in vivo efficacy studies will be crucial in translating the therapeutic potential of these derivatives into clinical applications.

References

[4] Disubstituted 4-Chloro-3-nitrophenylthiourea Derivatives: Antimicrobial and Cytotoxic Studies. PubMed. [Link] [10] Evaluation of the biological activity of novel monocationic fluoroaryl-2,2′-bichalcophenes and their analogues. National Institutes of Health. [Link] [5] Synthesis and Antimicrobial Activity of 4-Chloro-3-Nitrophenylthiourea Derivatives Targeting Bacterial Type II Topoisomerases. PubMed. [Link] [11] Synthesis and Biological Evaluation of Some Substituted Benzimidazole Derivatives. MDPI. [Link] [6] Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. National Institutes of Health. [Link] [12] NMR studies of carbonic anhydrase-4-fluorobenzenesulfonamide complexes. PubMed. [Link] Synthesis and Biological Evaluation of New Sulfonamide Derivatives. Tarek A. Fayed, et al. [Link] [13] Synthesis and Anticancer Activity of Pentafluorobenzenesulfonamide Derivatives as Caspase-Dependent Apoptosis-Inducing Agents. PubMed. [Link] [9] Synthesis, spectral analysis and biological evaluation of N- alkyl/aralkyl/aryl-4-chlorobenzenesulfonamide derivatives. Pak. J. Pharm. Sci. [Link] [14] (PDF) Synthesis, spectral analysis and biological evaluation of N-alkyl/aralkyl/aryl-4-chlorobenzenesulfonamide derivatives. ResearchGate. [Link] [15] Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. PubMed. [Link] [1] Synthesis and Evaluation of New 4-Chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one Derivatives as Anticancer, Antiangiogenic, and Antioxidant Agents. PubMed. [Link] [7] Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties. PubMed. [Link] [16] Novel hybrid structures based on 4-Chlorobenzenesulfonyl and 1,2,3-triazoles: Synthesis, in vitro biological activities and in silico studies. Odesa National University Chemical Journal. [Link] [17] Inhibitory effects of fluorinated benzenesulfonamides on insulin fibrillation. ScienceDirect. [Link] [8] Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors. MDPI. [Link] [2] Synthesis and Anticancer Activity of Pentafluorobenzenesulfonamide Derivatives as Caspase-Dependent Apoptosis-Inducing Agents. PubMed. [Link] [3] (PDF) Synthesis and anticancer evaluation of new benzenesulfonamide derivatives. ResearchGate. [Link]

Sources

Comparative Guide: Stability Assessment of Sulfonamides Derived from Diverse Sulfonyl Chlorides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Sulfonamides (


) are a cornerstone pharmacophore in medicinal chemistry, valued for their bioactivity and general robustness compared to their carboxamide isosteres. However, the "stability" of a sulfonamide is not a monolith; it is intrinsically linked to the electronic and steric nature of the precursor sulfonyl chloride (

).

This guide objectively compares the stability profiles of sulfonamides derived from three distinct sulfonyl chloride classes: Aliphatic , Aromatic , and Heterocyclic . While sulfonamides are generally resistant to hydrolysis under physiological conditions, our analysis reveals that Aliphatic sulfonamides (e.g., Mesyl) offer superior metabolic and hydrolytic stability compared to Aromatic (e.g., Tosyl) variants, which are susceptible to acid-catalyzed cleavage and metabolic oxidation.

Mechanistic Foundation: The Physics of Stability

To predict stability, one must understand the electronic environment of the sulfur atom. The stability of the S-N bond is governed by the electron density donated or withdrawn by the


 group.
Chemical Hydrolytic Stability

Unlike carboxamides, sulfonamides are remarkably resistant to base-catalyzed hydrolysis. The primary chemical threat is acid-catalyzed hydrolysis , which occurs via the protonation of the nitrogen or sulfonyl oxygen, followed by nucleophilic attack by water.

  • Electron Withdrawing Groups (EWGs): Substituents like

    
     (Triflyl) or 
    
    
    
    (Nosyl) strongly withdraw electrons. Counter-intuitively, while this increases the acidity of the N-H proton (lowering pKa), it often increases hydrolytic stability under acidic conditions by destabilizing the development of the positive charge required in the transition state of the cleavage mechanism.
  • Electron Donating Groups (EDGs): Groups like

    
     (Tosyl) or 
    
    
    
    can facilitate acid hydrolysis slightly more than EWGs, though the baseline stability remains high.
Metabolic Stability

In drug discovery, "stability" often refers to resistance against enzymatic degradation (CYP450).

  • Aromatic R-groups: prone to oxidative metabolism (ring hydroxylation) and N-acetylation.[1]

  • Aliphatic R-groups: Generally lack the "soft spots" for CYP attack, offering superior metabolic half-lives.

Comparative Analysis by Precursor Class

The following analysis compares sulfonamides synthesized from different sulfonyl chloride precursors.

Table 1: Stability & Performance Matrix
Precursor ClassRepresentative ExampleHydrolytic Stability (Acid/Stomach)Metabolic Stability (Microsomal)pKa (Approx)Key Risk Factor
Aliphatic Methanesulfonyl chloride (MsCl)High High ~10.0High pKa may limit potency in specific targets (e.g., Carbonic Anhydrase).
Aromatic (EDG)

-Toluenesulfonyl chloride (TsCl)
Moderate Low-Moderate ~10.0Benzylic oxidation; Acid hydrolysis over prolonged stress.
Aromatic (EWG) 4-Nitrobenzenesulfonyl chlorideHigh Low ~6.0 - 8.0Nitro reduction to aniline (metabolic toxicity risk).
Fluorinated Trifluoromethanesulfonyl chlorideVery High High ~6.0Extreme acidity of NH can alter membrane permeability.
Heterocyclic Pyridine-3-sulfonyl chlorideLow-Moderate Moderate ~8.0pH-dependent instability; 6-membered rings hydrolyze faster than 5-membered.
Aliphatic Sulfonamides (The "Mesyl" Group)

Derived from methanesulfonyl chloride.

  • Performance: These are the "tanks" of the sulfonamide world. Lacking an aromatic ring, they are immune to aromatic hydroxylation and are chemically inert to all but the harshest acid reflux conditions.

  • Use Case: Ideal when the sulfonamide is a structural linker rather than a primary pharmacophore requiring

    
    -stacking interactions.
    
Aromatic Sulfonamides (The "Tosyl/Benzenesulfonyl" Group)

Derived from substituted benzenesulfonyl chlorides.

  • Performance: The most common class. Stability is tunable.

    • Chemical:[1][2][3][4][5][6][7][8][9] Generally stable, but acid hydrolysis is possible at pH < 2 over time.

    • Metabolic:[1] The aromatic ring is a liability. CYP450 enzymes frequently target the para-position (if open) or benzylic positions (like the methyl in toluene).

  • Use Case: Essential for Carbonic Anhydrase inhibitors where the aromatic ring engages in hydrophobic pocket binding.

Heterocyclic Sulfonamides

Derived from heteroaryl sulfonyl chlorides (e.g., thiophene, pyridine).

  • Performance: Highly variable.

    • Chemical:[1][2][3][4][5][6][7][8][9] Heterocycles can act as intramolecular catalysts or destabilizers. Data suggests sulfonamides with 6-membered heterocycles (pyridines) are more prone to hydrolysis than 5-membered analogs (thiophenes).

  • Use Case: Bioisosteres to improve solubility, but require rigorous pH-stability profiling early in development.

Visualizing the Stability Landscape

Diagram 1: Stability Decision Hierarchy

This decision tree aids in selecting the correct sulfonyl chloride precursor based on the required stability profile.

StabilityHierarchy Start Select Precursor (R-SO2-Cl) Aliphatic Aliphatic (e.g., Mesyl) Start->Aliphatic No Pi-Stacking Needed Aromatic Aromatic (e.g., Tosyl) Start->Aromatic Pi-Stacking Required Hetero Heterocyclic (e.g., Pyridyl) Start->Hetero Solubility Required HighStab High Metabolic & Chemical Stability Aliphatic->HighStab Lacks metabolic soft spots MetabRisk Metabolic Risk (Oxidation) Aromatic->MetabRisk CYP450 Attack AcidRisk Acid Hydrolysis Susceptibility Aromatic->AcidRisk If EDG present (pH < 2) Hetero->AcidRisk Ring Electronics

Caption: Decision matrix for precursor selection based on stability requirements.

Experimental Protocols

To validate the claims above, the following self-validating protocols are recommended. These align with OECD Guideline 111 but are adapted for high-throughput screening.

Protocol A: Accelerated pH-Rate Hydrolysis Profiling

Purpose: To determine chemical stability against acid/base hydrolysis.

  • Preparation: Prepare 10 mM stock solutions of the sulfonamide in DMSO.

  • Buffers: Prepare 50 mM phosphate buffers at pH 2.0, 7.4, and 9.0.

  • Incubation: Dilute stock 1:100 into buffers (final 100 µM). Split into two sets:

    • Set A: Incubate at 25°C (Ambient).

    • Set B: Incubate at 80°C (Stress).

  • Sampling: Aliquot at T=0, 24h, 48h, and 120h.

  • Analysis: Quench with cold acetonitrile. Analyze via HPLC-UV/Vis or LC-MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    yields the half-life (
    
    
    ).
    • Validation Criteria: The control (pH 7.4, 25°C) must show <5% degradation over 120h. If >5%, the compound is inherently unstable.

Protocol B: Microsomal Metabolic Stability Assay

Purpose: To assess susceptibility to enzymatic degradation (CYP450).

  • System: Pooled Liver Microsomes (human or rat) at 0.5 mg/mL protein.

  • Reaction: Pre-incubate microsomes with sulfonamide (1 µM) in phosphate buffer (pH 7.4) at 37°C for 5 min.

  • Initiation: Add NADPH-regenerating system (or 1 mM NADPH).

  • Timepoints: Quench aliquots at 0, 5, 15, 30, and 60 mins into ice-cold acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS (MRM mode).

  • Interpretation: Rapid disappearance of Aromatic sulfonamides compared to Aliphatic variants indicates metabolic liability of the R-group.

Diagram 2: Acid-Catalyzed Hydrolysis Mechanism

Understanding the failure mode: This diagram illustrates the mechanism by which aromatic sulfonamides eventually cleave under acidic stress.

HydrolysisMech Step1 Sulfonamide (Neutral) R-SO2-NH-R' Step2 Protonation (pH < 2) Step1->Step2 H+ Step3 Activated Complex [R-SO2-NH2(+)-R'] Step2->Step3 Fast Step4 Nucleophilic Attack (H2O) Step3->Step4 Rate Limiting (Slow for EWGs) Step5 Cleavage Products R-SO3H + H2N-R' Step4->Step5 Irreversible

Caption: Mechanism of acid-catalyzed sulfonamide hydrolysis. EWGs on the R-group slow Step 3->4.

References

  • Białk-Bielińska, A., et al. (2012).[10] Hydrolysis of sulphonamides in aqueous solutions. Journal of Hazardous Materials. [Link]

  • Page, M. I., et al. (2000). Reactivity and Mechanism in the Hydrolysis of β-Sultams. Journal of the American Chemical Society. [Link]

  • Supuran, C. T. (2023). A Combined in Silico and Structural Study Opens New Perspectives on Aliphatic Sulfonamides. Biology (Basel). [Link]

  • OECD Guidelines for the Testing of Chemicals. Test No. 111: Hydrolysis as a Function of pH. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 4-Chloro-3-fluorobenzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Immediate Action Required: 4-Chloro-3-fluorobenzenesulfonyl chloride is not merely a corrosive; it is a moisture-sensitive lachrymator that poses a dual threat of chemical burns and respiratory damage.[1] Upon contact with ambient humidity or mucous membranes, the sulfonyl chloride moiety hydrolyzes to release Hydrochloric Acid (HCl) and the corresponding sulfonic acid.

This guide moves beyond standard "wear gloves" advice. It provides a validated protection matrix based on the permeation kinetics of halogenated sulfonyl chlorides.

Key Hazard Profile:

  • H314: Causes severe skin burns and eye damage.

  • EUH029: Contact with water liberates toxic gas (HCl).

  • Sensitizer: Potential for respiratory sensitization due to the sulfonyl moiety.

The PPE Matrix: A Permeation-Based Approach

Standard nitrile exam gloves are insufficient for prolonged handling of this compound.[1] The lipophilic nature of the chloro-fluoro-benzene ring facilitates rapid permeation through thin nitrile rubber, often before visual degradation occurs.[1]

Hand Protection Strategy
Contact TypeRecommended MaterialBrand/Model ExampleRationale
Primary Barrier (Handling) Laminate Film (Silver Shield® / 4H®)Ansell Barrier® or North Silver Shield®Impermeable. Resists sulfonyl chlorides for >4 hours.[1] Prevents molecular diffusion that nitrile cannot stop.
Secondary Barrier (Dexterity) Nitrile (5-8 mil) Microflex® or equivalentWorn over the laminate glove to provide grip and compress loose laminate material.[1]
Splash Protection Only Double Nitrile (Change immediately)Standard Lab NitrileEmergency only. If splashed, the outer glove buys you 15-30 seconds to remove both layers.[1]
Respiratory & Body Protection[2][3]
  • Respiratory: Operations outside a fume hood are strictly prohibited. If a spill occurs outside containment, use a Full-Face Respirator with Acid Gas/Organic Vapor (AG/OV) cartridges (Yellow/Magenta band). The "Acid Gas" component is critical for neutralizing evolved HCl.

  • Eye/Face: Chemical Splash Goggles (ventless or indirect vent). Face Shield required for scale >10g or during quenching steps.

  • Body: Chemical-resistant lab coat (poly-cotton is minimum; Nomex/rubber apron preferred for synthesis scale).[1]

Operational Protocol: Handling & Synthesis

Scientific Integrity Note: The presence of the Fluorine atom at the 3-position increases the electrophilicity of the sulfonyl group compared to standard benzenesulfonyl chloride, making it more reactive toward nucleophiles (and moisture).

Step 1: Preparation & Weighing
  • Environment: All handling must occur in a certified chemical fume hood.

  • Atmosphere: Ideally, handle under an inert atmosphere (Nitrogen or Argon).[2][3] If weighing in air is necessary, work quickly to minimize hydrolysis.

  • Tools: Use glass or stainless steel spatulas. Avoid plastics that may be embrittled by acid fumes.

Step 2: Reaction Setup
  • Solvent Selection: Use anhydrous solvents (DCM, THF, Toluene). Wet solvents will consume the reagent and generate HCl gas, potentially over-pressurizing the vessel.

  • Venting: Ensure the reaction vessel is vented through an oil bubbler or a scrubber trap (NaOH solution) to neutralize evolved HCl.

Step 3: The "Quench" (Critical Safety Step)

The most dangerous phase is quenching unreacted reagent. Do NOT add water directly to the neat chemical. This causes a violent exothermic reaction and an HCl geyser.

Safe Quenching Protocol:

  • Cool the reaction mixture to 0°C (Ice/Water bath).

  • Dilute with an inert solvent (e.g., DCM) if not already dissolved.

  • Add a 10% Sodium Carbonate (

    
    )  or Sodium Bicarbonate solution dropwise .
    
    • Mechanism:[1] The base neutralizes the HCl immediately upon generation.

    • Observation: Expect effervescence (

      
       release). Wait for bubbling to cease between additions.
      

Workflow Visualization

The following diagram illustrates the safe lifecycle of the material, emphasizing the critical decision points for PPE and waste.

G Start Storage (Cool, Dry, Inert) PPE PPE Donning (Laminate + Nitrile) Start->PPE Access Weigh Weighing (Fume Hood Only) PPE->Weigh Transfer React Reaction (Scrubber Attached) Weigh->React Synthesis Quench Quenching (0°C, Base Addition) Weigh->Quench Spill Cleanup React->Quench Workup Waste Disposal (Aq. Waste pH 7-9) Quench->Waste Neutralized

Figure 1: Operational safety workflow for handling this compound, highlighting the critical quenching step.

Emergency & Disposal Procedures

Spill Management
  • Evacuate: If the spill is outside the hood (>5 mL), evacuate the area to allow HVAC to clear HCl vapors.

  • Absorb: Do not use paper towels (they may degrade/smoke). Use Vermiculite or Dry Sand .

  • Neutralize: Cover the absorbed material with solid Sodium Bicarbonate or Calcium Carbonate.

  • Collect: Sweep into a hazardous waste container labeled "Acidic Organic Debris."

Waste Disposal
  • Never dispose of the pure acid chloride in solvent waste containers; it may react with other waste streams.

  • Procedure:

    • Follow the "Safe Quenching Protocol" (Section 3) to convert the chloride to the sulfonate salt.

    • Check pH to ensure neutrality (pH 6-8).

    • Dispose of the aqueous/organic mixture in the "Halogenated Organic Solvent" waste stream.

References

  • University of Notre Dame. (n.d.). General Procedure for Quenching Sulfonyl Chlorides. EHS Standard Operating Procedures. Retrieved from [Link]

Sources

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